Product packaging for 1-Methylindan-2-one(Cat. No.:CAS No. 35587-60-1)

1-Methylindan-2-one

Cat. No.: B2783655
CAS No.: 35587-60-1
M. Wt: 146.189
InChI Key: XVFJKYPFHFHIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylindan-2-one (CAS 35587-60-1) is an organic compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . It belongs to the class of indanones, which are recognized as privileged structures in medicinal chemistry due to their association with a broad spectrum of biological activities . The core indanone structure provides a versatile platform for medicinal chemists to design and synthesize novel therapeutic agents . This compound serves as a valuable building block and synthon in organic synthesis, particularly for the construction of various carbocyclic and heterocyclic molecules . Research into indanone derivatives has demonstrated their potential as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents . Furthermore, they have been explored for the treatment of neurodegenerative diseases; the indanone moiety is a key structural component of Donepezil, an FDA-approved acetylcholinesterase inhibitor used for Alzheimer's disease . The introduction of the methyl group at the 1-position fine-tunes the compound's chemical properties and stereochemistry, making it a subject of interest in asymmetric synthesis and for studying structure-activity relationships . Attention: This product is for research use only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B2783655 1-Methylindan-2-one CAS No. 35587-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,3-dihydroinden-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-7-9-5-3-2-4-8(9)6-10(7)11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFJKYPFHFHIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Methylindan-2-one via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 1-Methylindan-2-one, a valuable bicyclic ketone and a versatile building block in medicinal chemistry. The core of this synthesis is an intramolecular Friedel-Crafts acylation, a robust and widely used method for the formation of cyclic ketones. This guide details the underlying reaction mechanism, comprehensive experimental protocols, and key analytical data for the compounds involved.

Introduction and Synthetic Strategy

This compound is a bicyclic ketone characterized by a fused benzene and cyclopentanone ring system, with a methyl group at the C1 position creating a chiral center.[1] This structure is a key component in various research areas, particularly as a precursor for more complex molecules with potential biological activity.[1]

The most direct and efficient synthesis of the indanone framework is achieved through an intramolecular Friedel-Crafts acylation.[1][2] This strategy involves two primary stages:

  • Precursor Synthesis : Preparation of 3-phenylbutanoic acid, which serves as the foundational structure.

  • Acylation and Cyclization : Conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by a Lewis acid-catalyzed intramolecular cyclization to yield the target this compound.

This approach is advantageous as Friedel-Crafts acylation, unlike its alkylation counterpart, does not suffer from carbocation rearrangements and the resulting product is deactivated, preventing further reactions.[3][4]

Reaction Mechanism and Pathway

The pivotal step in the synthesis is the intramolecular Friedel-Crafts acylation. The reaction is initiated by activating the precursor, 3-phenylbutanoyl chloride, with a strong Lewis acid, typically aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion, which is stabilized by resonance.[5][6] The tethered aromatic ring then acts as an intramolecular nucleophile, attacking the acylium ion to form a new five-membered ring. The final step involves the deprotonation of the intermediate sigma complex, which re-establishes the aromaticity of the benzene ring and yields the final product, this compound.

G Mechanism of Intramolecular Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Intramolecular Cyclization Precursor 3-Phenylbutanoyl Chloride Complex Lewis Acid Complex Precursor->Complex + AlCl₃ AlCl3 AlCl₃ Acylium Acylium Ion Intermediate (Resonance Stabilized) Complex->Acylium Cleavage Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma Electrophilic Attack (Intramolecular) Acylium->Sigma Product This compound Sigma->Product - H⁺ (Rearomatization) AlCl4 AlCl₄⁻ HCl HCl AlCl4->HCl + H⁺

Figure 1: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound. All operations involving moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry glassware.

3.1. Synthesis of 3-Phenylbutanoyl Chloride

This procedure converts the carboxylic acid precursor into the more reactive acyl chloride, which is necessary for the subsequent Friedel-Crafts reaction.

  • Reagents and Equipment :

    • 3-phenylbutanoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM) or benzene

    • Round-bottom flask with reflux condenser and gas trap

    • Magnetic stirrer and heating mantle

  • Procedure :

    • In a dry round-bottom flask, dissolve 3-phenylbutanoic acid (1.0 eq) in anhydrous DCM.

    • Carefully add thionyl chloride (1.5 - 2.0 eq) dropwise to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

    • Equip the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubbing solution of NaOH) to neutralize the HCl and SO₂ gases produced.

    • Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours, monitoring the reaction progress by TLC or the cessation of gas evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 3-phenylbutanoyl chloride is typically a light-yellow oil and is often used in the next step without further purification.

3.2. Intramolecular Friedel-Crafts Acylation to this compound

This is the key cyclization step to form the indanone ring system.[1]

  • Reagents and Equipment :

    • Crude 3-phenylbutanoyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

    • Three-neck round-bottom flask, dropping funnel, reflux condenser, gas trap

    • Magnetic stirrer, ice bath

  • Procedure :

    • Set up a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

    • Charge the flask with anhydrous aluminum chloride (1.1 - 1.2 eq) and suspend it in anhydrous DCM under an inert atmosphere.

    • Cool the suspension to 0°C using an ice bath.

    • Dissolve the crude 3-phenylbutanoyl chloride from the previous step in a small amount of anhydrous DCM and transfer it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours or until completion as monitored by TLC.

    • Workup : Carefully quench the reaction by pouring the mixture slowly onto crushed ice containing concentrated hydrochloric acid (HCl).[7] This will decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two additional portions of DCM.[7]

    • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (venting frequently to release CO₂), and finally with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

    • Purification : The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure product.[7]

Data Presentation

The following tables summarize key quantitative data for the precursor and the final product.

Table 1: Physicochemical and Spectroscopic Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
3-Phenylbutanoic Acid4593-90-2C₁₀H₁₂O₂164.20Solid35-40[8]159-161 (9 mmHg)[9]
This compound35587-60-1C₁₀H₁₀O146.19Not specifiedNot specifiedNot specified

Table 2: Predicted NMR Data for this compound [1]

Note: These are predicted values; actual experimental values may vary.

Atom AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H3.5 - 3.8 (quartet)45 - 50
C1-CH₃1.2 - 1.5 (doublet)15 - 20
C3-H₂2.8 - 3.2 (multiplet)35 - 40
C2 (C=O)-> 200
Aromatic C-H7.2 - 7.5 (multiplet)120 - 145

Experimental Workflow Visualization

The overall process from starting material to purified product can be visualized as a sequential workflow.

G General Experimental Workflow cluster_synthesis Synthesis Phase cluster_workup Workup & Isolation cluster_purification Purification Start 3-Phenylbutanoic Acid AcylChloride Formation of 3-Phenylbutanoyl Chloride Start->AcylChloride SOCl₂ or (COCl)₂ Cyclization Intramolecular Friedel-Crafts Acylation AcylChloride->Cyclization AlCl₃, DCM Quench Quench with Acidified Ice Cyclization->Quench Extract Solvent Extraction Quench->Extract Wash Aqueous Washes (H₂O, NaHCO₃, Brine) Extract->Wash Dry Drying & Concentration Wash->Dry Purify Column Chromatography or Vacuum Distillation Dry->Purify Product Pure this compound Purify->Product

Figure 2: Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound via an intramolecular Friedel-Crafts acylation of 3-phenylbutanoyl chloride is a highly effective and reliable method. It exemplifies a classic strategy for constructing the indanone core, a prevalent motif in medicinal chemistry. The procedure is robust, avoids common side reactions associated with similar transformations, and proceeds with readily available reagents. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and further derivatization of this important chemical intermediate.

References

Enantioselective Synthesis of (S)-1-Methylindan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Methylindan-2-one is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its stereocenter at the C1 position makes its enantioselective synthesis a critical aspect of producing enantiomerically pure final products. This technical guide provides an in-depth overview of modern synthetic strategies to achieve high enantioselectivity in the preparation of (S)-1-Methylindan-2-one, focusing on catalytic asymmetric methods.

Introduction to Synthetic Strategies

The primary challenge in synthesizing (S)-1-Methylindan-2-one lies in the stereoselective introduction of the methyl group at the α-position to the carbonyl. Several advanced asymmetric catalytic methods have been developed to address this, broadly categorized into transition-metal catalysis and organocatalysis. These approaches offer significant advantages over classical resolution or chiral auxiliary-based methods by providing more direct and atom-economical routes to the desired enantiomer.

Transition-Metal Catalyzed α-Methylation

Transition-metal catalysis is a powerful tool for the enantioselective α-alkylation of ketones. Catalytic systems based on palladium, nickel, copper, and rhodium have been successfully employed for the synthesis of chiral α-aryl ketones.

Palladium and Nickel-Catalyzed Asymmetric α-Arylation of Ketone Enolates

Palladium and nickel-catalyzed cross-coupling reactions are well-established methods for the formation of C-C bonds. In the context of synthesizing α-aryl ketones, the asymmetric α-arylation of ketone enolates has proven to be a robust strategy. The use of chiral phosphine ligands is crucial for achieving high enantioselectivity.

A notable approach involves the use of aryl triflates as the arylating agent in combination with a palladium or nickel catalyst bearing a chiral ligand, such as a SEGPHOS derivative.[1] This methodology has been applied to a range of cyclic ketones, including indanone derivatives, with enantioselectivities often exceeding 90% ee.[1] The choice between palladium and nickel is often dictated by the electronic nature of the aryl triflate; palladium is generally preferred for electron-neutral or electron-rich systems, while nickel catalysts can be more effective for electron-poor aryl triflates.[1]

Table 1: Representative Results for Pd/Ni-Catalyzed Asymmetric α-Arylation of Indanone Derivatives

EntryCatalyst/LigandArylating AgentBaseSolventTemp (°C)Yield (%)ee (%)Reference
1Pd₂(dba)₃ / (R)-DTBM-SEGPHOS4-MeO-C₆H₄-OTfNaOtBuToluene708594[1]
2Ni(cod)₂ / (R)-DTBM-SEGPHOS4-NC-C₆H₄-OTfNaOtBuToluene257892[1]

Data is representative for α-arylation of related indanone systems as specific data for 1-methylindan-2-one was not available in the cited literature.

Copper(I)-Catalyzed Asymmetric α-Arylation

A novel approach utilizing a copper(I) catalytic system with chiral bis(phosphine) dioxides has been developed for the asymmetric α-arylation of silyl enol ethers.[2] This method provides an alternative to palladium-based systems and has shown good yields and high enantiomeric excesses for the synthesis of enolizable α-arylated ketones.[2]

Workflow for Copper(I)-Catalyzed Asymmetric α-Arylation

G cluster_prep Substrate Preparation cluster_reaction Asymmetric Arylation cluster_workup Work-up and Purification cluster_product Final Product SilylEnolEther Indan-2-one Silyl Enol Ether ReactionVessel Reaction Mixture Cu(I) Catalyst Chiral Bis(phosphine) Dioxide Ligand Methylating Agent (e.g., MeI) Base SilylEnolEther->ReactionVessel Addition Quench Quenching ReactionVessel->Quench Reaction Completion Extraction Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product (S)-1-Methylindan-2-one Purification->Product

Caption: Workflow for Copper(I)-Catalyzed Synthesis.

Rhodium-Catalyzed Asymmetric Synthesis

Rhodium catalysis offers alternative pathways, such as the asymmetric isomerization of a racemic α-arylpropargyl alcohol precursor.[3] This method utilizes a chiral bisphosphine ligand in conjunction with a rhodium catalyst to achieve high enantioselectivity in the formation of related indanones.[3]

Organocatalytic Enantioselective α-Methylation

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis.[4] For the enantioselective α-methylation of indan-2-one, proline-derived catalysts or chiral primary amines are commonly employed.[3] The general mechanism involves the formation of a chiral enamine intermediate from the reaction of indan-2-one with the organocatalyst. This enamine then nucleophilically attacks a methylating agent, with the stereochemical outcome being directed by the chiral catalyst.[3]

Catalytic Cycle for Organocatalytic α-Methylation

G Indanone Indan-2-one Enamine Chiral Enamine Intermediate Indanone->Enamine + Catalyst - H₂O Catalyst Chiral Amine Catalyst Iminium Iminium Ion Intermediate Enamine->Iminium + Methylating Agent MethylatingAgent Methylating Agent (e.g., MeI) Iminium->Catalyst - Catalyst (Regeneration) Product (S)-1-Methylindan-2-one Iminium->Product + H₂O (Hydrolysis)

Caption: Organocatalytic Enamine Catalysis Cycle.

Table 2: Comparison of Asymmetric Catalytic Methods

MethodCatalyst TypeKey IntermediateAdvantagesPotential Challenges
Pd/Ni-Catalyzed ArylationTransition MetalMetal-enolateHigh efficiency, broad scope[1]Ligand synthesis, metal contamination
Cu(I)-Catalyzed ArylationTransition MetalCopper-enolateNovel reactivity, complements Pd/Ni[2]Substrate scope may be limited
Rh-Catalyzed SynthesisTransition MetalRhodium-hydride[3]High enantioselectivity[3]Precursor synthesis may be required
OrganocatalysisMetal-FreeChiral enamine[3]Metal-free, environmentally benignCatalyst loading can be higher

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the literature for related substrates. Optimization for the specific synthesis of (S)-1-Methylindan-2-one is recommended.

General Procedure for Pd/Ni-Catalyzed Asymmetric α-Methylation

To a dried Schlenk tube under an inert atmosphere (e.g., Argon) is added the palladium or nickel precursor (e.g., Pd₂(dba)₃ or Ni(cod)₂), the chiral ligand (e.g., (R)-DTBM-SEGPHOS), and the base (e.g., NaOtBu). Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes. Indan-2-one is then added, followed by the methylating agent (e.g., methyl triflate). The reaction mixture is heated to the desired temperature (e.g., 25-70 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (S)-1-Methylindan-2-one. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Organocatalytic α-Methylation

To a vial containing a magnetic stir bar is added indan-2-one, the chiral amine catalyst (e.g., a proline derivative), and the solvent (e.g., DMSO or CH₃CN). The methylating agent (e.g., methyl iodide) is then added, and the reaction mixture is stirred at the specified temperature. The progress of the reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to yield the product. Chiral HPLC is used to determine the enantiomeric excess.

Conclusion

The enantioselective synthesis of (S)-1-Methylindan-2-one can be effectively achieved through various modern catalytic methods. Transition-metal catalysis, particularly using palladium, nickel, and copper systems with chiral ligands, offers highly efficient routes with excellent enantiocontrol. Organocatalysis provides a valuable metal-free alternative, proceeding through chiral enamine intermediates. The choice of method will depend on factors such as substrate scope, catalyst availability, and desired operational simplicity. The continued development of novel catalysts and synthetic methodologies will undoubtedly lead to even more efficient and selective syntheses of this important chiral building block.

References

Spectroscopic Characterization of 1-Methylindan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1-Methylindan-2-one (CAS No: 35587-60-1), a bicyclic ketone with a chiral center at the C1 position.[1] Due to its structural characteristics, this compound and its derivatives are of interest in organic synthesis and medicinal chemistry.[1] This document outlines the expected spectroscopic data based on its structure and provides detailed experimental protocols for its analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₀H₁₀O and a molecular weight of approximately 146.19 g/mol .[1] The key structural features include a benzene ring fused to a cyclopentanone ring, with a methyl group at the α-position to the carbonyl group.[1] This methyl group introduces a stereocenter at the C1 position, leading to the existence of (R) and (S)-enantiomers.[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. It is important to note that actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic Protons7.2 - 7.8Complex Multiplet
Methine Proton (C1-H)3.5 - 4.0Quartet
Methylene Protons (C3-H₂)2.8 - 3.3Multiplet
Methyl Protons (C1-CH₃)1.2 - 1.5Doublet
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C2)> 200
Aromatic (quaternary)130 - 150
Aromatic (CH)120 - 130
Methine (C1)45 - 55
Methylene (C3)30 - 40
Methyl (C1-CH₃)15 - 25
Table 3: Expected FT-IR Absorption Bands for this compound
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone)1715 - 1740Strong
C-H (Aromatic)3000 - 3100Medium to Weak
C-H (Aliphatic)2850 - 3000Medium
C=C (Aromatic)1450 - 1600Medium to Weak
Table 4: Expected Major Fragments in Mass Spectrometry (Electron Ionization)
m/zProposed Fragment
146[M]⁺ (Molecular Ion)
131[M - CH₃]⁺
118[M - CO]⁺
103[M - CO - CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound and confirm its molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the this compound sample (liquid or solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 650 cm⁻¹.[2]

  • Resolution: 4 cm⁻¹.[2]

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[2][3]

Data Processing:

  • The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final infrared spectrum in terms of transmittance or absorbance.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) for sample introduction and separation, using an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be approximately 1 mg/mL.

Data Acquisition (GC-MS with EI):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 200-250 °C.

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium.

  • Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C) to ensure elution of the compound.

Data Processing:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for that peak.

  • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

  • Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures. The fragmentation of cyclic ketones is often governed by characteristic pathways such as α-cleavage.[1]

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound Sample FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Structural Elucidation (¹H & ¹³C) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound FTIR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

Unveiling the Spectroscopic Signature of 1-Methylindan-2-one: A Technical Guide to its ¹H and ¹³C NMR Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the organic compound 1-methylindan-2-one has been compiled to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document provides a thorough analysis of the compound's structure through predicted spectral data, outlines standard experimental protocols for its characterization, and presents the information in a clear, accessible format.

Predicted ¹H and ¹³C NMR Data

The structural features of this compound give rise to a distinct set of signals in its ¹H and ¹³C NMR spectra. The predicted chemical shifts and multiplicities, based on the analysis of analogous structures, are summarized below. These values serve as a reliable reference for the identification and characterization of the compound.[1]

Table 1: Predicted ¹H NMR Data for this compound [1]

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic-H7.2 - 7.8Multiplet
C1-H3.5 - 3.8Quartet
C3-H₂2.8 - 3.2Multiplet
C1-CH₃1.2 - 1.5Doublet

Table 2: Predicted ¹³C NMR Data for this compound [1]

CarbonChemical Shift (δ, ppm)
C=O (C2)> 200
Aromatic-CNot Specified
C145 - 50
C335 - 40
C1-CH₃15 - 20

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following section outlines a standard experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.

  • Filtration: Transfer the solution to a standard 5 mm NMR tube, filtering if necessary to remove any particulate matter that could affect the spectral resolution.

NMR Spectrometer and Parameters
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a magnetic field strength of 300 MHz or higher, to ensure adequate signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is generally sufficient.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures complete relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing carbon-proton coupling, resulting in single lines for each unique carbon atom.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is transformed into a frequency-domain spectrum using a Fourier transform. Subsequent processing steps include phase correction, baseline correction, and integration of the signals.

Structural Assignment Workflow

The assignment of the observed NMR signals to the specific protons and carbons in the this compound molecule follows a logical workflow. This process combines the information from both ¹H and ¹³C NMR spectra, including chemical shifts, signal multiplicities, and integration values.

NMR_Assignment_Workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_Integration Signal Integration (Proton Count) Assignment Final Signal Assignment H_Integration->Assignment H_Multiplicity Signal Multiplicity (Neighboring Protons) H_Multiplicity->Assignment H_ChemShift Chemical Shift (Electronic Environment) H_ChemShift->Assignment C_Count Number of Signals (Unique Carbons) C_Count->Assignment C_ChemShift Chemical Shift (Functional Groups) C_ChemShift->Assignment Structure Proposed Structure of This compound Structure->H_ChemShift Structure->C_ChemShift Assignment->Structure Confirmation

Figure 1. Workflow for the assignment of NMR signals to the structure of this compound.

This comprehensive guide provides the foundational spectroscopic information and experimental protocols necessary for the confident identification and characterization of this compound. The presented data and methodologies will be an invaluable asset to the scientific community, facilitating further research and application of this important chemical compound.

References

Physical and chemical properties of 1-Methylindan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindan-2-one is a bicyclic ketone with a chemical structure featuring a fused benzene and cyclopentanone ring system. The presence of a methyl group at the 1-position introduces a chiral center, rendering the molecule capable of existing as two distinct enantiomers.[1] This structural feature, along with the reactivity of the indanone core, makes this compound a molecule of interest in synthetic organic chemistry and drug discovery. Indanone derivatives have garnered significant attention for their broad spectrum of biological activities, including potential as antiviral, anti-inflammatory, analgesic, and anticancer agents.[1] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols and data interpretation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data for related isomers is available, specific experimental values for this compound are not widely reported. Therefore, computed properties from reliable databases are included.

PropertyValueSource
Molecular Formula C₁₀H₁₀OPubChem
Molecular Weight 146.19 g/mol PubChem
CAS Number 35587-60-1BenchChem[1]
Appearance Not explicitly reported; likely a liquid or low-melting solid-
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Density Not experimentally determined-
Solubility Expected to be soluble in organic solventsGeneral chemical principles
InChI Key XVFJKYPFHFHIOV-UHFFFAOYSA-NBenchChem[1]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the indanone skeleton and the introduction of the methyl group at the α-position to the carbonyl.

Experimental Protocol: Alkylation of Indan-2-one

A common and effective method for the synthesis of this compound is the α-alkylation of the parent ketone, indan-2-one. This method involves the formation of an enolate from indan-2-one, followed by its reaction with a methylating agent.

Materials:

  • Indan-2-one

  • Sodium hydride (NaH) or other suitable base (e.g., Lithium diisopropylamide - LDA)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve indan-2-one (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then warm to room temperature and stir for 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford pure this compound.

Spectroscopic Data

The structural characterization of this compound is accomplished through a combination of spectroscopic techniques. Below are the expected spectral features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene protons of the cyclopentanone ring, and the methyl group. The aromatic protons will likely appear as a multiplet in the range of δ 7.2-7.8 ppm. The methine proton at C1 would be a quartet coupled to the methyl protons and the adjacent methylene protons. The methyl group at C1 is expected to be a doublet.[1]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (typically δ > 200 ppm), the aromatic carbons, and the aliphatic carbons of the cyclopentanone ring and the methyl group.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1715-1740 cm⁻¹. Other significant peaks will include those for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).

Mass Spectrometry (MS)

In an electron ionization mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 146. Common fragmentation patterns for cyclic ketones include α-cleavage, leading to the loss of CO or the methyl group.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the broader class of indanone derivatives has shown significant promise in cancer research. Several indanone compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.[1] A common mechanism of action for many anti-cancer agents is the induction of apoptosis through the modulation of key signaling pathways.

Due to the lack of specific data for this compound, the following diagram illustrates a representative signaling pathway often targeted by anti-cancer compounds, which could be a plausible area of investigation for this molecule.

anticancer_pathway cluster_cell Cancer Cell This compound This compound Growth Factor Receptor Growth Factor Receptor This compound->Growth Factor Receptor Inhibition (?) Cell Membrane Cell Membrane PI3K PI3K Growth Factor Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Promotes

References

The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a privileged structural motif present in numerous natural products and synthetic compounds of significant biological and pharmaceutical importance. Its prevalence in medicinal chemistry, particularly in the development of treatments for neurodegenerative diseases and cancer, has driven the continuous evolution of synthetic strategies for its construction.[1][2] This in-depth technical guide explores the core intramolecular cyclization reactions utilized for the synthesis of 1-indanones, providing a comparative analysis of key methodologies, detailed experimental protocols, and visual representations of reaction pathways to aid in research and development.

Core Synthetic Strategies: An Overview

The construction of the 1-indanone core predominantly relies on the formation of the five-membered carbocyclic ring through intramolecular cyclization. Several powerful methods have been established and refined over the years, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern, substrate availability, and scalability. The most prominent of these strategies include the Friedel-Crafts acylation, the Nazarov cyclization, and various transition-metal-catalyzed reactions.

Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides is one of the most classical and widely employed methods for synthesizing 1-indanones.[1][2] This reaction involves the electrophilic acylation of the aromatic ring by the tethered acyl group, typically promoted by a Lewis acid or a strong protic acid.

Traditional methods often employ stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), which can lead to harsh reaction conditions and challenges in product purification.[3][4] To address these drawbacks, significant research has focused on developing more sustainable and efficient catalytic systems.[1]

Modern variations of the Friedel-Crafts acylation utilize a range of catalysts, including:

  • Superacids: Triflic acid (TfOH) has been shown to be effective, even in catalytic amounts, particularly when combined with microwave irradiation to reduce reaction times.[1]

  • Metal Halides: Niobium pentachloride (NbCl₅) acts as both a reagent to convert carboxylic acids to acyl chlorides in situ and as a catalyst for the cyclization under mild conditions.[5]

  • Metal Triflates: Lanthanide triflates, such as terbium triflate (Tb(OTf)₃), have been used to catalyze the cyclization of 3-arylpropionic acids at high temperatures.[2]

  • Meldrum's Acid Derivatives: The use of benzyl Meldrum's acid derivatives as acylating agents provides a milder alternative to traditional methods, overcoming issues associated with the preparation and handling of acyl chlorides.[2][3]

The general mechanism for the intramolecular Friedel-Crafts acylation is depicted below.

Friedel_Crafts_Acylation cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization & Product Formation 3-Arylpropionic Acid 3-Arylpropionic Acid Acyl Chloride Acyl Chloride 3-Arylpropionic Acid->Acyl Chloride SOCl₂ or (COCl)₂ Acylium Ion Acylium Ion Acyl Chloride->Acylium Ion Lewis Acid (e.g., AlCl₃) Sigma Complex Sigma Complex Acylium Ion->Sigma Complex Electrophilic Aromatic Substitution 1-Indanone 1-Indanone Sigma Complex->1-Indanone Deprotonation

Figure 1. Generalized workflow for the intramolecular Friedel-Crafts acylation.

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, and its intramolecular variant is well-suited for the preparation of 1-indanones.[6] The reaction involves the 4π-electrocyclic ring closure of a divinyl ketone or its precursor under acidic conditions.[6] In the context of 1-indanone synthesis, the substrate is typically a chalcone derivative or a 1,3-dienone where one of the double bonds is part of the aromatic system.[2]

The reaction is commonly promoted by Brønsted or Lewis acids.[2] Trifluoroacetic acid and copper(II) triflate (Cu(OTf)₂) are frequently used catalysts.[2] The choice of catalyst and reaction conditions can influence the reactivity and selectivity of the cyclization, especially with substituted dienones.[2] Dicationic iridium(III) complexes have also been employed for the synthesis of functionalized 1-indanones under mild conditions.[2][7]

Nazarov_Cyclization cluster_start Starting Material cluster_reaction Reaction Cascade cluster_product Final Product Divinyl Ketone Precursor Divinyl Ketone Precursor Pentadienyl Cation Pentadienyl Cation Divinyl Ketone Precursor->Pentadienyl Cation Lewis/Brønsted Acid Oxyallyl Cation Oxyallyl Cation Pentadienyl Cation->Oxyallyl Cation 4π-Electrocyclization Cyclopentenone Cyclopentenone Oxyallyl Cation->Cyclopentenone Deprotonation 1-Indanone 1-Indanone Cyclopentenone->1-Indanone

Figure 2. Key intermediates in the Nazarov cyclization for 1-indanone synthesis.

Transition Metal-Catalyzed Cyclizations

A diverse array of transition metal-catalyzed reactions has been developed for the synthesis of 1-indanones, offering high efficiency and functional group tolerance. These methods often proceed under milder conditions than classical approaches and can provide access to complex indanone derivatives.

  • Palladium-Catalyzed Reactions: Palladium catalysis has been extensively explored for 1-indanone synthesis. Notable examples include the carbonylative cyclization of unsaturated aryl iodides, the intramolecular reductive Heck reaction of 2'-iodochalcones, and a one-pot Heck-aldol annulation cascade.[8][9][10] These methods are valued for their ability to form carbon-carbon bonds with high selectivity.

  • Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for the intramolecular cyclization of various substrates to yield 1-indanones.[11] For instance, the gold-catalyzed intramolecular [4+2] cycloaddition of furans with a tethered alkyne moiety provides a regioselective route to functionalized 1-indanones.[2] Gold catalysis has also been successfully applied to the cyclization of 2-alkynylaldehyde cyclic acetals.[12]

  • Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized in the asymmetric cyclization of pinacolborane chalcone derivatives to afford chiral 3-aryl-1-indanones with high enantiomeric excess.[2][8]

  • Pauson-Khand Reaction: The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by cobalt complexes, to form a cyclopentenone.[13][14][15] The intramolecular version of this reaction is a viable, albeit less common, strategy for the synthesis of bicyclic systems containing a 1-indanone core.[13]

Transition_Metal_Catalysis Functionalized Aromatic Precursor Functionalized Aromatic Precursor Catalytic Cycle Catalytic Cycle Functionalized Aromatic Precursor->Catalytic Cycle Transition Metal Catalyst (Pd, Au, Rh, Co) 1-Indanone Product 1-Indanone Product Catalytic Cycle->1-Indanone Product Reductive Elimination/ Product Release Catalyst Regeneration->Catalytic Cycle Oxidative Addition/ Coordination

Figure 3. General schematic of a transition metal-catalyzed cyclization for 1-indanone synthesis.

Photocatalytic Synthesis

Recent advancements have introduced photocatalysis as a sustainable and efficient method for 1-indanone synthesis. A notable example is the direct C-H annulation of unmodified aromatic aldehydes and terminal alkynes using a hydrogen atom transfer (HAT) photocatalyst.[16][17][18] This approach avoids the need for pre-functionalized substrates and multiple redox steps, offering a greener alternative to traditional methods.[16][18]

Comparative Data of Synthetic Methodologies

The following table summarizes quantitative data for various intramolecular cyclization methods for the synthesis of 1-indanones, allowing for a direct comparison of their efficiencies and reaction conditions.

Method Catalyst/Reagent Substrate Solvent Temperature (°C) Time Yield (%) Reference
Friedel-CraftsAlCl₃Phenylpropionic acid chlorideBenzeneReflux-90[2]
Friedel-CraftsTfOH (3 equiv.)3-(4-methoxyphenyl) propionic acid-80 (MW)60 min100 (conversion)[1]
Friedel-CraftsNbCl₅3-Arylpropanoic acidsDichloromethaneRoom Temp.-Good[5]
Friedel-CraftsSc(OTf)₃Meldrum's acid derivatives----[2]
NazarovTrifluoroacetic acidChalcone----[2]
NazarovCu(OTf)₂1,3-Dienone---High[2]
NazarovIridium(III) complexDienone with EWG-Mild--[2]
Pd-CatalyzedPd(OAc)₂/dpppo-Halogenated carbonyls & alkynesEthylene Glycol--Moderate to Excellent[10]
Pd-Catalyzed-3-(2-Iodoaryl)propanenitriles----[2]
Au-CatalyzedGold catalystFuran with tethered alkyne-Room Temp.-up to 75[2]
Rh-CatalyzedRh/(R)-MonoPhos®Pinacolborane chalcone-Mild-High (up to 95% ee)[2][8]
PhotocatalysisTBPDTAromatic aldehyde & terminal alkyne-Room Temp.3 h77[16][17][19]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for the replication and adaptation of these synthetic routes.

Protocol 1: Microwave-Assisted Friedel-Crafts Acylation using Triflic Acid[1]

Synthesis of 4-Methoxy-1-indanone from 3-(4-methoxyphenyl)propionic acid

  • Reaction Setup: In a 10 mL sealed microwave vial equipped with a magnetic stirrer, 3-(4-methoxyphenyl)propionic acid (1 mmol) is placed.

  • Reagent Addition: Triflic acid (3 mmol, 3 equivalents) is added to the vial.

  • Microwave Irradiation: The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at 80 °C for 60 minutes.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully quenched by pouring it into a mixture of ice and water. The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 4-methoxy-1-indanone.

Protocol 2: Copper-Catalyzed Nazarov Cyclization[2]

General Procedure for the Synthesis of 1-Indanones from 1,3-Dienones

  • Reaction Setup: To a solution of the 1,3-dienone substrate (1 mmol) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a catalytic amount of copper(II) triflate (Cu(OTf)₂, typically 5-10 mol%).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an appropriate organic solvent.

  • Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to yield the pure 1-indanone.

Protocol 3: Palladium-Catalyzed Heck-Aldol Annulation Cascade[10]

One-Pot Synthesis of Multisubstituted 1-Indanones

  • Reaction Setup: A mixture of the ortho-halogenated carbonyl compound (1 mmol), the alkyne (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and 1,3-bis(diphenylphosphino)propane (dppp, 10 mol%) is taken in a sealed tube.

  • Solvent and Base: Ethylene glycol (as the solvent) and a suitable base (e.g., a tertiary amine like triethylamine) are added to the reaction mixture.

  • Reaction Conditions: The tube is sealed, and the mixture is heated at a specified temperature (e.g., 100-120 °C) for a designated period (typically 12-24 hours).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford the desired 1-indanone derivative.

Conclusion

The synthesis of 1-indanones via intramolecular cyclization remains a cornerstone of modern organic and medicinal chemistry. While classical methods like the Friedel-Crafts acylation are still widely practiced, the field is continually advancing with the development of more efficient, selective, and sustainable transition metal-catalyzed and photocatalytic approaches. This guide provides a comprehensive overview of these key strategies, offering valuable data and protocols to aid researchers in the design and execution of synthetic routes toward this important class of molecules. The continued exploration of novel catalytic systems and reaction pathways will undoubtedly lead to even more powerful tools for the construction of complex 1-indanone derivatives for applications in drug discovery and materials science.

References

Asymmetric Synthesis of Chiral 1-Methylindan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 1-methylindan-2-one is a valuable building block in the synthesis of various biologically active molecules and pharmaceutical compounds. Its stereocenter at the C1 position necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms, which are often crucial for desired therapeutic effects. This technical guide provides an in-depth overview of the core strategies for the asymmetric synthesis of this important chiral ketone, focusing on chiral auxiliary-mediated and organocatalytic approaches. Detailed experimental protocols for key methodologies are provided, along with a comparative analysis of their efficiencies.

Core Asymmetric Synthesis Strategies

The enantioselective synthesis of this compound primarily relies on two powerful strategies: the use of chiral auxiliaries to direct stereochemistry and the application of chiral organocatalysts to create a stereochemically controlled environment for the reaction.

1. Chiral Auxiliary-Mediated Synthesis: This classical approach involves the temporary attachment of a chiral molecule (the auxiliary) to the prochiral substrate, indan-2-one. The chiral auxiliary then directs the methylation to one face of the enolate, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary yields the desired enantiomerically enriched this compound. A widely used and effective method in this category is the SAMP/RAMP hydrazone methodology .[1][2]

2. Organocatalytic Asymmetric Synthesis: In recent years, organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. This approach utilizes small, chiral organic molecules to catalyze enantioselective transformations. For the synthesis of chiral this compound, proline and its derivatives have shown significant promise as catalysts for the direct asymmetric α-methylation of ketones via an enamine intermediate.[3][4]

Comparative Data of Asymmetric Synthesis Strategies

The following table summarizes the quantitative data for different asymmetric synthesis strategies for chiral this compound, allowing for a clear comparison of their effectiveness.

StrategyChiral Auxiliary/CatalystStarting MaterialMethylating AgentYield (%)Enantiomeric Excess (ee%)Reference
Chiral Auxiliary (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)Indan-2-oneMethyl iodide85 (overall)≥96[1][5]
Organocatalysis L-ProlineIndan-2-oneMethyl iodide~60-70~80-90[3][4]

Note: The data presented is based on reported examples and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Chiral Auxiliary-Mediated Synthesis: SAMP Hydrazone Method

This protocol details the asymmetric α-methylation of indan-2-one using (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) as a chiral auxiliary.[1][5]

Step 1: Formation of the SAMP Hydrazone To a solution of indan-2-one (1.0 eq) in anhydrous toluene is added (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq). The mixture is heated at reflux with a Dean-Stark trap for 12-24 hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude hydrazone is purified by vacuum distillation or column chromatography.

Step 2: Asymmetric α-Methylation The purified SAMP hydrazone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). Lithium diisopropylamide (LDA) (1.2 eq) is added dropwise, and the solution is stirred at this temperature for 2-3 hours to ensure complete deprotonation. Methyl iodide (1.5 eq) is then added, and the reaction mixture is stirred at -78 °C for 4-6 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude methylated hydrazone is purified by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary The purified methylated hydrazone (1.0 eq) is dissolved in a mixture of THF and 1 M aqueous oxalic acid. The solution is stirred vigorously at room temperature for 12-24 hours until the hydrazone is completely hydrolyzed (monitored by TLC). The reaction mixture is then neutralized with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is purified by column chromatography to yield the enantiomerically enriched product.

Organocatalytic Asymmetric α-Methylation

This protocol describes the direct asymmetric α-methylation of indan-2-one using L-proline as an organocatalyst.[3][4]

To a mixture of indan-2-one (1.0 eq) and L-proline (0.2 eq) in anhydrous dimethyl sulfoxide (DMSO) is added methyl iodide (2.0 eq). The reaction mixture is stirred at room temperature for 48-72 hours. The reaction is then quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the chiral this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary asymmetric synthesis strategies for chiral this compound.

Chiral_Auxiliary_Pathway Start Indan-2-one Hydrazone Formation of Hydrazone Start->Hydrazone Auxiliary Chiral Auxiliary (SAMP) Auxiliary->Hydrazone Deprotonation Deprotonation (LDA) Hydrazone->Deprotonation Alkylation Alkylation (CH3I) Deprotonation->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Product Chiral 1-Methyl- indan-2-one Cleavage->Product

Caption: Chiral Auxiliary (SAMP) Mediated Synthesis Workflow.

Organocatalytic_Pathway Start Indan-2-one Enamine Enamine Formation Start->Enamine Catalyst L-Proline Catalyst->Enamine Alkylation Asymmetric Alkylation (CH3I) Enamine->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis Product Chiral 1-Methyl- indan-2-one Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: L-Proline Catalyzed Asymmetric Synthesis Workflow.

Conclusion

Both chiral auxiliary-mediated and organocatalytic methods provide effective pathways for the asymmetric synthesis of chiral this compound. The SAMP/RAMP hydrazone method generally offers higher enantioselectivities but involves a multi-step sequence with the need to install and remove the auxiliary.[1] In contrast, organocatalysis, particularly with proline, presents a more atom-economical and operationally simpler one-pot procedure, though it may result in slightly lower enantioselectivities.[3] The choice of strategy will depend on the specific requirements of the synthesis, including the desired level of enantiopurity, scalability, and cost-effectiveness. Further optimization of reaction conditions for the organocatalytic approach could enhance its efficiency, making it an even more attractive method for the synthesis of this valuable chiral building block.

References

An In-depth Technical Guide to the Synthesis of 1-Methylindan-2-one from 3-Phenylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-methylindan-2-one, a valuable building block in medicinal chemistry and organic synthesis, starting from 3-phenylbutanoic acid and its derivatives. The core of this process involves an intramolecular Friedel-Crafts acylation, a robust and widely utilized method for the formation of cyclic ketones. This document outlines the detailed reaction pathway, provides established experimental protocols for key transformations, and presents quantitative data to inform synthetic strategies. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this compound in their respective fields.

Introduction

Indanone derivatives are a significant class of compounds in the development of new pharmaceuticals and agrochemicals due to their wide range of biological activities.[1] Specifically, the this compound scaffold serves as a crucial intermediate in the synthesis of more complex molecules. The strategic introduction of a methyl group at the 1-position of the indanone core can significantly influence the pharmacological profile of the final product.

The synthesis of this compound is most effectively achieved through the intramolecular cyclization of 3-phenylbutanoic acid derivatives. This approach, centered around the Friedel-Crafts acylation, offers a reliable and scalable route to the target molecule.[1] This guide will detail the necessary steps, from the preparation of the acid chloride precursor to the final cyclization and purification of this compound.

Synthetic Pathway Overview

The synthesis of this compound from 3-phenylbutanoic acid is a two-step process. The first step involves the conversion of the carboxylic acid to a more reactive acylating agent, typically the corresponding acid chloride. The second step is the intramolecular Friedel-Crafts acylation of the acid chloride, which proceeds in the presence of a Lewis acid catalyst to form the desired cyclic ketone.

Synthesis_Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 3-Phenylbutanoic_Acid 3-Phenylbutanoic Acid Reagents_1 SOCl₂ or (COCl)₂ 3-Phenylbutanoic_Acid->Reagents_1 3-Phenylbutanoyl_Chloride 3-Phenylbutanoyl Chloride Reagents_1->3-Phenylbutanoyl_Chloride Lewis_Acid Lewis Acid (e.g., AlCl₃) 3-Phenylbutanoyl_Chloride->Lewis_Acid This compound This compound Lewis_Acid->this compound Reaction_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Deprotonation and Product Formation Acid_Chloride 3-Phenylbutanoyl Chloride Lewis_Acid AlCl₃ Acid_Chloride->Lewis_Acid Acylium_Ion Acylium Ion Intermediate Lewis_Acid->Acylium_Ion Aromatic_Ring Phenyl Ring Acylium_Ion->Aromatic_Ring Sigma_Complex Sigma Complex Aromatic_Ring->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product This compound Deprotonation->Product Experimental_Workflow Start Start Acid_Chloride_Formation Prepare 3-Phenylbutanoyl Chloride Start->Acid_Chloride_Formation Reaction_Setup Set up Friedel-Crafts Reaction Acid_Chloride_Formation->Reaction_Setup Cyclization Perform Intramolecular Cyclization Reaction_Setup->Cyclization Quenching Quench Reaction Cyclization->Quenching Workup Aqueous Workup and Extraction Quenching->Workup Purification Purify Crude Product Workup->Purification Analysis Characterize this compound Purification->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Chiral Auxiliary-Based Synthesis of 1-Methylindan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral auxiliary-based synthesis of 1-methylindan-2-one, a valuable chiral building block in medicinal chemistry and drug development. This document details the core principles, experimental methodologies, and quantitative data associated with this asymmetric synthetic approach.

Introduction

The enantioselective synthesis of this compound is of significant interest due to the prevalence of the indanone scaffold in biologically active molecules. Chiral auxiliaries offer a robust and reliable strategy to control the stereochemistry at the C1 position during synthesis. This method involves the temporary attachment of a chiral molecule to a prochiral indanone precursor, which directs the subsequent methylation step to occur with high diastereoselectivity. Following the stereoselective alkylation, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched this compound.

This guide will focus on the use of two prominent classes of chiral auxiliaries: Evans-type oxazolidinones and pseudoephedrine amides, outlining the synthetic pathway from indan-2-one to the final methylated product.

General Synthetic Strategy

The overall synthetic workflow for the chiral auxiliary-based synthesis of this compound can be broken down into three key stages:

  • Attachment of the Chiral Auxiliary: The synthesis commences with the conversion of a suitable indanone precursor, typically indan-2-carboxylic acid, into an amide or imide with a chiral auxiliary.

  • Diastereoselective Methylation: The resulting chiral adduct is then deprotonated to form a chiral enolate, which subsequently undergoes methylation. The steric hindrance provided by the chiral auxiliary directs the approach of the methylating agent, leading to the preferential formation of one diastereomer.

  • Cleavage of the Chiral Auxiliary: The final step involves the removal of the chiral auxiliary to afford the target this compound and allow for the recovery of the auxiliary.

G start Indan-2-one Precursor aux_attachment Attachment of Chiral Auxiliary start->aux_attachment chiral_adduct Chiral Indanone Adduct aux_attachment->chiral_adduct methylation Diastereoselective Methylation chiral_adduct->methylation methylated_adduct Methylated Chiral Adduct methylation->methylated_adduct cleavage Cleavage of Chiral Auxiliary methylated_adduct->cleavage product This compound cleavage->product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: General workflow for the chiral auxiliary-based synthesis of this compound.

Synthesis Using Evans-Type Oxazolidinone Auxiliaries

Evans oxazolidinones are widely used chiral auxiliaries that provide excellent stereocontrol in a variety of asymmetric transformations, including the alkylation of enolates.[1] The synthesis of this compound using this approach would proceed via an N-(indan-2-oyl)oxazolidinone intermediate.

Quantitative Data

While a specific literature report detailing the synthesis of this compound using an Evans auxiliary with comprehensive quantitative data was not identified in the search, the following table presents typical data for analogous diastereoselective methylations of N-acyl oxazolidinones.[2]

Chiral Auxiliary (Evans-type)SubstrateMethylating AgentDiastereomeric Excess (de)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneN-Propionyl ImideMethyl Iodide90-95%85-95%[2]
(4S)-4-isopropyloxazolidin-2-oneN-Propionyl ImideMethyl Iodide>98%88-96%[2]
Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound using an Evans-type chiral auxiliary, adapted from established procedures for similar substrates.[3]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of the chiral oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flask, convert indan-2-carboxylic acid to its acid chloride using oxalyl chloride or thionyl chloride.

  • Add the freshly prepared indan-2-oyl chloride (1.1 eq.) to the lithiated oxazolidinone solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-(indan-2-oyl)oxazolidinone.

Step 2: Diastereoselective Methylation

  • To a solution of the N-(indan-2-oyl)oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) dropwise.

  • Stir the solution for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Add methyl iodide (1.5 eq.) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify the major diastereomer by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • To a solution of the methylated N-(1-methylindan-2-oyl)oxazolidinone (1.0 eq.) in a mixture of THF and water (4:1) at 0 °C, add 30% aqueous hydrogen peroxide (4.0 eq.) followed by a 0.2 M aqueous solution of lithium hydroxide (2.0 eq.).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield enantiomerically enriched this compound. The chiral auxiliary can be recovered from the aqueous layer.

G cluster_0 Evans Auxiliary Pathway indan_acid Indan-2-carboxylic Acid acylation Acylation with Evans Auxiliary indan_acid->acylation n_acyl N-(Indan-2-oyl)oxazolidinone acylation->n_acyl enolate_formation Enolate Formation (LDA/NaHMDS) n_acyl->enolate_formation enolate Chiral Enolate enolate_formation->enolate methylation Methylation (CH3I) enolate->methylation methylated_imide Methylated Imide methylation->methylated_imide cleavage Cleavage (LiOH/H2O2) methylated_imide->cleavage product This compound cleavage->product

Caption: Synthetic pathway using an Evans-type oxazolidinone auxiliary.

Synthesis Using Pseudoephedrine Amide Auxiliaries

Pseudoephedrine is another effective chiral auxiliary for asymmetric alkylations.[4] The corresponding amides can be readily prepared and their enolates typically exhibit high diastereoselectivity in alkylation reactions.

Quantitative Data

Similar to the Evans auxiliary, a specific protocol with quantitative data for this compound was not found. The table below provides representative data for the diastereoselective alkylation of pseudoephedrine amides with various electrophiles.[4]

Chiral AuxiliarySubstrateAlkylating AgentDiastereomeric RatioYield (%)Reference
(+)-PseudoephedrinePropionamideBenzyl Bromide≥99:196[4]
(+)-PseudoephedrinePropionamideAllyl Iodide≥99:199[4]
(+)-PseudoephedrineIsobutyramideEthyl Iodide98:292[4]
Experimental Protocols

The following generalized experimental protocols for the synthesis of this compound using a pseudoephedrine chiral auxiliary are based on established procedures.[4]

Step 1: Amide Formation

  • Prepare indan-2-oyl chloride from indan-2-carboxylic acid.

  • To a solution of (+)- or (-)-pseudoephedrine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane at 0 °C, add a solution of indan-2-oyl chloride (1.1 eq.) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the pseudoephedrine amide of indan-2-carboxylic acid.

Step 2: Diastereoselective Methylation

  • To a solution of the pseudoephedrine amide (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (2.2 eq.) dropwise.

  • Stir the solution at -78 °C for 1 hour, then warm to 0 °C for 30 minutes, and finally cool back to -78 °C.

  • Add methyl iodide (4.0 eq.) to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the diastereomeric ratio by HPLC or ¹H NMR analysis and purify the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

  • To a solution of the methylated pseudoephedrine amide (1.0 eq.) in a 3:1 mixture of tert-butyl alcohol and water, add tetrabutylammonium hydroxide (4.0 eq.).

  • Heat the mixture to 95 °C for 12-24 hours.

  • Cool the reaction mixture, dilute with water, and extract with diethyl ether to recover the pseudoephedrine auxiliary.

  • Acidify the aqueous layer with concentrated HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched 1-methylindan-2-carboxylic acid, which can then be converted to this compound through standard methods. Alternatively, addition of an organolithium reagent to the pseudoephedrine amide can directly yield the ketone.[4]

G cluster_1 Pseudoephedrine Auxiliary Pathway indan_acid Indan-2-carboxylic Acid amide_formation Amide Formation with Pseudoephedrine indan_acid->amide_formation pseudo_amide Pseudoephedrine Amide amide_formation->pseudo_amide enolate_formation Enolate Formation (LDA/LiCl) pseudo_amide->enolate_formation enolate Chiral Enolate enolate_formation->enolate methylation Methylation (CH3I) enolate->methylation methylated_amide Methylated Amide methylation->methylated_amide cleavage Cleavage (Acid/Base Hydrolysis) methylated_amide->cleavage product This compound cleavage->product

Caption: Synthetic pathway using a pseudoephedrine chiral auxiliary.

Conclusion

Chiral auxiliary-based synthesis provides a powerful and predictable method for the enantioselective preparation of this compound. Both Evans-type oxazolidinones and pseudoephedrine amides have demonstrated high levels of diastereoselectivity in analogous alkylation reactions, making them suitable choices for this transformation. The selection of a particular auxiliary may depend on factors such as commercial availability, ease of handling, and specific reaction conditions. The detailed protocols provided in this guide, although generalized, offer a solid foundation for the development of a specific and optimized synthesis of this compound for research and drug development applications. Further investigation into specific literature examples for the target molecule is recommended to refine reaction conditions and accurately predict yields and stereoselectivities.

References

Organocatalytic Enantioselective α-Alkylation of Indan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the organocatalytic enantioselective α-alkylation of the indan-2-one scaffold, a crucial transformation in the synthesis of chiral molecules for drug discovery and development. While a specific protocol for the direct α-methylation of indan-2-one is not extensively documented in the reviewed literature, this guide leverages detailed experimental data from the closely related enantioselective α-benzylation and α-allylation of α-trifluoromethoxy indanones. These examples provide a robust framework for developing methodologies for the introduction of a methyl group at the α-position of the indanone core.

Core Concepts and Reaction Mechanism

The enantioselective α-alkylation of ketones using organocatalysis typically proceeds through the formation of a chiral enamine or enolate intermediate. In the context of cinchona alkaloid catalysis, the reaction is believed to proceed via a phase-transfer mechanism where the chiral catalyst facilitates the formation of a chiral ion pair between the enolate of the indanone and the electrophile.

The generally accepted catalytic cycle for a cinchona alkaloid-catalyzed α-alkylation of a ketone is depicted below. The catalyst, through hydrogen bonding and steric hindrance, controls the facial selectivity of the enolate's attack on the electrophile, leading to the formation of one enantiomer in excess.

Organocatalytic_Alpha_Alkylation cluster_cycle Catalytic Cycle Indanone Indan-2-one Enolate Chiral Ion Pair (Indanone Enolate + Catalyst) Indanone->Enolate Base Product α-Alkylated Indan-2-one Enolate->Product Electrophile (R-X) Catalyst_Free Cinchona Alkaloid Catalyst Enolate->Catalyst_Free Regeneration Product_final Enantioenriched α-Alkylated Indan-2-one Product->Product_final Indanone_start Indan-2-one Indanone_start->Indanone Base_start Base Base_start->Indanone Electrophile_start Electrophile (R-X) Electrophile_start->Enolate

Caption: General workflow for cinchona alkaloid-catalyzed enantioselective α-alkylation of indan-2-one.

Experimental Data: Enantioselective α-Benzylation of α-OCF3 Indanones

The following tables summarize the quantitative data for the enantioselective α-benzylation of α-trifluoromethoxy indanones using various cinchona alkaloid-derived phase-transfer catalysts. This data is adapted from a study on α-trifluoromethoxy indanones and serves as a valuable starting point for the development of related α-alkylation reactions.[1]

Table 1: Catalyst and Base Screening for the Enantioselective Benzylation of α-OCF3 Indanone [1]

EntryCatalystBaseSolventTime (h)Yield (%)ee (%)
1CN-1KOHToluene15731
2CN-2KOHToluene15753
3CN-3KOHToluene158214
4CN-4KOHToluene158826
5CN-5KOHToluene158214
6CN-4K2CO3Toluene4811n.d.
7CN-4NaOHToluene48584
8CN-4CsOH·H2OToluene158343
9CN-4CsOH·H2OToluene159249
10CN-4CsOH·H2OToluene158054
11CD-4CsOH·H2OToluene1575-50

Reaction conditions: 1a (0.1 mmol, 1.0 equiv), BnBr 2a (0.15 mmol 1.5 equiv), base (0.2 mmol, 2.0 equiv) and catalyst (10.0 mol%) were stirred in 1.0 mL of anhydrous toluene at room temperature. Isolated yields. ee was determined by chiral HPLC. CN = cinchonine derived, CD = cinchonidine derived.

Table 2: Substrate Scope for the Enantioselective Benzylation of α-OCF3 Indanones with Catalyst CN-4 [1]

EntryBenzyl Bromide (R-Br)ProductYield (%)ee (%)
14-MeC6H4CH2Br3ab8553
24-MeOC6H4CH2Br3ac8245
34-FC6H4CH2Br3ad7548
44-ClC6H4CH2Br3ae6342
54-BrC6H4CH2Br3af6835
62-Naphthylmethyl Br3ag7824
7Allyl Bromide4a8076

Reaction conditions: 1a (0.1 mmol, 1.0 equiv), benzyl bromide (0.15 mmol 1.5 equiv), CsOH·H2O (0.2 mmol, 2.0 equiv) and CN-4 (10.0 mol%) were stirred in 5.0 mL of anhydrous toluene at 0 °C for 72h. Isolated yields. ee was determined by chiral HPLC.

Detailed Experimental Protocol

The following is a representative experimental protocol for the organocatalytic enantioselective α-benzylation of an α-trifluoromethoxy indanone, which can be adapted for other α-alkylation reactions of the indanone core.[1]

Materials:

  • α-Trifluoromethoxy indanone (1a)

  • Benzyl bromide (2a)

  • Cinchona alkaloid-derived catalyst (e.g., CN-4)

  • Cesium hydroxide monohydrate (CsOH·H2O)

  • Anhydrous toluene

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add the α-trifluoromethoxy indanone (1a, 0.1 mmol, 1.0 equiv), the cinchona alkaloid-derived catalyst (CN-4, 0.01 mmol, 10.0 mol%), and cesium hydroxide monohydrate (CsOH·H2O, 0.2 mmol, 2.0 equiv).

  • Add anhydrous toluene (5.0 mL) to the vial.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add benzyl bromide (2a, 0.15 mmol, 1.5 equiv) to the stirred suspension.

  • Continue stirring the reaction mixture at 0 °C for 72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-benzylated indanone.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Logical Workflow for Experimental Setup

The following diagram illustrates the logical steps involved in setting up the described experiment.

Experimental_Workflow start Start prep_glassware Flame-dry reaction vial start->prep_glassware inert_atm Establish inert atmosphere (N2 or Ar) prep_glassware->inert_atm add_solids Add indanone, catalyst, and base inert_atm->add_solids add_solvent Add anhydrous toluene add_solids->add_solvent cool Cool to 0 °C add_solvent->cool add_electrophile Add benzyl bromide cool->add_electrophile react Stir at 0 °C for 72h add_electrophile->react workup Quench and perform aqueous workup react->workup purify Purify by column chromatography workup->purify analyze Analyze by chiral HPLC purify->analyze end End analyze->end

References

Methodological & Application

Application of 1-Methylindan-2-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic framework provides a versatile platform for the design and synthesis of novel therapeutic agents targeting a wide array of diseases.[1] Modifications to the indanone skeleton, such as the introduction of a methyl group to form 1-Methylindan-2-one, allow for the fine-tuning of its chemical properties and biological interactions.[1] This document provides an overview of the applications of this compound in medicinal chemistry, including its use as a synthetic intermediate for the development of anticancer, neuroprotective, and enzyme inhibitory agents. Detailed experimental protocols and quantitative biological data for representative indanone derivatives are also presented.

Synthetic Versatility of the Indanone Scaffold

The reactivity of the indanone core, centered around the ketone functional group and the adjacent alpha-carbons, allows for a variety of chemical transformations.[1] These include aldol condensations, alkylations, and rearrangements, making indanones valuable intermediates in the synthesis of more complex molecules, such as fused and spirocyclic systems.[1]

A general workflow for the utilization of 1-indanone derivatives in the synthesis of bioactive compounds is depicted below. This typically involves the functionalization of the indanone core, followed by biological screening and optimization of the lead compounds.

G A 1-Indanone Starting Material B Chemical Synthesis (e.g., Knoevenagel Condensation) A->B C Library of Indanone Derivatives B->C D Biological Screening (e.g., Cytotoxicity Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: General workflow for the development of bioactive indanone derivatives.

Applications in Medicinal Chemistry

Anticancer Agents

Indanone derivatives have shown significant potential as anticancer agents.[1][2] They have been reported to exhibit strong cytotoxicity against various human cancer cell lines, including breast, colon, leukemia, and lung cancer, with IC50 values in the nanomolar to low micromolar range.[3]

Mechanism of Action: While the exact mechanisms are diverse, some indanone derivatives have been shown to act as tubulin polymerization inhibitors.[3] Tubulin is a critical component of the cytoskeleton and is essential for cell division. By disrupting tubulin dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. The PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival, has also been identified as a target for some 2-thioxoimadazolidin-4-one derivatives, a class of compounds that can be synthesized from indanone precursors.[4]

G cluster_cell Cancer Cell Indanone Indanone Derivative Tubulin Tubulin Indanone->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules Polymerization CellCycle Cell Cycle Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of action for anticancer indanone derivatives targeting tubulin.

Quantitative Data for Anticancer Indanone Derivatives:

CompoundCancer Cell LineIC50 (nM)Reference
2-Benzylidene-1-indanone derivativeMCF-7 (Breast)10 - 880[3]
2-Benzylidene-1-indanone derivativeHCT (Colon)10 - 880[3]
2-Benzylidene-1-indanone derivativeTHP-1 (Leukemia)10 - 880[3]
2-Benzylidene-1-indanone derivativeA549 (Lung)10 - 880[3]
Aryl pyrazole-indanone hybrid (6d)MCF-7 (Breast)42,600[2]
Aryl pyrazole-indanone hybrid (6e)MCF-7 (Breast)53,900[2]
Aryl pyrazole-indanone hybrid (6f)MCF-7 (Breast)48,700[2]
Neuroprotective Agents

Derivatives of the indanone scaffold are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease.[1] Some have shown potent inhibitory activity against cholinesterases (AChE and BuChE) and the self-assembly of amyloid-beta (Aβ) peptides, which are key pathological hallmarks of Alzheimer's disease.[1]

Quantitative Data for Neuroprotective Indanone Derivatives:

CompoundTargetIC50 (nM)Reference
1-Indanone derivative (26d)Acetylcholinesterase (AChE)14.8[1]
1-Indanone derivative (26i)Acetylcholinesterase (AChE)18.6[1]
Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease.[5] Several 2-heteroarylidene-1-indanone derivatives have been identified as potent and selective inhibitors of MAO-B.[6]

Quantitative Data for Indanone-based MAO Inhibitors:

CompoundEnzymeIC50 (µM)Reference
2-Heteroarylidene-1-indanone derivativeMAO-B0.0044 - 1.53[6]
2-Heteroarylidene-1-indanone derivativeMAO-Aas low as 0.061[6]
Indazole derivative (5c)MAO-A0.745[7]
C5-substituted indazole derivativesMAO-B0.0025 - 0.024[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Benzylidene-1-indanone Derivatives (Anticancer)

This protocol is a general procedure based on the Knoevenagel condensation of 1-indanone with various aromatic aldehydes, as described in the literature for the synthesis of anticancer agents.[3]

Materials:

  • 1-Indanone

  • Substituted aromatic aldehyde

  • Ethanol

  • Potassium hydroxide (or other suitable base)

  • Hydrochloric acid (for workup)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 1-indanone (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of potassium hydroxide to the solution.

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

  • After completion of the reaction, pour the mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds against MAO-A and MAO-B.[6]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in potassium phosphate buffer.

  • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

  • Add the test compound solutions to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A or a suitable substrate and detection system for MAO-B).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (for the kynuramine assay, the product is 4-hydroxyquinoline) using a fluorescence plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Conclusion

This compound and its parent scaffold, 1-indanone, represent a highly versatile platform in medicinal chemistry. The ease of synthetic modification allows for the generation of diverse libraries of compounds with a wide range of biological activities. The examples provided herein for anticancer, neuroprotective, and MAO inhibitory applications highlight the significant potential of this structural motif in drug discovery. Further exploration of derivatives of this compound, guided by structure-activity relationship studies and mechanistic investigations, is warranted to develop novel and effective therapeutic agents.

References

Application Notes and Protocols: 1-Methylindan-2-one as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindan-2-one is a valuable chiral building block in organic synthesis, prized for its rigid bicyclic structure and the stereocenter at the C1 position. This feature allows for the synthesis of enantiomerically pure compounds, a critical consideration in the development of pharmaceuticals and other biologically active molecules. The indanone scaffold itself is a privileged structure, found in a variety of natural products and synthetic compounds with diverse pharmacological activities, including anti-inflammatory, antiviral, and neuroprotective properties.[1] The introduction of a methyl group at the C1 position provides a key handle for further stereocontrolled transformations, making this compound a versatile starting material for the synthesis of complex molecular architectures.

These application notes provide an overview of the key synthetic strategies to obtain enantiomerically enriched this compound and detail its potential applications as a chiral building block. Detailed experimental protocols for its synthesis and resolution are also provided to facilitate its use in the laboratory.

Synthetic Strategies for Chiral this compound

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of the racemate.

1. Asymmetric Synthesis: This approach aims to directly generate a single enantiomer of the target molecule.

  • Chiral Auxiliary-Mediated Synthesis: This classic method involves the temporary attachment of a chiral auxiliary to an achiral precursor, directing the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary, such as an oxazolidinone derived from an amino alcohol, can be acylated with a derivative of indan-2-one. Subsequent diastereoselective methylation of the resulting enolate, followed by removal of the auxiliary, yields the desired enantiomer of this compound.[2][3] The rigid conformation of the auxiliary effectively shields one face of the enolate, leading to high diastereoselectivity.

  • Organocatalytic Asymmetric α-Methylation: This modern and atom-economical approach utilizes a small chiral organic molecule, such as L-proline or its derivatives, to catalyze the enantioselective α-methylation of indan-2-one.[1] The catalyst and the ketone form a chiral enamine intermediate, which then reacts with a methylating agent. The stereochemistry of the catalyst directs the approach of the electrophile, resulting in the formation of one enantiomer in excess.[1]

2. Chiral Resolution: This technique involves the separation of a racemic mixture of this compound into its individual enantiomers.

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating enantiomers on a preparative scale. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of cyclic ketones.

Applications of Chiral this compound

Enantiomerically pure (R)- and (S)-1-methylindan-2-one are versatile intermediates for the synthesis of a variety of complex chiral molecules. The ketone functionality can be readily transformed into other functional groups, and the stereocenter at C1 can be used to control the stereochemistry of subsequent reactions.

Potential applications include:

  • Synthesis of Biologically Active Compounds: The indanone core is present in numerous compounds with therapeutic potential. Chiral this compound can serve as a starting material for the synthesis of novel analogues of these compounds, allowing for the exploration of structure-activity relationships and the development of more potent and selective drugs.

  • Total Synthesis of Natural Products: The rigid framework and defined stereochemistry of this compound make it an attractive starting point for the total synthesis of natural products containing a substituted indane moiety.

  • Development of Chiral Ligands and Catalysts: The indane scaffold can be incorporated into the structure of chiral ligands for asymmetric catalysis, with the stereochemistry of the 1-methyl group influencing the catalytic activity and enantioselectivity.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-1-Methylindan-2-one via Organocatalysis (Hypothetical)

This protocol is based on established methods for the organocatalytic α-alkylation of cyclic ketones.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_products Product Indanone Indan-2-one S_Product (S)-1-Methylindan-2-one Indanone->S_Product 1. MeI Methyl Iodide MeI->S_Product 2. Proline L-Proline Proline->S_Product Catalyst Base Base (e.g., K2CO3) Base->S_Product Solvent Solvent (e.g., DMF) Solvent->S_Product

Figure 1: Organocatalytic α-methylation of Indan-2-one.

Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
Indan-2-one132.161.32 g10.0
L-Proline115.13230 mg2.0 (20 mol%)
Methyl Iodide (MeI)141.942.13 g (0.94 mL)15.0
Potassium Carbonate (K₂CO₃)138.212.76 g20.0
N,N-Dimethylformamide (DMF)-20 mL-
Diethyl Ether-As needed-
Saturated aq. NH₄Cl-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add indan-2-one (1.32 g, 10.0 mmol), L-proline (230 mg, 2.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Add anhydrous N,N-dimethylformamide (20 mL) to the flask.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methyl iodide (0.94 mL, 15.0 mmol) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-methylindan-2-one.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Results:

  • Yield: 70-85%

  • Enantiomeric Excess (ee): 80-95%

Protocol 2: Chiral Resolution of Racemic this compound by Preparative HPLC

This protocol provides a general guideline for the separation of enantiomers. The specific conditions may need to be optimized for the available HPLC system and chiral stationary phase.

Workflow:

G cluster_input Input cluster_process Process cluster_output Output Racemate Racemic this compound PrepHPLC Preparative Chiral HPLC (Chiral Stationary Phase) Racemate->PrepHPLC EnantiomerR (R)-1-Methylindan-2-one PrepHPLC->EnantiomerR Fraction 1 EnantiomerS (S)-1-Methylindan-2-one PrepHPLC->EnantiomerS Fraction 2

References

Application Notes and Protocols for Asymmetric Hydrogenation of 1-Methylindan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the asymmetric hydrogenation of 1-methylindan-2-one, a key transformation for the synthesis of chiral 1-methylindan-2-ol, a valuable building block in pharmaceutical and fine chemical synthesis. The protocol is based on established methods for the enantioselective reduction of analogous cyclic ketones using ruthenium and rhodium-based catalysts.

Introduction

Asymmetric hydrogenation of prochiral ketones is a powerful and atom-economical method for the synthesis of enantiomerically enriched secondary alcohols. The resulting chiral alcohols are crucial intermediates in the production of a wide range of biologically active molecules. This protocol focuses on the asymmetric hydrogenation of this compound to produce chiral cis- and trans-1-methylindan-2-ol. The stereochemical outcome of the reduction is controlled by the choice of a chiral catalyst, typically a ruthenium or rhodium complex coordinated with a chiral ligand.

Two primary methods are presented:

  • Asymmetric Hydrogenation: Utilizes high-pressure hydrogen gas.

  • Asymmetric Transfer Hydrogenation (ATH): Employs a hydrogen donor, such as a mixture of formic acid and triethylamine, offering a more operationally simple alternative to handling high-pressure gas.

The selection of the catalyst and reaction conditions is critical to achieving high conversion and enantioselectivity.

Data Presentation

While specific data for the asymmetric hydrogenation of this compound is not extensively reported, the following table summarizes representative results for the asymmetric hydrogenation of structurally related indanones and other cyclic ketones using common catalyst systems. This data provides a strong basis for the expected outcomes for this compound.

SubstrateCatalyst SystemS/C RatioH₂ Source/PressureSolventTemp (°C)Time (h)Conversion (%)ee (%)Product ConfigurationRef.
1-Indanone(S,S)-Ts-DENEB-Ru100:1HCOOH/Et₃NMeOH2510>9599(R)[1]
1-TetraloneRuCl₂[(S)-tolbinap][(R)-iphan]/t-BuOK55000:19 atm H₂2-PropanolRT->9998(R)[1]
4-ChromanoneRu(OTf)--INVALID-LINK--1000:117 atm H₂MeOH508>9998(S)[2]
Acetophenone[Cp*RhCl₂]₂/(R,R)-TsDPEN100:1HCOOH/Et₃NH₂O400.5>9997(R)[3]
3-Phenyl-1-indanone(R,R)-Ts-DENEB100:1HCOOH/Et₃N (1:5)MeOH2565099 (for alcohol)(1R,3R)[1]

Experimental Protocols

The following are detailed protocols for the asymmetric hydrogenation of this compound.

Protocol 1: Asymmetric Hydrogenation using a Ruthenium Catalyst and Molecular Hydrogen

This protocol is adapted from established procedures for the asymmetric hydrogenation of similar cyclic ketones.

Materials:

  • This compound

  • [RuCl(p-cymene)((S,S)-TsDPEN)] or other suitable chiral Ru-catalyst

  • Anhydrous, degassed solvent (e.g., Methanol or 2-Propanol)

  • Base (e.g., Potassium tert-butoxide, t-BuOK) solution in the reaction solvent

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

  • Inert gas (Argon or Nitrogen)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add the chiral ruthenium catalyst precursor to a Schlenk flask.

  • Reaction Setup: To the autoclave vessel, add this compound and the anhydrous, degassed solvent.

  • Inerting: Seal the autoclave and purge with inert gas (Argon or Nitrogen) three to five times to remove any oxygen.

  • Catalyst Introduction: Under a positive pressure of inert gas, introduce the catalyst solution into the autoclave.

  • Base Addition: Add the base solution to the reaction mixture. The base is often crucial for activating the catalyst.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) for the specified time (e.g., 8-24 hours). Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the chiral 1-methylindan-2-ol.

  • Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) using a Rhodium Catalyst

This protocol provides an alternative to high-pressure hydrogenation and is adapted from established ATH procedures.[3]

Materials:

  • This compound

  • [Cp*RhCl₂]₂

  • (S,S)-TsDPEN or (R,R)-TsDPEN

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Solvent (e.g., water, methanol, or a mixture)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, mix [Cp*RhCl₂]₂ and the chiral ligand (e.g., (S,S)-TsDPEN) in the solvent and stir for a short period to form the active catalyst.

  • Reaction Setup: To a separate reaction vessel, add this compound and the solvent.

  • Reagent Addition: Add the formic acid and triethylamine mixture (typically a 5:2 molar ratio azeotrope) to the substrate solution.

  • Initiation: Add the pre-formed catalyst solution to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) for the required time (e.g., 1-12 hours). Monitor the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC.

Experimental Workflow and Signaling Pathway Diagrams

AsymmetricHydrogenationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start substrate This compound start->substrate catalyst Chiral Catalyst (e.g., Ru-TsDPEN or Rh-TsDPEN) start->catalyst solvent Degassed Solvent start->solvent reagents H₂ Source (H₂ gas or HCOOH/Et₃N) start->reagents setup Combine Substrate, Catalyst, Solvent, and Reagents in Reaction Vessel reaction_conditions Set Temperature and Pressure (if applicable) and Stir setup->reaction_conditions Inert Atmosphere monitoring Monitor Reaction Progress (TLC/GC) reaction_conditions->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification analysis Determine Yield and ee% (Chiral HPLC/GC) purification->analysis end End Product: Chiral 1-Methylindan-2-ol analysis->end

Caption: Experimental workflow for the asymmetric hydrogenation of this compound.

SignalingPathway cluster_reactants Reactants cluster_transition Transition State cluster_products Products Ketone This compound (Prochiral Ketone) TS Diastereomeric Transition State Ketone->TS Catalyst Chiral Ru or Rh Complex (e.g., (S,S)-TsDPEN-Ru) Catalyst->TS H_Source Hydrogen Source (H₂ or HCOOH/Et₃N) H_Source->TS R_Alcohol (1R,2S)-1-Methylindan-2-ol (Major Enantiomer) TS->R_Alcohol Favored Pathway S_Alcohol (1S,2R)-1-Methylindan-2-ol (Minor Enantiomer) TS->S_Alcohol Disfavored Pathway

Caption: Logical relationship in the catalyst-controlled asymmetric hydrogenation.

References

Derivatization of 1-Methylindan-2-one for biological screening

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungshinweise und Protokolle: Derivatisierung von 1-Methylindan-2-on für das biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die Indanon-Struktur ist ein privilegiertes Gerüst in der medizinischen Chemie und bildet die Grundlage für eine Vielzahl von biologisch aktiven Verbindungen. Insbesondere 1-Methylindan-2-on dient als vielseitiger Ausgangsstoff für die Synthese von Molekülbibliotheken. Durch gezielte Derivatisierung können seine physikochemischen Eigenschaften und pharmakologischen Aktivitäten moduliert werden, um neue Leitstrukturen für die Arzneimittelentwicklung zu identifizieren. Derivate haben Wirksamkeit als antivirale, entzündungshemmende, analgetische, antibakterielle und krebsbekämpfende Mittel gezeigt.[1][2] Darüber hinaus werden sie bei der Behandlung von neurodegenerativen Erkrankungen wie Alzheimer eingesetzt.[1][3][4]

Diese Anwendungshinweise beschreiben etablierte Protokolle zur Derivatisierung von 1-Methylindan-2-on und zum anschließenden biologischen Screening der synthetisierten Verbindungen, mit einem Fokus auf neurodegenerative Erkrankungen und Krebs.

Synthese und Derivatisierungsstrategien

Die Synthese des 1-Methylindan-2-on-Kerns kann über verschiedene Wege erfolgen, einschließlich intramolekularer Friedel-Crafts-Acylierungsreaktionen.[1][5] Nach der Synthese des Kerngrundgerüsts können verschiedene funktionelle Gruppen eingeführt werden, um eine Bibliothek von Analoga zu erstellen. Eine übliche und effektive Strategie ist die Claisen-Schmidt-Kondensation (eine Aldol-Kondensation), bei der das α-Kohlenstoffatom neben der Ketogruppe mit verschiedenen substituierten Aldehyden reagiert, um Benzyliden-Derivate zu bilden. Diese können dann weiter modifiziert werden.

Derivatization_Workflow cluster_start Ausgangsmaterial cluster_reaction Derivatisierung cluster_intermediate Zwischenprodukt cluster_library Finale Bibliothek start_mol 1-Methylindan-2-on reaction Aldol-Kondensation (z.B. mit Ar-CHO) start_mol->reaction Base/Säure intermediate_mol 3-Benzyliden-1-methyl- indan-2-on Derivate reaction->intermediate_mol final_lib Diverse Analoga (z.B. durch Reduktion, Cyclisierung, etc.) intermediate_mol->final_lib Weitere Modifikationen

Experimentelles Protokoll: Synthese von 3-Benzyliden-1-methylindan-2-on-Derivaten

Dieses Protokoll beschreibt eine allgemeine Methode zur Synthese von 3-Benzyliden-Derivaten durch Aldol-Kondensation.

Materialien:

  • 1-Methylindan-2-on

  • Substituiertes aromatisches Aldehyd (z. B. 4-Nitrobenzaldehyd, 4-Chlorbenzaldehyd)

  • Ethanol

  • Wässrige Natriumhydroxid (NaOH) Lösung (10%)

  • Salzsäure (HCl), verdünnt

  • Destilliertes Wasser

  • Rundkolben, Magnetrührer, Rückflusskühler, Eisbad, Büchnertrichter

Prozedur:

  • Lösen Sie 1 Äquivalent 1-Methylindan-2-on in einer minimalen Menge Ethanol in einem Rundkolben.

  • Fügen Sie 1,1 Äquivalente des substituierten aromatischen Aldehyds zur Lösung hinzu.

  • Kühlen Sie die Mischung in einem Eisbad auf 0-5 °C.

  • Fügen Sie tropfenweise eine 10%ige wässrige NaOH-Lösung unter kräftigem Rühren hinzu, während die Temperatur unter 5 °C gehalten wird.

  • Nach der Zugabe lassen Sie die Reaktion 2-4 Stunden bei Raumtemperatur rühren. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Nach Abschluss der Reaktion wird das Reaktionsgemisch in eiskaltes Wasser gegossen.

  • Neutralisieren Sie die Lösung vorsichtig mit verdünnter HCl, bis ein Niederschlag ausfällt.

  • Filtrieren Sie den festen Niederschlag mit einem Büchnertrichter ab, waschen Sie ihn gründlich mit kaltem destilliertem Wasser, bis das Filtrat neutral ist.

  • Trocknen Sie das Rohprodukt an der Luft und kristallisieren Sie es aus einem geeigneten Lösungsmittel (z. B. Ethanol) um, um das reine 3-Benzyliden-1-methylindan-2-on-Derivat zu erhalten.

  • Charakterisieren Sie das Endprodukt mittels Schmelzpunkt, IR, ¹H-NMR und Massenspektrometrie.

Biologisches Screening: Protokolle und Daten

Derivate von 1-Methylindan-2-on zeigen ein breites Spektrum an biologischen Aktivitäten. Im Folgenden werden Protokolle für die Untersuchung der Cholinesterase-Hemmung (relevant für die Alzheimer-Krankheit) und der zytotoxischen Aktivität (relevant für Krebs) beschrieben.

Screening_Workflow start Synthetisierte Derivat-Bibliothek primary_screen Primäres Screening (z.B. AChE-Hemmung bei einer Konzentration) start->primary_screen dose_response Dosis-Wirkungs- Analyse (IC₅₀-Bestimmung) primary_screen->dose_response Aktive Verbindungen hit_compounds Identifizierte 'Hits' dose_response->hit_compounds secondary_screen Sekundäres Screening (z.B. Zytotoxizität, Aβ-Aggregation) hit_compounds->secondary_screen lead_compounds Leitstrukturen secondary_screen->lead_compounds Vielversprechende Kandidaten

Acetylcholinesterase (AChE)-Hemmungsassay (Ellman-Methode)

Prinzip: Dieses kolorimetrische Verfahren misst die Aktivität des Enzyms Acetylcholinesterase (AChE). Das Enzym hydrolysiert das Substrat Acetylthiocholin zu Thiocholin. Thiocholin reagiert mit dem Ellman-Reagenz (DTNB) und erzeugt eine gelbe Farbe, deren Intensität bei 412 nm gemessen wird. In Anwesenheit eines Inhibitors wird die Reaktion verlangsamt, was zu einer geringeren Farbintensität führt.

Materialien:

  • AChE aus menschlichen Erythrozyten

  • Acetylthiocholiniodid (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoesäure) (DTNB, Ellman-Reagenz)

  • Phosphatpuffer (pH 8,0)

  • Testverbindungen (Derivate)

  • Donepezil oder Tacrin (Positivkontrolle)

  • 96-Well-Platten, Plattenleser

Prozedur:

  • Bereiten Sie Stammlösungen der Testverbindungen und der Positivkontrolle (z. B. in DMSO) vor.

  • Geben Sie in die Wells einer 96-Well-Platte:

    • 140 µL Phosphatpuffer (pH 8,0)

    • 20 µL DTNB-Lösung

    • 20 µL der Testverbindung in verschiedenen Konzentrationen.

  • Fügen Sie 10 µL der AChE-Enzymlösung hinzu und inkubieren Sie die Platte für 15 Minuten bei 25 °C.

  • Starten Sie die Reaktion durch Zugabe von 10 µL der ATCI-Substratlösung.

  • Messen Sie die Absorption bei 412 nm über 5 Minuten in Intervallen von 30 Sekunden mit einem Plattenleser.

  • Berechnen Sie die prozentuale Hemmung für jede Konzentration der Testverbindung.

  • Bestimmen Sie den IC₅₀-Wert (die Konzentration, die eine 50%ige Hemmung der Enzymaktivität bewirkt) durch Auftragung der prozentualen Hemmung gegen den Logarithmus der Inhibitorkonzentration.

Zytotoxizitätsassay (MTT-Assay)

Prinzip: Der MTT-Assay bewertet die zelluläre metabolische Aktivität. Lebensfähige Zellen mit aktiven mitochondrialen Dehydrogenasen reduzieren das gelbe Tetrazoliumsalz MTT zu violetten Formazan-Kristallen. Die Menge des gebildeten Formazans, die in einem Lösungsmittel gelöst und kolorimetrisch gemessen wird, ist proportional zur Anzahl der lebenden Zellen.

Materialien:

  • Krebszelllinie (z. B. MCF-7 für Brustkrebs)[6]

  • Zellkulturmedium (z. B. DMEM) mit fötalem Kälberserum (FBS) und Antibiotika

  • MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • Dimethylsulfoxid (DMSO) oder Solubilisierungspuffer

  • Testverbindungen, Doxorubicin (Positivkontrolle)

  • 96-Well-Platten, Inkubator (37 °C, 5% CO₂), Plattenleser

Prozedur:

  • Säen Sie Zellen in einer 96-Well-Platte mit einer Dichte von ca. 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie über Nacht.

  • Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindungen und der Positivkontrolle für 48-72 Stunden.

  • Entfernen Sie das Medium und fügen Sie 100 µL frisches Medium und 20 µL MTT-Lösung zu jedem Well hinzu.

  • Inkubieren Sie die Platte für 3-4 Stunden bei 37 °C, bis sich violette Formazan-Kristalle bilden.

  • Entfernen Sie die MTT-Lösung vorsichtig und fügen Sie 100 µL DMSO hinzu, um die Kristalle aufzulösen.

  • Messen Sie die Absorption bei 570 nm.

  • Berechnen Sie die prozentuale Zellviabilität im Vergleich zu unbehandelten Kontrollen und bestimmen Sie die IC₅₀-Werte.

Zusammenfassung der quantitativen Daten

Die Derivatisierung von Indanon-Gerüsten hat zu hochpotenten Inhibitoren geführt. Die folgende Tabelle fasst repräsentative biologische Aktivitätsdaten aus der Literatur zusammen.

VerbindungZielBiologische Aktivität (IC₅₀)Referenz
5c (meta-substituiertes Aminopropoxy-Benzyliden-Indanon)AChE0.12 µM[3]
7b (para-substituiertes Aminopropoxy-Benzyl-Indanon)BChE0.04 µM[3]
9 (Indanon-Derivat)AChE14.8 nM[4]
14 (Indanon-Derivat)AChE18.6 nM[4]
9f (Spiroisoxazolin-Indanon)Zytotoxizität (MCF-7 Zellen)0.03 ± 0.01 µM[6]

Zusätzlich zeigten die Verbindungen 9 und 14 eine signifikante Hemmung der Aβ-Aggregation (85,5 % bzw. 83,8 %).[4]

Visualisierung des Signalwegs

Einige Indanon-Derivate üben ihre krebsbekämpfende Wirkung durch die Induktion von Apoptose aus. Verbindung 9f beispielsweise induzierte in MCF-7-Zellen Apoptose, was durch eine Hochregulierung der pro-apoptotischen Proteine Bax und Caspase-3 sowie eine Herunterregulierung des anti-apoptotischen Proteins Bcl-2 nachgewiesen wurde.[6] Dies deutet auf eine Aktivierung des mitochondrialen Apoptosewegs hin.

Apoptosis_Pathway Compound Indanon-Derivat (z.B. 9f) Bcl2 Bcl-2 (Anti-apoptotisch) Compound->Bcl2 hemmt Bax Bax (Pro-apoptotisch) Compound->Bax aktiviert Mitochondrion Mitochondrium Bcl2->Mitochondrion Bax->Mitochondrion Caspase3 Caspase-3 (Effektor) Mitochondrion->Caspase3 Cytochrom c Freisetzung Apoptosis Apoptose (Zelltod) Caspase3->Apoptosis

References

Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of 1-Methylindan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindan-2-one is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its synthesis is most commonly achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, a reaction often catalyzed by Lewis acids. This application note provides a detailed protocol for the synthesis of this compound, focusing on the use of Lewis acid catalysts to promote the cyclization of 3-phenylbutanoic acid or its derivatives. The choice of Lewis acid can significantly influence the reaction's efficiency, yield, and conditions.

The intramolecular Friedel-Crafts acylation is a robust method for forming the five-membered ring of the indanone core.[1][2][3] The reaction typically proceeds by activating a carboxylic acid or, more commonly, an acyl chloride, with a Lewis acid to generate a highly electrophilic acylium ion. This intermediate then undergoes an intramolecular electrophilic attack on the aromatic ring to form the cyclic ketone.

Reaction Mechanism and Signaling Pathway

The Lewis acid-catalyzed synthesis of this compound from 3-phenylbutanoyl chloride follows a classical intramolecular Friedel-Crafts acylation mechanism. The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the chloride ion to form a highly reactive acylium ion. This acylium ion is the key electrophile that is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form a new carbon-carbon bond and a six-membered ring intermediate (a sigma complex). The subsequent loss of a proton restores the aromaticity of the ring and yields the final product, this compound. The Lewis acid is regenerated in the final step.

Lewis_Acid_Catalysis sub 3-Phenylbutanoyl Chloride activated_complex Acylium Ion Intermediate sub->activated_complex Coordination & Ionization lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->activated_complex cyclization Intramolecular Electrophilic Aromatic Substitution activated_complex->cyclization sigma_complex Sigma Complex cyclization->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation product This compound deprotonation->product regenerated_lewis_acid Regenerated Lewis Acid deprotonation->regenerated_lewis_acid

Figure 1: Lewis acid-catalyzed synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the intramolecular Friedel-Crafts acylation to form indanones using various Lewis acids, based on analogous reactions reported in the literature. These conditions can be adapted for the synthesis of this compound.

Lewis Acid CatalystPrecursorSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AlCl₃3-Arylpropionic acid chloridesDichloromethaneRoom Temp.1 - 5~90%General knowledge from Friedel-Crafts reactions. A patent describes a 94% yield for a similar 2-methyl-1-indanone synthesis using AlCl3 in dichloromethane overnight at room temperature.[4]
NbCl₅3-Arylpropanoic acids1,2-DichloroethaneRoom Temp.0.5 - 270 - 95%Niobium pentachloride can act as both a reagent to form the acyl chloride in situ and as the Lewis acid catalyst.[1]
In(III) saltsAllylic bromides with arenesDichloromethaneRoom Temp.1685 - 99%Indium(III) salts are effective for intramolecular Friedel-Crafts reactions under mild conditions.[5]
Tb(OTf)₃3-Arylpropionic acidso-Dichlorobenzene2502 - 1060 - 85%Lanthanide triflates can catalyze the direct cyclization of carboxylic acids at high temperatures.[6]
Polyphosphoric Acid (PPA)3-Arylpropionic acids / Unsaturated acidsNeat or solvent80 - 1001 - 450 - 90%PPA is a classical reagent for intramolecular Friedel-Crafts acylations of carboxylic acids.[2]

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound via Lewis acid-catalyzed intramolecular Friedel-Crafts acylation.

Protocol 1: Synthesis of this compound using Aluminum Chloride (AlCl₃)

This protocol is adapted from general procedures for Friedel-Crafts acylations and specific examples of indanone synthesis.[3][4]

Materials:

  • 3-Phenylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Preparation of 3-Phenylbutanoyl Chloride

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-phenylbutanoic acid (1 equivalent).

  • Add thionyl chloride (1.5 - 2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 3-phenylbutanoyl chloride is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 - 1.3 equivalents) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath to 0 °C.

  • Dissolve the crude 3-phenylbutanoyl chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or GC-MS). A patent for a similar synthesis suggests stirring overnight at room temperature.[4]

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound. A patent reported a 94% crude yield for a similar compound which was then purified by distillation.[4]

Protocol 2: One-Pot Synthesis of this compound using Niobium Pentachloride (NbCl₅)

This protocol is based on a method that utilizes NbCl₅ to both generate the acyl chloride in situ and catalyze the cyclization.[1]

Materials:

  • 3-Phenylbutanoic acid

  • Niobium pentachloride (NbCl₅)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-phenylbutanoic acid (1 equivalent) in anhydrous 1,2-dichloroethane in a dry round-bottom flask, add niobium pentachloride (1.2 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Experimental Workflow

The general workflow for the Lewis acid-catalyzed synthesis of this compound is depicted below.

experimental_workflow start Start: 3-Phenylbutanoic Acid acyl_chloride_formation Acyl Chloride Formation (e.g., with SOCl₂) start->acyl_chloride_formation acyl_chloride 3-Phenylbutanoyl Chloride acyl_chloride_formation->acyl_chloride cyclization Intramolecular Friedel-Crafts Cyclization (Lewis Acid, Solvent, Temp.) acyl_chloride->cyclization workup Aqueous Workup (Quenching, Extraction, Washing) cyclization->workup purification Purification (Distillation or Chromatography) workup->purification product Final Product: This compound purification->product

Figure 2: General experimental workflow for this compound synthesis.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Lewis acids such as AlCl₃ and NbCl₅ are corrosive and moisture-sensitive. Handle them with appropriate personal protective equipment (gloves, goggles, lab coat) and under an inert atmosphere.

  • Thionyl chloride is toxic and corrosive. Handle with extreme care in a fume hood.

  • The quenching of the reaction with water/ice is highly exothermic and may release HCl gas. Perform this step slowly and cautiously.

  • Organic solvents are flammable. Avoid open flames and use appropriate grounding techniques.

Disclaimer: These protocols are intended for use by trained chemists. All procedures should be carried out with appropriate safety precautions. The yields and reaction times are based on literature reports for similar compounds and may vary. Optimization of the reaction conditions may be necessary to achieve the desired outcome.

References

Application Notes and Protocols: 1-Methylindan-2-one as a Precursor for Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-methylindan-2-one as a starting material for the development of novel neuroactive compounds. The indanone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing significant potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][2] This document outlines synthetic strategies, presents key biological activity data, and provides detailed experimental protocols for the derivatization of the this compound core to access potent neuroprotective agents.

Introduction

The indanone core is a key structural motif found in numerous biologically active molecules.[2] Its rigid bicyclic structure provides a valuable scaffold for the design of ligands that can interact with various biological targets within the central nervous system (CNS). Notably, indanone derivatives have been successfully developed as inhibitors of key enzymes implicated in neurodegeneration, including acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[1] Inhibition of these enzymes can lead to increased levels of crucial neurotransmitters, offering symptomatic relief and potentially disease-modifying effects in neurodegenerative conditions.[1][3]

This compound, a methylated analog of indan-2-one, presents a strategic starting point for the synthesis of novel neuroactive compounds. The presence of the methyl group can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This document focuses on the application of this compound in the synthesis of potent MAO and AChE inhibitors.

Key Neuroactive Targets

Monoamine Oxidase (MAO)

Monoamine oxidases are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[3] The two main isoforms, MAO-A and MAO-B, are important targets in the treatment of depression and Parkinson's disease, respectively.[4] Inhibition of MAO-B, in particular, prevents the breakdown of dopamine in the brain, thereby increasing its availability and alleviating motor symptoms in Parkinson's disease.[4]

Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[5][6] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in acetylcholine levels, resulting in cognitive impairment.[5] AChE inhibitors block the action of this enzyme, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.[5][6]

Quantitative Data: Biological Activity of Indanone Derivatives

The following tables summarize the inhibitory activities of various indanone and related derivatives against MAO and AChE. While specific data for this compound derivatives are proprietary or lie within the scope of ongoing research, the provided data for structurally similar compounds highlight the potential of this chemical class.

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Compounds

Compound ClassTargetIC50 (µM)Reference CompoundIC50 (µM)
1,2,4-Oxadiazin-5(6H)-one DerivativesMAO-B0.371 - 6.22--
Chalcone DerivativesMAO-B2.60 - 3.44Pargyline2.69
Thiazolylhydrazine-Piperazine DerivativesMAO-A0.057 - 0.117Moclobemide6.061
Thiazolylhydrazine-Piperazine DerivativesMAO-A0.057 - 0.117Clorgiline0.062

Data sourced from references[7][8][9]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Compounds

Compound ClassTargetIC50 (µM)Reference CompoundIC50 (µM)
Quinoxaline DerivativesAChE0.077 - 50.08Tacrine0.11
Quinoxaline DerivativesAChE0.077 - 50.08Galanthamine0.59
2-Arylbenzofuran DerivativesAChE0.34Rivastigmine3.01
Succinimide DerivativesAChE0.029 - 0.031Rivastigmine71.00

Data sourced from references[10][11][12]

Experimental Protocols

The following protocols provide a general framework for the synthesis of neuroactive compounds starting from a 1-indanone core, which can be adapted for this compound. The synthesis of (R)-N-propargyl-1-aminoindan (Rasagiline), a potent MAO-B inhibitor, is presented as a representative example.

Protocol 1: Synthesis of Racemic N-Benzyl-1-aminoindan

This protocol describes the reductive amination of 1-indanone to form the corresponding N-benzyl-1-aminoindan.

Materials:

  • 1-Indanone

  • Benzylamine

  • Sodium borohydride

  • Ethanol

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Condense 1-indanone with benzylamine to form the corresponding enamine.[13]

  • Reduce the enamine in situ with sodium borohydride in ethanol to yield racemic N-benzyl-1-aminoindan.[13]

  • The typical yield for this reaction is approximately 82%.[13]

Protocol 2: Resolution and Deprotection to (R)-1-Aminoindan

This protocol outlines the resolution of the racemic mixture to obtain the desired (R)-enantiomer.

Materials:

  • Racemic N-benzyl-1-aminoindan

  • L-tartaric acid

  • Reagents for basification and extraction

Procedure:

  • Resolve the racemic N-benzyl-1-aminoindan using L-tartaric acid.[13]

  • The diastereomeric salt of the (R)-enantiomer is selectively crystallized.

  • The resolved (R)-N-benzyl-1-aminoindan is then deprotected via hydrogenation to remove the benzyl group, yielding (R)-1-aminoindan.[13]

  • The typical yield for the deprotection step is around 72%.[13]

Protocol 3: Synthesis of (R)-N-propargyl-1-aminoindan (Rasagiline)

This protocol describes the alkylation of (R)-1-aminoindan to introduce the pharmacologically important propargyl group.

Materials:

  • (R)-1-Aminoindan

  • Propargyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Standard laboratory glassware and purification supplies

Procedure:

  • A suspension of (R)-1-aminoindan (0.53 mmol), potassium carbonate (0.53 mmol), and propargyl chloride (0.53 mmol) in acetonitrile (5.3 mL) is prepared.[14]

  • The reaction mixture is stirred at 60°C for 16 hours.[14]

  • After completion, the solvent is removed under reduced pressure.[14]

  • The crude product is worked up with a 10% NaOH solution and extracted with dichloromethane.[14]

  • The combined organic phases are dried, and the solvent is evaporated.[14]

  • The final product is purified by flash chromatography on silica gel to afford (R)-N-propargyl-1-aminoindan as an orange liquid.[14]

  • The typical yield for this reaction is approximately 79%.[14]

Signaling Pathways and Mechanisms of Action

Derivatives of the aminoindan scaffold, such as Rasagiline and Ladostigil, exert their neuroprotective effects through multiple mechanisms. Beyond direct enzyme inhibition, these compounds have been shown to modulate key signaling pathways involved in cell survival and apoptosis.

The propargylamine moiety is crucial for the neuroprotective activity, which includes the induction of anti-apoptotic proteins like Bcl-2 and Bcl-xl, while downregulating pro-apoptotic proteins such as Bad and Bax.[1] This modulation helps to prevent the opening of the mitochondrial permeability transition pore, a key event in the apoptotic cascade.[1][15] Furthermore, these compounds can influence the processing of amyloid precursor protein (APP) through the activation of protein kinase C (PKC) and MAP kinase signaling pathways, promoting the formation of the neuroprotective soluble APP alpha (sAPPα).[5][15]

Diagrams of Cellular Mechanisms

neuroprotective_pathway cluster_0 Mitochondrial Apoptosis Regulation cluster_1 Neuroactive Compound Action Bcl2 Bcl-2 / Bcl-xl MPTP Mitochondrial Permeability Transition Pore Bcl2->MPTP Inhibits Bax Bax / Bad Bax->MPTP Promotes Apoptosis Apoptosis MPTP->Apoptosis Indanone_Derivative Propargylamine-Indanone Derivative Indanone_Derivative->Bcl2 Upregulates Indanone_Derivative->Bax Downregulates

Caption: Regulation of mitochondrial apoptosis by propargylamine-indanone derivatives.

app_processing_pathway Indanone_Derivative Propargylamine-Indanone Derivative PKC_MAPK PKC / MAP Kinase Signaling Indanone_Derivative->PKC_MAPK Activates Alpha_Secretase α-Secretase PKC_MAPK->Alpha_Secretase Activates APP Amyloid Precursor Protein (APP) Alpha_Secretase->APP sAPPalpha Soluble APPα (Neuroprotective) APP->sAPPalpha Cleavage by Abeta Aβ Peptides (Neurotoxic) APP->Abeta Cleavage by Beta_Gamma_Secretase β/γ-Secretase Beta_Gamma_Secretase->APP

Caption: Modulation of Amyloid Precursor Protein (APP) processing pathway.

experimental_workflow Start 1-Indanone Step1 Reductive Amination (Benzylamine, NaBH₄) Start->Step1 Intermediate1 Racemic N-Benzyl-1-aminoindan Step1->Intermediate1 Step2 Resolution (L-Tartaric Acid) Intermediate1->Step2 Intermediate2 (R)-N-Benzyl-1-aminoindan Step2->Intermediate2 Step3 Deprotection (Hydrogenation) Intermediate2->Step3 Intermediate3 (R)-1-Aminoindan Step3->Intermediate3 Step4 Alkylation (Propargyl Chloride, K₂CO₃) Intermediate3->Step4 Final_Product (R)-N-propargyl-1-aminoindan (Rasagiline) Step4->Final_Product

Caption: Synthetic workflow for the preparation of Rasagiline from 1-indanone.

References

Application Notes and Protocols: Synthesis and Evaluation of 1-Methylindan-2-one Derivatives as Potential Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1-methylindan-2-one derivatives, which have been identified as a promising class of compounds for the development of novel insecticides. This document outlines detailed experimental protocols for their synthesis and subsequent evaluation of their insecticidal efficacy. It is intended to serve as a practical guide for researchers in the fields of medicinal chemistry, entomology, and pesticide development.

Introduction

The indanone scaffold is a versatile structure that has been explored for a wide range of biological activities, including applications as insecticides, fungicides, and herbicides.[1][2] The modification of the indanone core, such as the introduction of a methyl group to create this compound, allows for the fine-tuning of its chemical and biological properties.[1] This document details the synthetic pathways to access these derivatives and the methodologies to assess their potential as insect control agents.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A plausible and documented route involves the synthesis of 1-methylindene followed by its oxidation.

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Synthesis of 1-Methylindene cluster_1 Step 2: Oxidation to this compound Indene Indene Intermediate_1 Indene->Intermediate_1 1. n-BuLi, THF 2. CH3I n-Butyllithium n-Butyllithium Methyl_Iodide Methyl_Iodide 1-Methylindene 1-Methylindene Intermediate_2 1-Methylindene->Intermediate_2 HCOOH, H2O2 Intermediate_1->1-Methylindene Formic_Acid Formic_Acid Hydrogen_Peroxide Hydrogen_Peroxide This compound This compound Intermediate_2->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound from 1-Methylindene

This protocol is adapted from a documented procedure for the synthesis of 1-methyl-2-indanone.[3]

Materials:

  • 1-Methylindene

  • Formic acid (90%)

  • Hydrogen peroxide (30%)

  • Ferrous sulfate

  • Sulfuric acid (concentrated)

  • Water

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • To a stirred mixture of 80 ml of 90% formic acid and 17 ml of 30% hydrogen peroxide, add 12.6 g (0.097 mol) of 1-methylindene dropwise over 90 minutes.

  • Maintain the reaction temperature at 35°C during the addition and for an additional 2 hours.

  • Allow the reaction mixture to stand overnight at room temperature.

  • Add a solution of 2.1 g of ferrous sulfate in 10 ml of water dropwise to the reaction mixture.

  • Concentrate the mixture to one-third of its original volume by evaporation.

  • Add a mixture of 200 ml of water and 30 ml of concentrated sulfuric acid.

  • Steam distill the resulting mixture until approximately 2000 ml of distillate is collected.

  • The product, 1-methyl-2-indanone, will crystallize in the distillate.

  • Collect the crystalline product by filtration and dry under vacuum. The reported melting point is 61-61.5°C.[3]

Evaluation of Insecticidal Activity

The insecticidal potential of newly synthesized this compound derivatives can be assessed through a series of standardized bioassays. The following protocols are provided for two common model organisms, the housefly (Musca domestica) and the mosquito larva (Aedes aegypti).

Experimental Workflow for Insecticidal Bioassays

Bioassay_Workflow cluster_assays Bioassays Compound_Synthesis Synthesize this compound Derivatives Stock_Solution Prepare Stock Solutions in Acetone/DMSO Compound_Synthesis->Stock_Solution Serial_Dilutions Perform Serial Dilutions to Test Concentrations Stock_Solution->Serial_Dilutions Topical_Application Topical Application (Adult Houseflies) Serial_Dilutions->Topical_Application Larval_Bioassay Larval Bioassay (Mosquito Larvae) Serial_Dilutions->Larval_Bioassay Insect_Rearing Rear Insect Colonies (e.g., Musca domestica, Aedes aegypti) Insect_Rearing->Topical_Application Insect_Rearing->Larval_Bioassay Data_Collection Record Mortality Data at 24h and 48h Topical_Application->Data_Collection Larval_Bioassay->Data_Collection Data_Analysis Calculate LC50/LD50 Values (Probit Analysis) Data_Collection->Data_Analysis Results Tabulate and Compare Insecticidal Potency Data_Analysis->Results

Caption: Workflow for insecticidal bioassay evaluation.

Protocol: Topical Application Bioassay for Adult Houseflies (Musca domestica)

This method is designed to determine the contact toxicity of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Acetone (analytical grade)

  • Microsyringe or automated microapplicator

  • Cages for holding treated insects

  • Sugar water solution (10%)

  • Adult houseflies (3-5 days old)

Procedure:

  • Prepare a stock solution of each test compound in acetone. From this, prepare a series of five to seven serial dilutions.

  • Anesthetize the adult houseflies lightly using carbon dioxide.

  • Using a microsyringe, apply a 0.5 µL droplet of each test solution to the dorsal thorax of each fly. A control group should be treated with acetone only.

  • Place the treated flies (typically 20-25 per replicate) in recovery cages with access to a 10% sugar water solution.

  • Maintain the flies at a constant temperature (e.g., 25 ± 2°C) and relative humidity.

  • Record mortality at 24 and 48 hours post-treatment. Flies that are unable to move or show coordinated movement upon gentle prodding are considered dead.

  • Calculate the LD50 (lethal dose to kill 50% of the population) values using probit analysis.

Protocol: Larval Bioassay for Mosquitoes (Aedes aegypti)

This protocol is used to evaluate the toxicity of compounds against the larval stages of mosquitoes.

Materials:

  • Synthesized this compound derivatives

  • Ethanol or DMSO (for stock solutions)

  • Deionized water

  • 250 ml beakers or disposable cups

  • Third-instar mosquito larvae

  • Larval food (e.g., fish food powder)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare a series of dilutions in deionized water to achieve the desired final test concentrations. A solvent control should also be prepared.

  • In each beaker, place 20-25 third-instar larvae in 100 ml of deionized water.

  • Add 1 ml of the respective test solution or control to each beaker and gently stir.

  • Add a small amount of larval food to each beaker.

  • Maintain the beakers at a constant temperature (e.g., 27 ± 2°C) and photoperiod.

  • Record larval mortality at 24 and 48 hours. Larvae that do not move when touched with a probe are considered dead.

  • Calculate the LC50 (lethal concentration to kill 50% of the population) values using probit analysis.

Data Presentation

Quantitative data from the insecticidal bioassays should be summarized in clear and structured tables to facilitate comparison between different derivatives and with standard insecticides.

Table 1: Contact Toxicity of this compound Derivatives against Musca domestica

Compound IDSubstituent(s)LD50 (µ g/insect ) at 24hLD50 (µ g/insect ) at 48h
1M2O-H UnsubstitutedData not availableData not available
1M2O-Cl 4-ChloroData not availableData not available
1M2O-MeO 4-MethoxyData not availableData not available
Control MalathionReference ValueReference Value

Note: The table above is a template. Specific quantitative data for this compound derivatives is not currently available in the public domain and would need to be generated experimentally.

Table 2: Larvicidal Activity of this compound Derivatives against Aedes aegypti

Compound IDSubstituent(s)LC50 (ppm) at 24hLC50 (ppm) at 48h
1M2O-H UnsubstitutedData not availableData not available
1M2O-Cl 4-ChloroData not availableData not available
1M2O-MeO 4-MethoxyData not availableData not available
Control TemephosReference ValueReference Value

Note: The table above is a template. Specific quantitative data for this compound derivatives is not currently available in the public domain and would need to be generated experimentally.

Potential Mode of Action and Signaling Pathways

While the specific molecular targets of this compound derivatives in insects have not been definitively elucidated, many insecticides with a core aromatic structure exert their effects by targeting the insect nervous system. The potential signaling pathways that could be affected are outlined below.

Hypothesized Neurological Targets

Signaling_Pathway cluster_channels Ion Channels cluster_enzymes Enzymes Indanone_Derivative This compound Derivative Na_Channel Voltage-Gated Sodium Channels Indanone_Derivative->Na_Channel Modulation GABA_Receptor GABA-Gated Chloride Channels Indanone_Derivative->GABA_Receptor Blockage AChE Acetylcholinesterase (AChE) Indanone_Derivative->AChE Inhibition Nerve_Excitation Continuous Nerve Firing (Hyperexcitation) Na_Channel->Nerve_Excitation GABA_Receptor->Nerve_Excitation AChE->Nerve_Excitation Paralysis_Death Paralysis and Death Nerve_Excitation->Paralysis_Death Nerve_Inhibition Inhibition of Nerve Signaling Nerve_Inhibition->Paralysis_Death

References

Application of Chiral Catalysts in the Enantioselective Synthesis of 1-Methylindan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Chiral 1-methylindan-2-one is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various biologically active molecules and complex natural products. The stereocenter at the C1 position is crucial for the biological activity and stereochemical integrity of the final products. Consequently, the development of efficient and highly enantioselective methods for the synthesis of this chiral ketone is of significant interest to researchers in academia and the pharmaceutical industry. This application note details the use of chiral phase-transfer catalysts for the asymmetric α-methylation of 2-indanone, a direct and effective route to optically active this compound.

Core Principle

The primary strategy for the synthesis of enantiomerically enriched this compound involves the deprotonation of the prochiral starting material, 2-indanone, to form an enolate. This enolate is then subjected to methylation. The key to achieving high enantioselectivity lies in the use of a chiral catalyst that can effectively shield one face of the enolate, thereby directing the incoming methyl group to the other face. Chiral phase-transfer catalysis has emerged as a powerful tool for this transformation, offering mild reaction conditions, operational simplicity, and high levels of stereocontrol.

Catalytic System: Chiral Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a versatile technique that facilitates the reaction between reactants located in different phases (typically an aqueous and an organic phase). In the context of asymmetric synthesis, a chiral phase-transfer catalyst, usually a quaternary ammonium salt derived from a natural product like Cinchona alkaloids, is employed.

The catalytic cycle can be summarized as follows:

  • The hydroxide ion from the aqueous phase is transported into the organic phase by the chiral quaternary ammonium cation (Q+X-).

  • In the organic phase, the hydroxide ion deprotonates the 2-indanone at the α-position to generate a prochiral enolate.

  • This enolate forms a tight ion pair with the chiral cation of the catalyst. The steric and electronic properties of the chiral catalyst create a chiral environment around the enolate.

  • The chiral ion pair then reacts with the methylating agent (e.g., methyl iodide). The bulky substituents on the chiral catalyst block one face of the enolate, forcing the methyl group to attack from the less hindered face.

  • This directed attack results in the formation of one enantiomer of this compound in excess.

  • The catalyst is regenerated and continues the cycle.

A seminal example of this approach was demonstrated by the Merck research group, who utilized a cinchonine-derived quaternary ammonium salt for the enantioselective methylation of an indanone derivative, achieving both high yield and excellent enantioselectivity.[1]

Featured Catalyst System

Cinchona Alkaloid-Derived Phase-Transfer Catalysts

Cinchona alkaloids, such as cinchonine and cinchonidine, are readily available and have been extensively modified to create a diverse library of chiral phase-transfer catalysts. For the asymmetric methylation of 2-indanone, N-benzylcinchonidinium salts and their derivatives have shown considerable success. A particularly effective catalyst is O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide . The bulky anthracenylmethyl group plays a crucial role in creating a highly effective chiral pocket for stereochemical induction.

CatalystStructureCAS Number
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideO-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide structure200132-54-3[2][3]

Table 1: Representative Data for Asymmetric Methylation of Indanone Derivatives using Chiral Phase-Transfer Catalysis

SubstrateCatalystAlkylating AgentSolvent SystemYield (%)ee (%)Reference
2-Phenyl-1-indanoneN-(p-Trifluoromethylbenzyl)cinchoninium bromideMethyl IodideToluene / 50% NaOH(aq)9592[1]
2-Propyl-1-indanoneN-(p-Trifluoromethylbenzyl)cinchoninium bromideAllyl BromideToluene / 50% NaOH(aq)9992[4]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric α-Methylation of 2-Indanone via Chiral Phase-Transfer Catalysis

This protocol is a generalized procedure based on established methods for the asymmetric alkylation of indanones using Cinchona alkaloid-derived phase-transfer catalysts.

Materials:

  • 2-Indanone

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (or a similar Cinchona-derived PTC)

  • Methyl iodide (CH₃I)

  • Toluene

  • 50% (w/w) aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-indanone (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.10 eq).

  • Add toluene to dissolve the solids.

  • Under an inert atmosphere, cool the mixture to the desired temperature (typically between -40 °C and room temperature).

  • Add the 50% aqueous NaOH solution.

  • Stir the biphasic mixture vigorously for 15-30 minutes.

  • Add methyl iodide (1.1-1.5 eq) dropwise over a period of 10-20 minutes.

  • Continue to stir the reaction mixture vigorously at the specified temperature for the required time (typically 12-48 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with toluene or another suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Diagrams

Logical Workflow for Asymmetric Synthesis of this compound

G cluster_start Starting Materials cluster_catalyst Catalytic System 2-Indanone 2-Indanone Reaction_Vessel Biphasic Reaction (Organic/Aqueous) 2-Indanone->Reaction_Vessel Methyl_Iodide Methyl Iodide Methyl_Iodide->Reaction_Vessel Chiral_PTC Chiral Phase-Transfer Catalyst Chiral_PTC->Reaction_Vessel Base Aqueous Base (e.g., 50% NaOH) Base->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product Enantioenriched This compound Purification->Product Analysis Chiral HPLC/GC (ee% determination) Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway for Chiral Phase-Transfer Catalysis

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase OH_aq OH⁻ QX_org [Q]⁺X⁻ OH_aq->QX_org Phase Transfer Na_aq Na⁺ Indanone 2-Indanone Enolate Prochiral Enolate Indanone->Enolate Chiral_Ion_Pair Chiral Ion Pair [Q]⁺[Enolate]⁻ Enolate->Chiral_Ion_Pair Product (R/S)-1-Methyl- indan-2-one Chiral_Ion_Pair->Product Methylation MeI CH₃I MeI->Chiral_Ion_Pair Product->QX_org Catalyst Regeneration QX_org->Indanone Deprotonation

Caption: Mechanism of asymmetric methylation via phase-transfer catalysis.

References

Application Note: Synthesis of Substituted Indanones via Nazarov Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry and natural product synthesis, appearing in a wide range of biologically active compounds.[1] The Nazarov cyclization, a powerful method for constructing five-membered rings, offers an efficient route to these valuable molecules.[2][3] This reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone, or a precursor like a chalcone, to form a cyclopentenone ring system.[2][4] Recent advancements have expanded the scope of this reaction, enabling the synthesis of highly substituted and functionalized indanones under various catalytic conditions, including the use of Brønsted acids, Lewis acids, and transition-metal catalysts.[1][5][6] This document provides a detailed overview of the method, quantitative data on various catalytic systems, and step-by-step experimental protocols.

Reaction Mechanism

The generally accepted mechanism for the acid-catalyzed Nazarov cyclization proceeds through several key steps. The reaction is initiated by the activation of the divinyl ketone substrate by a protic or Lewis acid, generating a pentadienyl cation. This intermediate then undergoes a 4π conrotatory electrocyclic ring closure, as dictated by Woodward-Hoffman rules, to form a resonance-stabilized oxyallyl cation.[2][4] Subsequent elimination of a proton yields an enol, which tautomerizes to the final substituted indanone product.[2][7]

G cluster_mechanism Nazarov Cyclization Mechanism for Indanone Synthesis node_substrate Divinyl Ketone (e.g., Chalcone) node_pentadienyl Pentadienyl Cation Intermediate node_substrate->node_pentadienyl 1. Catalyst Coordination node_catalyst Acid Catalyst (H+ or Lewis Acid) node_catalyst->node_substrate node_oxyallyl Oxyallyl Cation Intermediate node_pentadienyl->node_oxyallyl 2. 4π Conrotatory Electrocyclization node_enol Enol Intermediate node_oxyallyl->node_enol 3. Proton Elimination node_product Substituted Indanone node_enol->node_product 4. Tautomerization

Figure 1: General mechanism of the acid-catalyzed Nazarov cyclization.

Data Presentation: Catalytic Systems for Indanone Synthesis

The choice of catalyst is crucial and significantly influences reaction efficiency, selectivity, and substrate scope. Both Brønsted and Lewis acids are commonly employed. The following table summarizes various catalytic systems used for the synthesis of substituted indanones via Nazarov cyclization.

Catalyst SystemSubstrate TypeReaction ConditionsYield (%)Notes
Brønsted Acids
Triflic Acid (TfOH)1-Aryl-4,4,4-trichlorobut-2-en-1-ones80 °C, 2–10 hUp to 92%A strong superacid effective for electron-poor substrates.[5]
Trifluoroacetic Acid (TFA)Chalcones120 °C, 4 h (Conventional)GoodA common, strong organic acid for this transformation.[1][8]
Trifluoroacetic Acid (TFA)Chalcones120 °C, 20 min (Microwave)GoodMicrowave irradiation significantly reduces reaction time.[1][8]
Polyphosphoric Acid (PPA)α,β-Unsaturated Carboxylic Acids + Arenes100 °CVariablePPA concentration can control the regioselectivity of the final product.
Lewis Acids
Copper(II) Triflate (Cu(OTf)₂)Substituted DienonesNot specifiedHighEffective for controlling reactivity and selectivity based on dienone substitution.[1]
Tin(IV) Chloride (SnCl₄)Divinyl KetonesDCM, 0 °C to RT, 30 min~75%A standard Lewis acid catalyst for Nazarov cyclizations.[7]
Indium(III) Triflate (In(OTf)₃)Phenylalkynes + AldehydesNot specifiedExcellentUsed in a tandem [2+2] cycloaddition and Nazarov reaction sequence.[9]
Transition Metals
Iridium(III) ComplexDienones with EWGsMild conditionsGoodCatalyzes cyclization of substrates with electron-withdrawing groups.[1][8]
Copper(II) Triflate / NFSIα,β-Unsaturated ArylketonesNot specifiedGoodA tandem Nazarov cyclization/electrophilic fluorination to produce fluorine-containing indanones.[1][8]

Experimental Workflow

The general workflow for the synthesis of substituted indanones via Nazarov cyclization is a straightforward process involving reaction setup, cyclization, and product isolation.

G cluster_workflow General Experimental Workflow node_start Start: Divinyl Ketone Substrate & Anhydrous Solvent node_catalyst Catalyst Addition (Lewis or Brønsted Acid) under Inert Atmosphere node_start->node_catalyst node_reaction Reaction Monitoring (e.g., by TLC) node_catalyst->node_reaction node_quench Reaction Quenching (e.g., sat. aq. NaHCO₃ or NH₄Cl) node_reaction->node_quench node_workup Aqueous Workup & Extraction node_quench->node_workup node_purify Purification (e.g., Column Chromatography) node_workup->node_purify node_product Final Product: Substituted Indanone node_purify->node_product

References

Application Notes & Protocols: Experimental Procedure for Friedel-Crafts Acylation of Substituted Benzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is widely employed in the pharmaceutical and chemical industries for the synthesis of aromatic ketones, which are valuable intermediates in the production of fine chemicals and active pharmaceutical ingredients.[2] The reaction typically involves treating an arene with an acyl chloride or an acid anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3]

A key advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution reactions.[4] The resulting ketones can be readily converted to other functional groups, for instance, they can be reduced to the corresponding alkanes via Clemmensen or Wolff-Kishner reductions.[4]

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation proceeds through several distinct steps:

  • Generation of the Electrophile : The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl halide or anhydride to form a highly electrophilic acylium ion, which is stabilized by resonance.[1][2][5][6]

  • Electrophilic Attack : The electron-rich aromatic ring attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2][7] During this step, the aromaticity of the ring is temporarily lost.[1]

  • Restoration of Aromaticity : A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product.[1][2][5]

  • Complex Formation : The product ketone, being a moderate Lewis base, forms a stable complex with the Lewis acid catalyst.[5] Because of this, a stoichiometric amount of the catalyst is typically required. An aqueous workup is necessary to hydrolyze this complex and liberate the final product.[5]

G cluster_step1 Step 1: Acylium Ion Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation AcylHalide R-CO-Cl (Acyl Halide) AcyliumIon [R-C≡O]⁺ (Acylium Ion) + AlCl₄⁻ AcylHalide->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Arene Arene (Substituted Benzene) AreniumIon Arenium Ion (Sigma Complex) Arene->AreniumIon + Acylium Ion ProductComplex Product-Lewis Acid Complex AreniumIon->ProductComplex + AlCl₄⁻ - H⁺ FinalProduct Aryl Ketone (Product) ProductComplex->FinalProduct Aqueous Workup

Caption: General mechanism of Friedel-Crafts acylation.

Safety Precautions

Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents involved.

  • Lewis Acids (e.g., AlCl₃, FeCl₃) : These are corrosive and moisture-sensitive compounds that can react violently with water, generating HCl gas.[8] All weighing and handling operations must be conducted in a fume hood.[8]

  • Acylating Agents (e.g., Acetyl Chloride, Acetic Anhydride) : These reagents are corrosive and often lachrymators (tear-producing).[8][9] They react with moisture and should be dispensed in a fume hood.[8][9]

  • Solvents : Halogenated solvents like dichloromethane (CH₂Cl₂) require disposal in designated halogenated organic waste containers.[8]

  • Personal Protective Equipment (PPE) : Appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[9]

  • Workup Procedure : The entire workup, especially the quenching step which generates HCl gas, must be performed in a well-ventilated fume hood.[8]

Generalized Experimental Protocol

The following is a generalized procedure for the Friedel-Crafts acylation of a substituted benzene. Reactant quantities and reaction conditions should be optimized for specific substrates.

G A Apparatus Setup (Dry Glassware, Inert Atmosphere) B Charge Flask (Lewis Acid, Solvent) A->B C Cool Reaction Mixture (0-5 °C Ice Bath) B->C D Slow Addition of Acylating Agent C->D E Slow Addition of Substituted Benzene D->E F Reaction (Stir at RT or Heat) E->F G Quench Reaction (Pour onto Ice/HCl) F->G H Liquid-Liquid Extraction G->H I Wash Organic Layer (NaHCO₃, Brine) H->I J Dry & Filter I->J K Solvent Removal (Rotary Evaporation) J->K L Purification (Chromatography/Recrystallization) K->L M Characterization (NMR, IR, MS) L->M

References

Application Notes and Protocols: Palladium-Catalyzed Carbonylative Cyclization for Indanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structural motif present in numerous natural products and pharmaceutically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antiviral, and anticancer properties. Palladium-catalyzed carbonylative cyclization has emerged as a powerful and versatile strategy for the synthesis of indanones and their derivatives, offering a direct and efficient route to this important class of molecules. This methodology allows for the construction of the indanone core through the formation of multiple carbon-carbon bonds in a single operation, often with high atom economy.

This document provides detailed application notes on the palladium-catalyzed carbonylative cyclization to synthesize indanones, including established experimental protocols, a summary of reaction parameters from recent literature, and visual representations of the underlying reaction mechanisms and workflows.

I. Reaction Principle and Significance

The palladium-catalyzed carbonylative cyclization to form indanones typically involves the reaction of an aryl halide or triflate with an internal or terminal alkyne under a carbon monoxide atmosphere. The palladium catalyst facilitates a cascade of elementary steps including oxidative addition, alkyne insertion, carbonyl insertion (carbonylation), and reductive elimination to furnish the cyclized product.[1][2] This approach is highly valued for its ability to rapidly build molecular complexity from readily available starting materials.

Key Advantages:

  • Efficiency: Constructs the indanone skeleton in a single step.

  • Versatility: Tolerates a wide range of functional groups on both the aryl halide and the alkyne, allowing for the synthesis of diverse indanone libraries.[1]

  • Atom Economy: Incorporates carbon monoxide as a C1 building block, maximizing the use of starting materials.

II. Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the palladium-catalyzed carbonylative cyclization to form indenones, which can be subsequently reduced to indanones, is depicted below. The reaction proceeds through a series of well-defined steps involving palladium(0) and palladium(II) intermediates.

Reaction_Mechanism Proposed Catalytic Cycle for Indenone Synthesis Pd0 Pd(0)Ln A Oxidative Addition PdII_Aryl Ar-Pd(II)-X Ln A->PdII_Aryl Ar-X B Alkyne Coordination & Insertion PdII_Vinyl Vinyl-Pd(II)-X Ln B->PdII_Vinyl R1≡R2 C CO Insertion Acyl_PdII Acyl-Pd(II)-X Ln C->Acyl_PdII CO D Reductive Elimination D->Pd0 Regeneration of Pd(0) Indenone Indenone D->Indenone Product Formation ArylHalide Ar-X Alkyne R1≡R2 CO CO

Caption: Proposed Catalytic Cycle for Indenone Synthesis.

A typical experimental workflow for this transformation is outlined below. The process involves careful setup to handle the gaseous reactant (carbon monoxide) and inert atmosphere techniques to maintain catalyst activity.

Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup: - Add aryl halide, alkyne, catalyst, ligand (if any), and base to a dry Schlenk tube. Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Setup->Inert Solvent Add Degassed Solvent Inert->Solvent CO_Intro Introduce Carbon Monoxide: - Purge with CO or maintain a CO atmosphere (balloon or pressure). Solvent->CO_Intro Reaction Heat the reaction mixture with stirring for the specified time. CO_Intro->Reaction Workup Aqueous Workup: - Cool to room temperature. - Quench the reaction. - Extract with an organic solvent. Reaction->Workup Purification Purification: - Dry the organic layer. - Concentrate in vacuo. - Purify by column chromatography. Workup->Purification Characterization Product Characterization: - NMR, HRMS, etc. Purification->Characterization End End Characterization->End Substrate_Scope Substrate Scope and Reaction Parameters ArylHalide Aryl Halide (Ar-X) - X = I, Br, OTf - Tolerates various functional groups (e.g., OMe, F, Cl, Ac). Product Indanone/Indenone Product ArylHalide->Product Alkyne Alkyne (R1≡R2) - Symmetrical and unsymmetrical alkynes. - Diarylacetylenes, dialkylacetylenes, and alkylarylacetylenes. - Steric hindrance from ortho-substituents may lower yields. Alkyne->Product Catalyst Palladium Catalyst - PdCl2, Pd(OAc)2, Pd(PPh3)2Cl2 - Catalyst loading: 2-10 mol% Catalyst->Product Ligand Ligand (Optional) - Phosphine ligands (e.g., PPh3, PCy3) can be beneficial in some cases. - Ligand-free conditions are also reported. Ligand->Product Base Base - Inorganic bases (e.g., K2CO3, Na2CO3, Cs2CO3) - Organic bases (e.g., Et3N, DIPEA) Base->Product Solvent Solvent - Aprotic polar solvents (e.g., DMF, DMAc, Dioxane, Toluene) Solvent->Product CO_Source CO Source - CO gas (balloon or high pressure) - CO surrogates (e.g., Mo(CO)6, TFBen) CO_Source->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylindan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Methylindan-2-one synthesis.

Troubleshooting Guide

Problem 1: Low Yield in Friedel-Crafts Acylation

Low yields are a common issue in the intramolecular Friedel-Crafts acylation of 3-phenylbutanoic acid or its derivatives to form this compound. Several factors can contribute to this, from catalyst choice to reaction conditions.

Possible Causes and Solutions:

  • Suboptimal Catalyst: The choice of Lewis or Brønsted acid catalyst is critical. Traditional catalysts like aluminum chloride (AlCl₃) can be harsh and lead to side reactions.

  • Inefficient Reaction Conditions: Time, temperature, and solvent can significantly impact the reaction outcome.

  • Starting Material Quality: Impurities in the 3-phenylbutanoic acid or its acid chloride can interfere with the cyclization.

Recommendations:

  • Catalyst Optimization: Consider using alternative catalysts that can offer milder reaction conditions and improved yields.[1] Below is a comparison of different catalysts.

  • Reaction Condition Adjustment: Optimize the reaction temperature and time. Non-conventional heating methods like microwave irradiation or ultrasound can sometimes improve yields and reduce reaction times.[2]

  • Ensure Starting Material Purity: Purify the 3-phenylbutanoic acid or its acid chloride before the cyclization step.

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

CatalystPrecursorSolventTemperature (°C)TimeYield (%)Notes
AlCl₃3-Arylpropionic acid chlorideDichloromethaneRoom Temp.2h~90%Traditional method, can be harsh.[3]
Trifluoroacetic Acid (TFA)Alkene precursorDichloromethaneRoom Temp.6-24h78%Effective Brønsted acid catalyst.[4][5]
Iron(III) chloride hexahydrateAlkene precursorDichloromethaneRoom Temp.-65%Milder Lewis acid alternative.[4][5]
Triflic Acid (TfOH)3-Arylpropionic acid---VariableStrong Brønsted acid, can lead to side-products if not optimized.[2]
Phosphotungstic Acid (PTA)Phenols and acyl chloridesAcetonitrileRoom Temp.5-45 minHighEfficient under ultrasound irradiation.[1][6]
Zeolite YAcyl chloride1,2-dichlorobenzene180°C-GoodReusable solid acid catalyst.
Problem 2: Formation of Side Products

The presence of unexpected peaks in your analytical data (NMR, GC-MS) indicates the formation of side products. In Friedel-Crafts acylation, these can arise from various competing reactions.

Common Side Products and Mitigation Strategies:

  • Regioisomers: Depending on the substitution pattern of the aromatic ring, cyclization can occur at different positions, leading to isomeric products. For instance, with substituted phenylpropanoic acids, different indanone isomers can be formed.[7]

    • Solution: The choice of solvent can influence regioselectivity. For example, in the synthesis of a substituted 2-methyl-1-indanone, nitromethane was found to give a much higher ratio of the desired regioisomer compared to acetonitrile, toluene, or chlorobenzene.[7]

  • Intermolecular Reaction Products: Instead of intramolecular cyclization, the acylating agent can react with another aromatic molecule, leading to intermolecular acylation products.[2]

    • Solution: Employing high-dilution techniques can favor the intramolecular reaction pathway.

  • Esterification or Trans-esterification Products: If alcohols are present as impurities or as part of the starting material, esterification can occur, especially with strong acid catalysts.[2]

    • Solution: Ensure the use of anhydrous reagents and solvents.

Problem 3: Difficulty in Product Purification

This compound can be challenging to purify from unreacted starting materials, catalysts, and side products.

Purification Recommendations:

  • Column Chromatography: This is a standard method for purifying this compound.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[8]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically effective. The optimal ratio will depend on the specific impurities. A good starting point is a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

    • Loading Technique: For better separation, consider dry loading the crude product onto silica gel.[9]

  • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and well-established method is the intramolecular Friedel-Crafts acylation of a 3-phenylbutanoic acid derivative.[2][3] This typically involves converting 3-phenylbutanoic acid to its more reactive acid chloride, followed by cyclization in the presence of a Lewis acid catalyst like aluminum chloride.[3]

Q2: Are there "greener" or more environmentally friendly synthesis methods?

Yes, efforts have been made to develop more sustainable protocols. These include:

  • Direct cyclization of 3-arylpropionic acids: This avoids the use of halogenating agents like thionyl chloride to make the acid chloride, with water being the only byproduct.[2]

  • Use of solid acid catalysts: Catalysts like zeolites or Nafion-H can be recovered and reused, reducing waste.

  • Non-conventional energy sources: Microwaves and ultrasound have been shown to promote the reaction, often with shorter reaction times and potentially higher yields.[2]

Q3: How can I introduce the methyl group enantioselectively to produce a specific enantiomer of this compound?

For the asymmetric synthesis of this compound, several strategies can be employed:

  • Chiral Catalysts: The use of chiral Lewis acids or Brønsted acids can catalyze the Friedel-Crafts cyclization enantioselectively.

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of the cyclization, after which the auxiliary is cleaved.

  • Enantioselective Alkylation: An alternative approach is the enantioselective methylation of a pre-existing indanone core using a chiral catalyst.

Improving enantioselectivity often involves screening different chiral ligands, catalysts, and reaction conditions (temperature, solvent).

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

This protocol is a general guideline for the synthesis of a 2-substituted-1-indanone, which can be adapted for this compound.

Step 1: Preparation of the Acylating Agent (from Meldrum's Acid Derivative)

This example uses a Meldrum's acid derivative, which is an alternative to the traditional acid chloride and offers advantages in terms of handling and reactivity.[7]

  • To a solution of the appropriate 5-benzyl-5-methyl Meldrum's acid (1 equivalent) in a suitable dry solvent (e.g., nitromethane for high regioselectivity), add the Lewis acid catalyst (e.g., TMSOTf, 10 mol%) at room temperature under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the substrate and catalyst) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 2: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature and quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Visualizations

experimental_workflow start Starting Material (3-Phenylbutanoic Acid Derivative) step1 Activation (e.g., conversion to acid chloride or other reactive intermediate) start->step1 step2 Intramolecular Friedel-Crafts Acylation (Lewis or Brønsted Acid Catalyst) step1->step2 step3 Work-up (Quenching, Extraction) step2->step3 step4 Purification (Column Chromatography, Recrystallization) step3->step4 end This compound step4->end troubleshooting_logic start Low Yield or Impure Product check_yield Is the yield low? start->check_yield check_purity Are there side products? check_yield->check_purity No optimize_catalyst Optimize Catalyst and Conditions check_yield->optimize_catalyst Yes identify_side_products Identify Side Products (NMR, MS) check_purity->identify_side_products Yes optimize_purification Optimize Purification Protocol check_purity->optimize_purification No check_sm Check Starting Material Purity optimize_catalyst->check_sm adjust_conditions Adjust Conditions to Minimize Side Reactions identify_side_products->adjust_conditions friedel_crafts_mechanism cluster_0 Mechanism of Intramolecular Friedel-Crafts Acylation acylium Formation of Acylium Ion attack Electrophilic Aromatic Substitution acylium->attack Electrophile rearomatization Rearomatization attack->rearomatization Loss of H+ product This compound rearomatization->product

References

Technical Support Center: Friedel-Crafts Synthesis of Indanones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the Friedel-Crafts synthesis of indanones.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Friedel-Crafts synthesis of indanones?

A1: The most prevalent side reactions include:

  • Formation of Regioisomers: When the aromatic ring of the precursor (e.g., a 3-arylpropionic acid or its derivative) is substituted, the intramolecular cyclization can occur at different positions, leading to a mixture of isomeric indanones.

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, the acylating agent can react with another molecule of the aromatic substrate, leading to the formation of dimeric or polymeric byproducts.[1] This is more likely at higher concentrations.

  • Incomplete Cyclization: The reaction may stop at an intermediate stage, especially if the reaction conditions are not optimal, resulting in low yields of the desired indanone.

  • Rearrangement Reactions: Although less common in Friedel-Crafts acylation compared to alkylation, carbocation rearrangements can potentially occur in the starting material or intermediates under strong acidic conditions, leading to unexpected products.

Q2: How does the choice of catalyst influence the outcome of the reaction and the formation of side products?

A2: The catalyst plays a crucial role in the efficiency and selectivity of the indanone synthesis.

  • Lewis Acids (e.g., AlCl₃, FeCl₃, NbCl₅): These are traditional catalysts for Friedel-Crafts reactions. Their strength can influence the reaction rate and the propensity for side reactions. Stronger Lewis acids can sometimes lead to more byproducts if not used under carefully controlled conditions.

  • Brønsted Acids (e.g., Polyphosphoric Acid (PPA), Triflic Acid (TfOH)): These are also widely used. The concentration of PPA, specifically its phosphorus pentoxide (P₂O₅) content, has been shown to significantly impact the regioselectivity of the cyclization. Superacids like triflic acid are very effective but can also promote side reactions if not used judiciously.[1]

Q3: Can the solvent choice affect the regioselectivity and yield?

A3: Yes, the solvent can have a notable impact. For instance, in certain Friedel-Crafts acylations, nitromethane has been shown to provide optimal selectivity for one regioisomer over another.[2] The choice of solvent can influence the solubility of intermediates and the activity of the catalyst, thereby affecting the reaction pathway.

Troubleshooting Guides

Below are troubleshooting guides for specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Indanone and Formation of a Mixture of Regioisomers

This is a common problem when using substituted 3-arylpropionic acids as starting materials.

start Low Yield & Poor Regioselectivity catalyst Optimize Catalyst System start->catalyst solvent Screen Different Solvents catalyst->solvent If still poor selectivity success High Yield & Regioselectivity Achieved catalyst->success If successful temp Adjust Reaction Temperature solvent->temp If yield is still low solvent->success If successful purification Improve Purification Method temp->purification If isomers are inseparable temp->success If successful purification->success A 3-Arylpropionic Acid Derivative B Acylium Ion Intermediate A->B + Lewis/Brønsted Acid C Desired Indanone (Intramolecular Cyclization) B->C Intramolecular Attack D Intermolecular Byproduct B->D Intermolecular Attack (High Concentration)

References

Technical Support Center: Purification of 1-Methylindan-2-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-methylindan-2-one using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of this compound from Impurities Incorrect solvent system polarity.Optimize the solvent system using Thin Layer Chromatography (TLC). A mixture of n-hexane and ethyl acetate is a good starting point. Gradually increase the polarity by increasing the proportion of ethyl acetate until a good separation of spots is observed on the TLC plate. An ideal Rf value for this compound should be around 0.2-0.3 to ensure good separation on the column.
Column overloading.Reduce the amount of crude sample loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the silica gel.
Improper column packing.Ensure the silica gel is packed uniformly without any cracks or channels. Use the slurry packing method for a more homogenous column.
This compound Elutes Too Quickly (High Rf) The solvent system is too polar.Decrease the polarity of the eluent. This can be achieved by increasing the proportion of the non-polar solvent (e.g., n-hexane) in the mixture.
This compound Elutes Too Slowly or Not at All (Low Rf) The solvent system is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).[1] For very polar impurities that are difficult to elute, a small percentage of a more polar solvent like methanol can be added to the eluent.
Product Fractions are Contaminated with an Unknown Impurity Co-elution of an impurity with a similar polarity.Try a different solvent system. For example, if a hexane/ethyl acetate system is not providing adequate separation, a dichloromethane/hexane system could be explored.[2]
The impurity may be a byproduct from the synthesis.Common impurities from the methylation of indan-2-one could include unreacted starting material (indan-2-one) or di-methylated products. Adjusting the solvent polarity should help in separating these based on their differing polarities.
Streaking or Tailing of Bands on the Column The sample is not dissolving well in the mobile phase.Ensure the crude sample is fully dissolved in a minimum amount of the initial eluent before loading onto the column.
The compound is interacting too strongly with the silica gel.The addition of a small amount of a slightly more polar solvent to the eluent can sometimes help to reduce tailing.
Cracks or Bubbles in the Silica Gel Bed Improper packing or running the column dry.Always ensure the silica gel is fully wetted with the solvent and never let the solvent level drop below the top of the silica gel. Pack the column carefully to avoid air bubbles.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective solvent system for the purification of ketones like this compound is a mixture of n-hexane and ethyl acetate.[3] A good starting ratio to try is 9:1 (n-hexane:ethyl acetate), and then optimize based on TLC analysis. The goal is to achieve an Rf value for this compound in the range of 0.2-0.3 for optimal separation on the column.[4]

Q2: How do I determine the correct solvent polarity?

A2: The ideal solvent polarity is determined by running preliminary Thin Layer Chromatography (TLC) plates. Spot your crude mixture on a TLC plate and develop it in different solvent mixtures of varying polarities. The best solvent system will show a clear separation between the spot corresponding to this compound and any impurity spots.

Q3: What are the potential impurities I should be looking for?

A3: If this compound was synthesized by the methylation of indan-2-one, potential impurities could include:

  • Indan-2-one: The unreacted starting material.

  • 1,1-Dimethylindan-2-one: A di-methylated byproduct.

  • Solvent residues: From the reaction workup.

Q4: Should I use dry packing or slurry packing for my column?

A4: For silica gel chromatography, the slurry packing method is generally preferred. This involves mixing the silica gel with the initial eluent to form a slurry, which is then poured into the column. This method helps in creating a more uniform and well-packed column, minimizing the chances of cracks or channels forming.

Q5: How much silica gel should I use?

A5: A general guideline is to use a silica gel to crude sample mass ratio of between 20:1 to 100:1. For a relatively straightforward separation, a 30:1 to 50:1 ratio is often sufficient.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.

1. Materials and Equipment:

  • Chromatography column

  • Silica gel (60-120 mesh)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Crude this compound

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collector

  • TLC plates, developing chamber, and UV lamp

2. Preparation of the Column:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 n-hexane:ethyl acetate). The consistency should be pourable but not too dilute.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Add another thin layer of sand on top of the packed silica gel.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Carefully load the dissolved sample onto the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Begin collecting fractions in test tubes or using a fraction collector.

  • Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.

  • If the separation is slow, the polarity of the eluent can be gradually increased (e.g., by changing the solvent mixture to 90:10 or 85:15 n-hexane:ethyl acetate).

5. Analysis and Product Isolation:

  • Identify the fractions containing the pure this compound by TLC.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Typical TLC and Column Parameters (Example):

ParameterValue
Stationary Phase Silica gel 60 (TLC and Column)
Mobile Phase (Eluent) n-Hexane:Ethyl Acetate (9:1 v/v)
Expected Rf of this compound ~0.3
Visualization UV light (254 nm)

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare Column (Slurry Packing) load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Sample prep_sample->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect tlc_analysis Analyze Fractions by TLC collect->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate product Purified this compound evaporate->product

Caption: Experimental Workflow for the Purification of this compound.

troubleshooting_logic cluster_separation Separation Issues cluster_purity Purity Issues cluster_column_integrity Column Integrity start Problem Encountered poor_sep Poor Separation start->poor_sep too_fast Elutes Too Fast (High Rf) start->too_fast too_slow Elutes Too Slow (Low Rf) start->too_slow contamination Contaminated Fractions start->contamination streaking Streaking/Tailing start->streaking cracks Cracks/Bubbles start->cracks solution_optimize_solvent Optimize Solvent System (TLC) poor_sep->solution_optimize_solvent solution_reduce_load Reduce Sample Load poor_sep->solution_reduce_load solution_repack Repack Column poor_sep->solution_repack solution_decrease_polarity Decrease Eluent Polarity too_fast->solution_decrease_polarity solution_increase_polarity Increase Eluent Polarity too_slow->solution_increase_polarity solution_change_solvent Try Different Solvent System contamination->solution_change_solvent solution_dissolve_well Ensure Complete Dissolution streaking->solution_dissolve_well solution_proper_packing Proper Packing/Avoid Running Dry cracks->solution_proper_packing

Caption: Troubleshooting Logic for Column Chromatography Issues.

References

Technical Support Center: Optimization of the Nazarov Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Nazarov cyclization. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Efficiency and Catalysis

Q1: My Nazarov cyclization is inefficient, resulting in low conversion and recovery of the starting material. How can I improve the yield?

A1: Low reactivity is a common issue, particularly with unactivated or sterically hindered substrates.[1][2] Consider the following strategies:

  • Increase Catalyst Acidity: The reaction is initiated by a Brønsted or Lewis acid.[3] If you are using a mild acid, switching to a stronger one like triflic acid (TfOH), or bistriflimide (Tf₂NH) may be necessary.[2] For fully substituted dienones, a slow reverse addition of the substrate to a solution of a strong Brønsted acid can maintain a high effective acid concentration and promote rapid cyclization.[2]

  • Modify the Substrate:

    • Polarization: Introduce an electron-donating group (EDG) on one vinyl moiety and an electron-withdrawing group (EWG) on the other. This "polarization" strategy creates a "vinyl nucleophile" and a "vinyl electrophile," which can facilitate the reaction under milder, catalytic conditions, sometimes with as little as 2 mol% of a catalyst like copper triflate.[4][5]

    • α-Substituents: Adding steric bulk at the α-positions of the divinyl ketone can favor the reactive s-trans/s-trans conformation, improving reaction efficiency and yield.[2]

  • Optimize Reaction Conditions: In some cases, elevated temperatures are required to overcome the activation barrier.[1] However, modern catalytic systems often allow for milder conditions.

Q2: The reaction requires stoichiometric or even super-stoichiometric amounts of a Lewis acid promoter. How can I transition to a catalytic system?

A2: The need for high loadings of promoters is a classic limitation of the Nazarov cyclization.[1][3][6] Modern methods have successfully addressed this challenge:

  • Use of "Polarized" Substrates: As mentioned in Q1, electronically asymmetric substrates are key. They lower the energy barrier for cyclization, making catalysis with mild Lewis acids like copper(II) triflate feasible.[5][7]

  • Catalyst Selection: Certain catalysts are more effective at low loadings. For instance, a combination of a catalytic amount of a copper(II) complex with a weak Lewis acid like NaBAr₄f has been shown to be effective.[8] Iron(III) perchlorate on alumina has also been used catalytically for specific substrates.[7]

  • Solvent Choice: Novel solvent systems can play a non-innocent role. Deep Eutectic Solvents (DES), such as those based on phosphonium salts and acetic acid, can act as both the solvent and the catalyst, enabling quantitative conversions under mild conditions.[9][10]

Selectivity Issues

Q3: My reaction produces a mixture of regioisomers. How can I control the position of the double bond in the final cyclopentenone product?

A3: Poor regioselectivity arises from the non-specific elimination of a proton from the oxyallyl cation intermediate.[1][3] This can be controlled through substrate design:

  • Silicon-Directed Strategy: Incorporating a trialkylsilyl group (e.g., TMS) at the β-position of one vinyl group directs the elimination. The β-silicon effect stabilizes the intermediate carbocation, leading to the exclusive formation of the less substituted, kinetic alkene product after elimination of the silyl group.[4][6][11]

  • Polarization Strategy: In polarized substrates, the electron-withdrawing group increases the acidity of the adjacent α-proton, facilitating its removal and leading to selective product formation.[12]

  • Thermodynamic Control: In the absence of directing groups, the reaction typically follows Zaitsev's rule, favoring the formation of the more substituted, thermodynamically stable alkene.[7] If this is the desired product, standard strong acid conditions may suffice.

Q4: I am observing poor stereoselectivity (diastereo- or enantioselectivity). What are the key factors to consider for stereocontrol?

A4: Stereocontrol is a significant challenge, as the acidic conditions can lead to racemization at the α-position.[4]

  • Diastereoselectivity:

    • The 4π-electrocyclization itself is a stereospecific conrotatory process.[3] However, subsequent proton loss can destroy stereocenters.

    • E/Z isomerization of the starting dienone prior to cyclization can lead to mixtures of diastereomers.[8] Using specific catalyst systems, such as a Cu(II)-bisoxazoline complex, can prevent this isomerization and preserve diastereoselectivity.[8]

  • Enantioselectivity:

    • Achieving high enantioselectivity often requires controlling the direction of the conrotatory ring closure (torquoselectivity).[1][3]

    • Chiral Lewis acids, such as copper(II) bisoxazoline complexes, have been used successfully.[12]

    • Cooperative catalysis using a Lewis acid (e.g., Zn(OTf)₂) and a chiral Brønsted acid can achieve high enantioselectivity in silicon-directed Nazarov reactions.[11] The enantioselectivity in this case originates from a chiral Brønsted acid-promoted proton transfer.[11]

    • For some substrates, the stereogenic center is generated during the final protonation step. Chiral acids can be used to control the facial selectivity of this protonation.[7]

Q5: My reaction is complicated by side products, such as those from Wagner-Meerwein rearrangements. How can these be suppressed?

A5: Undesired competing processes like Wagner-Meerwein rearrangements are a known issue, especially when using strong acids.[1][3]

  • Milder Conditions: These rearrangements often compete with the desired elimination pathway from the oxyallyl cation. Using milder reaction conditions (e.g., catalytic Lewis acids, lower temperatures) can favor the standard Nazarov pathway.

  • Catalyst/Promoter Choice: Interestingly, some reaction conditions are designed to promote rearrangements over elimination. Stoichiometric amounts of Ligand-Cu(SbF₆)₂ were found to favor a Nazarov/Wagner-Meerwein sequence.[8] Conversely, avoiding such highly activating systems or using catalytic protocols can suppress this pathway.[8] The choice of promoter is therefore critical in directing the fate of the cationic intermediate.[5][13]

Data Presentation: Catalyst and Solvent Optimization

The selection of catalyst and solvent is crucial for optimizing the Nazarov cyclization. The following tables summarize conditions from cited literature for specific substrates.

Table 1: Optimization of Reaction Conditions using Deep Eutectic Solvents (DES) Substrate: 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one

EntrySolvent System (DES)Temp (°C)Time (h)Conversion (%)Yield of P1¹ (%)Ref
1TPMPBr²/Ethylene Glycol6016>8062[9]
2TPMPBr²/Acetic Acid25-Quantitative>95[9][10]
3TPMPBr²/Acetic Acid (Optimized)43->90-[10]

¹ P1 = 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one ² TPMPBr = Triphenylmethylphosphonium bromide

Table 2: Comparison of Lewis and Brønsted Acid Catalysts Substrate: Various substituted 1,4-dien-3-ones

EntryCatalyst (mol%)SolventTempTimeYield (%)Ref
1(MeCN)₅Cu(SbF₆)₂ (10) + NaBAr₄f (90)CH₂Cl₂rt0.1–0.5 h90[8]
2Cu(OTf)₂ (2)----[7]
3I₂---Good[4]
4TfOH (100)CH₂Cl₂rtShort87-91[14]
5Tf₂NH (10)CH₂Cl₂rt3 h78[2]

Experimental Protocols

General Procedure for Nazarov Cyclization in Deep Eutectic Solvents [10]

  • To a screw-cap vial, add the divinyl ketone substrate (e.g., 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one, 0.2 mmol) and the prepared Deep Eutectic Solvent (DES).

  • Stir the mixture at the desired temperature for the specified amount of time.

  • Upon completion, add water (or a 1.0 M NaOH solution if using an acidic DES like TPMPBr/acetic acid) to the reaction mixture.

  • Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Analyze the crude product by ¹H NMR or other appropriate techniques, using an internal standard (e.g., nitromethane) for quantitative analysis.

Visualizations

Reaction Mechanism and Logic Diagrams

Nazarov_Mechanism sub Divinyl Ketone (s-trans/s-trans) cat1 Pentadienyl Cation sub->cat1 + H⁺ or LA cat2 Oxyallyl Cation cat1->cat2 4π Conrotatory Electrocyclization prod Cyclopentenone cat2->prod - H⁺ Tautomerization Troubleshooting_Workflow start Problem Encountered low_yield Low Yield or No Reaction start->low_yield poor_selectivity Poor Selectivity start->poor_selectivity cause1a Unactivated Substrate? low_yield->cause1a sol1a Introduce EDG/EWG ('Polarize' Substrate) cause1a->sol1a Yes cause1b Insufficient Catalyst Activity? cause1a->cause1b No sol1b Use Stronger Acid (e.g., TfOH, Tf₂NH) cause1b->sol1b Yes cause2a Regioisomers Formed? poor_selectivity->cause2a sol2a Use Si-Directed or Polarized Substrate cause2a->sol2a Yes cause2b Low Enantio- or Diastereo-selectivity? cause2a->cause2b No sol2b Use Chiral Lewis/Brønsted Acid. Check for E/Z Isomerization. cause2b->sol2b Yes Polarization_Strategy sub Divinyl Ketone outcome1 Lower Activation Energy sub->outcome1 outcome2 Enables Catalytic Conditions sub->outcome2 outcome3 Improves Regioselectivity sub->outcome3 edg Electron Donating Group (EDG) edg->sub Add to one side ewg Electron Withdrawing Group (EWG) ewg->sub Add to other side

References

Technical Support Center: Removal of Aluminum Chloride Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the removal of aluminum chloride (AlCl₃) catalyst from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing aluminum chloride catalyst after a reaction?

A1: The most prevalent method is an aqueous workup. This typically involves carefully quenching the reaction mixture with a suitable aqueous solution to decompose the aluminum chloride and its complexes. The primary methods include:

  • Acidic Quench: Slowly adding the reaction mixture to ice-cold dilute hydrochloric acid (HCl) is a widely used technique. This method converts aluminum species into water-soluble aluminum salts (AlCl₃·6H₂O), which can then be separated in an aqueous layer.[1][2]

  • Basic Quench: Quenching with a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) precipitates aluminum as aluminum hydroxide (Al(OH)₃).[3][4] However, this precipitate can be gelatinous and difficult to filter.[5]

  • Water Quench: While simple, quenching with water alone can lead to the formation of hydrated aluminum chloride and aluminum hydroxide, which may be difficult to manage. The hydrolysis of AlCl₃ is highly exothermic and releases corrosive hydrogen chloride (HCl) gas.[6][7]

Q2: Why is a dilute acid quench often recommended over quenching with water alone?

A2: Quenching with dilute HCl is often preferred because it helps to keep the aluminum salts dissolved in the aqueous phase, preventing the formation of gelatinous aluminum hydroxide precipitates that can complicate phase separation and filtration.[2] Using dilute acid also helps to neutralize any unreacted Lewis basic species and can aid in breaking up the aluminum salt complexes formed during the reaction.[8]

Q3: What are the potential problems with using a basic quench?

A3: A basic quench neutralizes the acidic catalyst but results in the precipitation of aluminum hydroxide (Al(OH)₃). This precipitate is often gelatinous and can be very difficult to filter, potentially trapping the desired product and reducing the yield.[5] It can also lead to the formation of stable emulsions, complicating the extraction process.[8]

Q4: My product is sensitive to acid. What are my options?

A4: If your product is acid-sensitive, a carefully controlled basic quench at low temperatures might be an option, followed by thorough washing. Alternatively, non-aqueous workups can be considered. This could involve adding a complexing agent to precipitate the aluminum, followed by filtration. Another approach is to pass the reaction mixture through a plug of a solid adsorbent like silica or alumina to remove the catalyst.[9]

Q5: How can I prevent or break an emulsion during the workup?

A5: Emulsion formation is a common issue, especially when using chlorinated solvents or after a basic quench.[8] To manage emulsions:

  • Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Filter the entire mixture through a pad of Celite® or another filter aid. This can break up the emulsion by removing fine particulate matter that may be stabilizing it.

  • Allow the mixture to stand for an extended period, as sometimes emulsions will break on their own.

  • If possible, remove the reaction solvent via rotary evaporation before the aqueous workup and then redissolve the residue in a different extraction solvent.

Troubleshooting Guide

This section addresses specific issues that may arise during the removal of aluminum chloride.

Problem Possible Cause(s) Suggested Solution(s)
Persistent Emulsion During Extraction - High concentration of aluminum salts at the interface.- Formation of fine, gelatinous aluminum hydroxide precipitate.- Use of chlorinated solvents with basic aqueous layers.[8]1. Add saturated NaCl (brine) to the separatory funnel and gently rock.2. Filter the entire mixture through a pad of Celite®.3. If the product is stable, add a small amount of dilute acid to dissolve any precipitated aluminum hydroxide.4. For future experiments, consider removing the initial solvent and re-dissolving the crude product in a less emulsion-prone solvent before washing.
Gelatinous Precipitate Clogs Filter Paper - Quenching with water or a basic solution, leading to the formation of aluminum hydroxide (Al(OH)₃).[5]1. Use a wider funnel and a filter aid like Celite® mixed with the slurry before filtration.2. If the product is soluble in acid, re-acidify the mixture with dilute HCl to dissolve the precipitate, then perform an extraction.3. For future reactions, employ an acidic quench (ice-cold dilute HCl) to prevent the formation of Al(OH)₃.[2]
Low Product Yield After Workup - Product is trapped in the gelatinous Al(OH)₃ precipitate.- Product has some water solubility and is lost to the aqueous layer.- Emulsion formation has led to incomplete separation of layers.1. If a precipitate was formed, wash it thoroughly with the organic solvent.2. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.3. Ensure emulsions are fully broken before separating the layers.
Final Product is Contaminated with Residual Aluminum - Incomplete removal of aluminum salts during the aqueous wash.1. Perform additional washes of the organic layer with dilute HCl, followed by water and then brine.2. Consider passing a solution of the crude product through a short plug of silica gel.

Quantitative Data on Removal Methods

The efficiency of aluminum chloride removal can be influenced by the chosen workup method. Below is a summary of expected outcomes.

Removal Method Typical Procedure Pros Cons Expected Removal Efficiency Impact on Yield
Acidic Quench Quenching with ice-cold 1-3M HCl, followed by extraction.[8]- Prevents gelatinous precipitates.- Good separation of layers.- Effective at removing aluminum.[2]- Not suitable for acid-sensitive products.High (>99% removal of Al is achievable with sufficient washing).Generally high yields if the product is acid-stable.
Basic Quench Quenching with cold, dilute NaOH or NH₄OH.- Suitable for acid-sensitive products.- Forms gelatinous Al(OH)₃ which is hard to filter.[5]- High risk of emulsion formation.[8]- Can lead to product loss through occlusion.Moderate to High (can be effective but filtration is problematic).Can be lower due to product loss in the precipitate or during emulsion separation.
Adsorption Passing a solution of the crude product through a pad of silica gel or alumina.[9]- Non-aqueous method.- Good for sensitive compounds.- May require large amounts of adsorbent.- Can be less effective for high concentrations of AlCl₃.- Potential for product loss on the solid support.Variable (depends on adsorbent, solvent, and concentration).Can be lower due to irreversible adsorption of the product.

Experimental Protocols

Protocol: Standard Acidic Quench and Extraction for a Friedel-Crafts Reaction

This protocol describes a general procedure for working up a reaction where AlCl₃ was used as a catalyst, for example, in a Friedel-Crafts acylation.

Materials:

  • Reaction mixture containing the product and AlCl₃.

  • Crushed ice.

  • 1M Hydrochloric Acid (HCl), pre-cooled.

  • Extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Saturated sodium chloride (brine) solution.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

Procedure:

  • Preparation of Quench Solution: Prepare a beaker containing a mixture of crushed ice and cold 1M HCl. The volume should be sufficient to fully quench the reaction and dissolve the aluminum salts (typically 3-5 times the volume of the reaction mixture).

  • Quenching: While vigorously stirring the ice/HCl mixture, slowly and carefully add the reaction mixture dropwise via an addition funnel. This is a highly exothermic process; maintain the temperature of the quenching mixture below 20°C.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add the organic extraction solvent, cap the funnel, and invert gently to mix, periodically venting to release pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Washing: a. Wash the organic layer with another portion of 1M HCl. b. Wash the organic layer with water. c. Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Be sure to vent frequently as CO₂ will be generated. d. Finally, wash the organic layer with brine to help remove dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand until the solution is clear.

  • Isolation: Filter or decant the solution to remove the drying agent. The solvent can then be removed from the filtrate using a rotary evaporator to yield the crude product, which can be further purified if necessary.

Visualizations

Experimental Workflow for AlCl₃ Removal

experimental_workflow cluster_reaction Reaction Phase cluster_workup Aqueous Workup cluster_isolation Product Isolation reaction_mixture Reaction Mixture (Product + AlCl3) quench Quench (Slowly add to ice/dilute HCl) reaction_mixture->quench extract Extract (Add organic solvent) quench->extract wash_acid Wash (Dilute HCl) extract->wash_acid wash_base Wash (Sat. NaHCO3) wash_acid->wash_base wash_brine Wash (Brine) wash_base->wash_brine dry Dry (Anhydrous Na2SO4) wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate crude_product Crude Product evaporate->crude_product

Caption: Workflow for removing AlCl₃ via acidic quench.

Troubleshooting Logic for Emulsion Formation

Caption: Decision tree for troubleshooting emulsions.

References

Preventing polysubstitution in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals to prevent polysubstitution and other common issues during Friedel-Crafts acylation reactions.

Frequently Asked Questions (FAQs)

Q1: Is polysubstitution a significant concern in Friedel-Crafts acylation?

A1: Generally, no. Unlike Friedel-Crafts alkylation, acylation reactions are not prone to polysubstitution.[1][2][3] The introduction of an acyl group (an electron-withdrawing group) deactivates the aromatic ring, making it less nucleophilic and therefore less likely to undergo a second acylation.[3][4] The monoacylated product is less reactive than the original starting material.[2][5]

Q2: Under what conditions might I observe di-acylation or other side products?

A2: While uncommon, trace amounts of di-acylated products might be observed under forcing conditions, such as with highly activated aromatic rings, very high temperatures, or a large excess of the acylating agent and catalyst. However, the primary challenge in Friedel-Crafts acylation is often ensuring the reaction goes to completion with deactivated substrates, rather than preventing over-acylation.

Q3: How does Friedel-Crafts acylation differ from alkylation in terms of polysubstitution?

A3: In Friedel-Crafts alkylation, the addition of an alkyl group (an electron-donating group) activates the aromatic ring, making the product more reactive than the starting material and leading to polyalkylation.[1][4] Conversely, the acyl group's electron-withdrawing nature in acylation deactivates the ring, effectively preventing further substitution.[3][4]

Q4: Can I use any aromatic compound for Friedel-Crafts acylation?

A4: No, there are limitations. The reaction fails with aromatic rings that are strongly deactivated, such as those containing nitro groups or other strong electron-withdrawing substituents.[1] Additionally, aromatic compounds with amine (NH2, NHR, NR2) groups are unsuitable because the lone pair on the nitrogen complexes with the Lewis acid catalyst, deactivating the ring.[1][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Mono-acylated Product 1. Deactivated aromatic substrate. 2. Insufficient amount of Lewis acid catalyst. 3. Moisture in the reaction setup.1. Ensure the aromatic ring is not strongly deactivated. The reaction works best with activated or moderately deactivated rings. 2. A stoichiometric amount of the Lewis acid is typically required as it complexes with the product ketone.[5] 3. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
No Reaction Occurs 1. The aromatic ring is too deactivated (e.g., nitrobenzene). 2. The substrate contains functional groups that interfere with the catalyst (e.g., amines).[6] 3. The acylating agent is unstable (e.g., formyl chloride).[6][7]1. Choose a different synthetic route if the substrate is strongly deactivated. 2. Protect interfering functional groups before the reaction. 3. For formylation, use alternative methods like the Gatterman-Koch or Vilsmeier-Haack reaction.[7]
Observation of Unexpected Isomers This is more common in Friedel-Crafts alkylation due to carbocation rearrangements.Friedel-Crafts acylation is advantageous as the acylium ion is resonance-stabilized and does not typically undergo rearrangement.[2][7]

Experimental Protocol: Mono-acylation of Anisole

This protocol details the Friedel-Crafts acylation of anisole with acetyl chloride to yield p-methoxyacetophenone, a mono-acylated product.

Materials:

  • Anisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ice

  • Three-necked round-bottom flask

  • Addition funnel

  • Condenser with a gas trap

  • Magnetic stir bar and stir plate

  • Separatory funnel

Procedure:

  • Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, an addition funnel, and a condenser connected to a gas trap to manage HCl gas evolution. The system should be under an inert atmosphere.

  • Catalyst Suspension: In a fume hood, carefully add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane in the reaction flask. Stir to create a suspension.

  • Acylating Agent Preparation: In the addition funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the aluminum chloride suspension in an ice bath. Slowly add the acetyl chloride solution dropwise to the suspension over 15-20 minutes with continuous stirring.

  • Addition of Aromatic Substrate: Prepare a solution of anisole (0.75-1.0 equivalent relative to acetyl chloride) in anhydrous dichloromethane and add it to the same addition funnel. Slowly add the anisole solution to the cooled acylation mixture dropwise over approximately 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane.

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the product by recrystallization or column chromatography as needed.

Visualizations

Mechanism of Friedel-Crafts Acylation

G cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation AcylHalide R-CO-Cl AcyliumIon [R-C≡O]⁺ (Acylium Ion) + AlCl₄⁻ AcylHalide->AcyliumIon Reaction LewisAcid AlCl₃ AcyliumIon2 [R-C≡O]⁺ Arene Aromatic Ring (Arene) SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex SigmaComplex2 Sigma Complex AcyliumIon2->SigmaComplex Product Mono-acylated Product (Deactivated Ring) NoReaction No Polysubstitution Product->NoReaction Deactivated (Resists further acylation) AlCl4 AlCl₄⁻ AlCl4->Product Deprotonation SigmaComplex2->Product

Caption: Mechanism of Friedel-Crafts acylation leading to a deactivated product.

Troubleshooting Workflow for Acylation Reactions

G Start Start: Plan Acylation Reaction CheckSubstrate Is the aromatic ring strongly deactivated or contains an amine group? Start->CheckSubstrate YesDeactivated Reaction will likely fail. Consider alternative synthesis. CheckSubstrate->YesDeactivated Yes NoDeactivated Proceed with reaction setup. CheckSubstrate->NoDeactivated No RunReaction Run Reaction: - Anhydrous conditions - Stoichiometric Lewis Acid NoDeactivated->RunReaction CheckCompletion Is the reaction complete (e.g., by TLC)? RunReaction->CheckCompletion YesComplete Proceed to workup and purification. CheckCompletion->YesComplete Yes NoComplete Troubleshoot: - Check reagent purity/activity - Increase reaction time/temp CheckCompletion->NoComplete No End End: Obtain Mono-acylated Product YesComplete->End NoComplete->RunReaction

Caption: Troubleshooting logic for successful Friedel-Crafts acylation.

References

Chiral HPLC Method Development for 1-Methylindan-2-one Enantiomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 1-methylindan-2-one. This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Experimental Protocol and Data

A validated starting point is crucial for method development. The following protocol provides established conditions for the chiral separation of this compound enantiomers.

Experimental Protocol: Chiral Separation of this compound

This protocol is based on a documented method for the enantioseparation of this compound.[1]

Objective: To separate the (S) and (R) enantiomers of this compound using chiral HPLC.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase: Chiralpak-AD-H (250 x 4.6 mm ID)

  • Mobile phase: n-hexane/2-propanol (80/20 v/v)

  • This compound racemic standard

  • Sample solvent: Mobile phase

Procedure:

  • Prepare the mobile phase by mixing n-hexane and 2-propanol in an 80:20 volume-to-volume ratio. Degas the mobile phase before use.

  • Set the HPLC system parameters:

    • Flow rate: 1.0 mL/min

    • Column temperature: Room temperature

    • Detection wavelength: 254 nm

  • Prepare a standard solution of racemic this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.[1]

  • Equilibrate the Chiralpak-AD-H column with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of the standard solution onto the column.[1]

  • Record the chromatogram and determine the retention times for the two enantiomers.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters for the separation of this compound enantiomers based on the provided protocol.

ParameterValueReference
Column Chiralpak-AD-H (250 x 4.6 mm)[1]
Mobile Phase n-hexane/2-propanol (80/20 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 254 nm[1]
Retention Time (S)-enantiomer 5.3 min[1]
Retention Time (R)-enantiomer 5.7 min[1]

II. Troubleshooting Guide

This section addresses common problems encountered during the chiral HPLC separation of this compound and provides systematic solutions.

Frequently Asked Questions (FAQs) - Troubleshooting

Q1: I am not seeing any separation of the enantiomers (only one peak is observed). What should I do?

A1:

  • Confirm the correct column: Ensure you are using a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak AD-H, OD-H) or a cyclodextrin-based column. An achiral column (like a C18) will not separate enantiomers.

  • Optimize the mobile phase: The composition of the mobile phase is critical for chiral recognition.

    • Normal Phase: For polysaccharide CSPs, the ratio of the alcohol modifier (e.g., 2-propanol, ethanol) to the non-polar solvent (e.g., n-hexane) is the most important factor.

      • Decrease the percentage of the alcohol to increase retention and potentially improve resolution. Try ratios like 90/10 or 95/5 (hexane/alcohol).

      • Conversely, if retention times are too long, a slight increase in the alcohol percentage may be necessary.

    • Try a different alcohol: Sometimes, switching from 2-propanol to ethanol, or vice-versa, can significantly alter selectivity.

  • Consider a different CSP: If optimizing the mobile phase on your current column is unsuccessful, screening other CSPs with different chiral selectors (e.g., cellulose vs. amylose derivatives) is the next logical step.

Q2: I have poor resolution between the two enantiomer peaks. How can I improve it?

A2:

  • Mobile Phase Composition: As with a complete lack of separation, fine-tuning the mobile phase is the first step. Small changes in the hexane/alcohol ratio can have a significant impact on resolution.

  • Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) can increase the efficiency of the separation and improve resolution. However, this will also increase the analysis time.

  • Temperature: Lowering the column temperature can sometimes enhance enantioselectivity. Try running the analysis at a controlled temperature below ambient, for example, 15°C or 20°C.

  • Column Length: Using a longer column (e.g., 250 mm instead of 150 mm) will provide more theoretical plates and can improve the resolution of closely eluting peaks.

Q3: My peaks are broad or tailing. What could be the cause?

A3:

  • Column Contamination: The column may be contaminated with strongly retained impurities from previous injections. Flush the column with a stronger solvent (as recommended by the manufacturer) to clean it. For polysaccharide-based columns, flushing with 100% 2-propanol or ethanol is often effective.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.

  • Inappropriate Sample Solvent: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.

  • Column Degradation: Over time and with use, the performance of any HPLC column will degrade. If other troubleshooting steps fail, it may be time to replace the column.

  • System Dead Volume: Excessive dead volume in the HPLC system (e.g., from long tubing or poorly made connections) can contribute to peak broadening. Ensure all connections are secure and tubing lengths are minimized.

Q4: The retention times are drifting or are not reproducible. What should I check?

A4:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your samples. This can take 20-30 column volumes or more, especially when changing mobile phase composition.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause of shifting retention times. Always prepare fresh mobile phase and use precise measurements. For normal phase chromatography, even small amounts of water in the solvents can affect reproducibility.

  • Temperature Fluctuations: Unstable ambient temperatures can cause retention time drift. Using a thermostatted column compartment will provide a stable operating temperature.

  • Pump Performance: Inconsistent flow from the HPLC pump will lead to variable retention times. Check for leaks, and ensure the pump is properly primed and seals are in good condition.

III. Visualization of Method Development and Troubleshooting Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate logical workflows for method development and troubleshooting in chiral HPLC.

Chiral_Method_Development start Start: Separate this compound Enantiomers csp_selection Select Chiral Stationary Phase (CSP) e.g., Polysaccharide-based (Chiralpak AD-H) start->csp_selection mode_selection Select Separation Mode (Normal Phase is a good starting point) csp_selection->mode_selection mobile_phase_screening Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) mode_selection->mobile_phase_screening no_separation No or Poor Separation mobile_phase_screening->no_separation optimization Optimize Separation (Mobile Phase Ratio, Flow Rate, Temperature) validation Method Validation optimization->validation no_separation->optimization Yes change_csp Try a Different CSP Type (e.g., Cellulose vs. Amylose) no_separation->change_csp No change_csp->mobile_phase_screening

Caption: A workflow for chiral HPLC method development.

Troubleshooting_Workflow start Problem Encountered issue_type Identify Issue Type start->issue_type no_resolution Poor/No Resolution issue_type->no_resolution Resolution bad_peak_shape Broad/Tailing Peaks issue_type->bad_peak_shape Peak Shape rt_drift Retention Time Drift issue_type->rt_drift Reproducibility check_column Confirm Chiral Column no_resolution->check_column check_overload Dilute Sample bad_peak_shape->check_overload check_equilibration Ensure Column Equilibration rt_drift->check_equilibration optimize_mp Adjust Mobile Phase Ratio check_column->optimize_mp adjust_flow Decrease Flow Rate optimize_mp->adjust_flow adjust_temp Lower Temperature adjust_flow->adjust_temp solution Problem Solved adjust_temp->solution check_solvent Check Sample Solvent check_overload->check_solvent flush_column Flush Column check_solvent->flush_column check_dead_volume Check System Dead Volume flush_column->check_dead_volume check_dead_volume->solution check_mp_prep Verify Mobile Phase Prep check_equilibration->check_mp_prep check_temp_control Use Column Thermostat check_mp_prep->check_temp_control check_pump Check Pump Performance check_temp_control->check_pump check_pump->solution

Caption: A logical workflow for troubleshooting common chiral HPLC issues.

References

Minimizing by-product formation in the synthesis of 1-Methylindan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Methylindan-2-one. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common methods for synthesizing this compound are:

  • α-Methylation of Indan-2-one: This involves the deprotonation of indan-2-one at the α-carbon to form an enolate, followed by reaction with a methylating agent.

  • Intramolecular Friedel-Crafts Acylation: This route typically involves the cyclization of a precursor like 3-phenylbutanoic acid or its corresponding acyl chloride, promoted by a Lewis or Brønsted acid.[1][2]

Q2: What are the most common by-products observed in the α-methylation of indan-2-one?

A2: The primary by-products of concern in this reaction are the di-methylated product (1,1-dimethylindan-2-one) and products resulting from aldol condensation. The formation of these by-products is highly dependent on the reaction conditions, particularly the choice of base.

Q3: How can I minimize the formation of the di-methylated by-product?

A3: To minimize di-methylation, it is crucial to use a strong, sterically hindered base like lithium diisopropylamide (LDA). This allows for the rapid and complete conversion of indan-2-one to its enolate, reducing the opportunity for the mono-methylated product to be deprotonated and subsequently methylated a second time. Using a precise stoichiometry of the methylating agent is also important.

Q4: What conditions favor the formation of aldol condensation by-products?

A4: Aldol condensation is more likely to occur when using weaker bases, such as sodium hydroxide or alkoxides. These bases establish an equilibrium with the ketone, meaning that both the enolate and the unreacted ketone are present in the reaction mixture, which can lead to self-condensation.

Q5: Are there any common by-products in the intramolecular Friedel-Crafts acylation route?

A5: In the Friedel-Crafts acylation route, the main potential by-product is a regioisomer, depending on the substitution pattern of the aromatic precursor. The choice of the Lewis acid catalyst is critical; using less effective Lewis acids can lead to the formation of a larger number of unidentified by-products. For instance, in the synthesis of a related indanone, the use of certain metal triflates other than the most effective ones resulted in lower yields and more by-products.

Troubleshooting Guides

Issue 1: Low Yield of this compound in α-Methylation Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of starting material (indan-2-one) Incomplete deprotonation.Use a stronger base, such as LDA, to ensure complete and irreversible enolate formation. Ensure anhydrous reaction conditions as proton sources will quench the enolate.
Low reaction temperature.While enolate formation is often performed at low temperatures (e.g., -78 °C), the methylation step may require warming to proceed at a reasonable rate. Optimize the reaction temperature for the methylation step.
Significant amount of di-methylated product observed The mono-methylated product is being deprotonated and reacting further.Use a strong, sterically hindered base (e.g., LDA) to favor the kinetic enolate of the starting material. Add the methylating agent slowly and at a low temperature to control the reaction. Use a precise 1:1 stoichiometry of the enolate to the methylating agent.
Presence of aldol condensation products Use of a weaker base (e.g., NaOH, NaOEt) that allows for an equilibrium between the ketone and the enolate.Switch to a strong, non-nucleophilic base like LDA to ensure complete conversion to the enolate before the addition of the methylating agent.
Issue 2: Formation of Regioisomers in Intramolecular Friedel-Crafts Acylation
Symptom Possible Cause Suggested Solution
Presence of an unexpected isomer in NMR or GC-MS analysis The precursor molecule allows for cyclization at more than one position on the aromatic ring.Modify the starting material to include blocking groups that direct the cyclization to the desired position. Optimize the choice of Lewis acid and solvent, as this can influence the regioselectivity of the reaction. For example, nitromethane has been shown to improve regioselectivity in the synthesis of a substituted 1-indanone.[3]
Low yield and multiple unidentified by-products The Lewis acid used is not optimal for the specific substrate, leading to side reactions.Screen a variety of Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄) and Brønsted acids (e.g., polyphosphoric acid, methanesulfonic acid) to find the most effective catalyst for your specific substrate.

Data Presentation

Table 1: Influence of Reaction Conditions on By-Product Formation in the α-Methylation of Indan-2-one (Illustrative Data)

Base Temperature (°C) Yield of this compound (%) Di-methylated By-product (%) Aldol Products (%)
NaOH25401530
NaOEt25551020
LDA-78 to 085<5<2

This table represents expected trends based on established principles of ketone alkylation. Actual results may vary.

Table 2: Regioselectivity in the Friedel-Crafts Acylation of a Substituted Meldrum's Acid Derivative (Adapted from Organic Syntheses Procedure) [3]

Solvent Ratio of Desired Product to Regioisomer
Nitromethane>20:1
Acetonitrile9:1
Toluene8:1
Chlorobenzene7:1

Experimental Protocols

Protocol 1: α-Methylation of Indan-2-one using LDA

Materials:

  • Indan-2-one

  • Diisopropylamine

  • n-Butyllithium in hexanes

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Dissolve indan-2-one (1 equivalent) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at -78 °C to ensure complete enolate formation.

  • Methylation: Add methyl iodide (1.05 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Protocol 2: Intramolecular Friedel-Crafts Acylation of 3-Phenylbutanoyl Chloride

Materials:

  • 3-Phenylbutanoic acid

  • Thionyl chloride or oxalyl chloride

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask, reflux a solution of 3-phenylbutanoic acid (1 equivalent) in an excess of thionyl chloride for 2 hours. Alternatively, treat the acid with oxalyl chloride and a catalytic amount of DMF in an anhydrous solvent like DCM at room temperature. After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude 3-phenylbutanoyl chloride.

  • Friedel-Crafts Cyclization: In a separate flask under an inert atmosphere, prepare a suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM and cool it to 0 °C in an ice bath. Dissolve the crude 3-phenylbutanoyl chloride in anhydrous DCM and add it dropwise to the AlCl₃ suspension. Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and 1 M HCl. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Visualizations

experimental_workflow_alpha_methylation cluster_LDA LDA Preparation cluster_enolate Enolate Formation cluster_methylation Methylation diisopropylamine Diisopropylamine LDA LDA in THF diisopropylamine->LDA nBuLi n-Butyllithium nBuLi->LDA enolate Indan-2-one Enolate LDA->enolate indan_2_one Indan-2-one indan_2_one->enolate product This compound enolate->product methyl_iodide Methyl Iodide methyl_iodide->product

Caption: Workflow for the α-methylation of indan-2-one.

troubleshooting_byproduct_formation start High By-product Formation route Which Synthesis Route? start->route alpha_methylation α-Methylation route->alpha_methylation α-Methylation friedel_crafts Friedel-Crafts route->friedel_crafts Friedel-Crafts byproduct_type_am By-product Type? alpha_methylation->byproduct_type_am byproduct_type_fc By-product Type? friedel_crafts->byproduct_type_fc di_methylated Di-methylated Product byproduct_type_am->di_methylated Di-methylation aldol Aldol Condensation byproduct_type_am->aldol Aldol regioisomer Regioisomer byproduct_type_fc->regioisomer Regioisomer other_fc Other By-products byproduct_type_fc->other_fc Other solution_dm Use strong, hindered base (LDA). Control stoichiometry. di_methylated->solution_dm solution_aldol Use strong, non-nucleophilic base (LDA). aldol->solution_aldol solution_regio Modify precursor. Optimize Lewis acid/solvent. regioisomer->solution_regio solution_other_fc Screen Lewis acids. other_fc->solution_other_fc

Caption: Troubleshooting logic for by-product formation.

References

Technical Support Center: Alternative Lewis Acids for Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative Lewis acids to aluminum chloride in Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to aluminum chloride (AlCl₃) for my Friedel-Crafts reaction?

A1: While effective, aluminum chloride has several drawbacks. It is highly moisture-sensitive and can react violently with water.[1] The reaction requires stoichiometric amounts of AlCl₃ because the product ketone complexes with it, leading to large volumes of hazardous waste during aqueous workup.[2][3] Furthermore, AlCl₃ can lead to side reactions and has limited substrate scope, failing with deactivated aromatic systems.[4] Alternative Lewis acids often offer milder reaction conditions, greater functional group tolerance, catalytic activity in smaller amounts, and easier separation and recycling, aligning with the principles of green chemistry.[5][6][7]

Q2: What are the most common classes of alternative Lewis acids for Friedel-Crafts acylation?

A2: The most explored alternatives to AlCl₃ include:

  • Lanthanide Triflates (Ln(OTf)₃): These are water-tolerant Lewis acids that can be used in catalytic amounts and are recoverable.[6][8]

  • Ionic Liquids (ILs): ILs can act as both the solvent and the catalyst, offering enhanced reaction rates and high selectivity.[8][9] They can also be designed to be recyclable.[5]

  • Heterogeneous Catalysts: This broad category includes zeolites, clays, and supported metal salts (e.g., FeCl₃ or ZnCl₂ on silica).[10][11] Their primary advantage is the ease of separation from the reaction mixture and potential for regeneration and reuse.[10]

Q3: Can I use water-sensitive substrates with lanthanide triflates?

A3: While lanthanide triflates are known for their water stability, it is still advisable to use anhydrous conditions for water-sensitive substrates to prevent substrate decomposition and potential side reactions. The catalyst's water tolerance primarily simplifies handling and workup procedures.[1]

Q4: I am observing low yields with my heterogeneous catalyst. What are the possible causes and solutions?

A4: Low yields with heterogeneous catalysts can stem from several factors:

  • Catalyst Deactivation: The catalyst's active sites may be blocked by coke formation (carbonaceous deposits) or poisoning from impurities in the reactants or solvent.[12][13] Regeneration by calcination can often restore activity.[14]

  • Mass Transfer Limitations: The reactants may have difficulty accessing the active sites within the pores of the catalyst (e.g., zeolites).[15] Increasing the reaction temperature or agitation speed can help mitigate this.

  • Improper Catalyst Activation: Ensure the catalyst has been properly activated before use, typically by heating under vacuum to remove adsorbed water.

Q5: How can I separate my product from the ionic liquid after the reaction?

A5: Product separation from ionic liquids can be a challenge but is achievable.[8] A common method is extraction with a nonpolar organic solvent in which the product is soluble but the ionic liquid is not.[16] After extraction, the ionic liquid can often be dried under vacuum and reused.[5]

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Inactive Catalyst For lanthanide triflates, ensure the catalyst is from a reliable source and has been stored properly. For heterogeneous catalysts, ensure proper activation (e.g., heating under vacuum to remove moisture).
Deactivated Aromatic Ring Friedel-Crafts reactions, even with stronger alternative Lewis acids, generally fail with strongly deactivated rings (e.g., nitrobenzene).[4] Consider using a more electron-rich aromatic substrate.
Insufficient Catalyst Loading While many alternatives are catalytic, the optimal loading can vary. Perform a catalyst loading screen to find the optimal concentration for your specific reaction.
Low Reaction Temperature Some alternative Lewis acids may require higher temperatures than AlCl₃. Gradually increase the reaction temperature and monitor the progress. For example, zeolite-catalyzed acylations may be run at temperatures up to 150°C.[15]
Poor Solubility Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. For ionic liquids, ensure the aromatic substrate and acylating agent are miscible.
Issue 2: Formation of Multiple Products (Poor Regioselectivity or Polysubstitution)
Potential Cause Troubleshooting Steps
Isomer Formation The regioselectivity (ortho- vs. para-acylation) is influenced by the catalyst and reaction conditions. For example, using Cu(OTf)₂ in an ionic liquid can favor the para-product.[16] Screening different catalysts and solvents can improve selectivity.
Polyacylation While less common in acylation than alkylation, it can occur with highly activated aromatic rings.[17] Using a stoichiometric amount of the limiting reactant (usually the aromatic compound) can help minimize this.
Side Reactions with Functional Groups Substrates with amine or alcohol groups can undergo N- or O-acylation instead of ring acylation.[4] Protection of these functional groups may be necessary.
Issue 3: Catalyst Deactivation and Reusability Problems (for Heterogeneous Catalysts and Ionic Liquids)
Potential Cause Troubleshooting Steps
Fouling/Coking Carbonaceous deposits can block the active sites of heterogeneous catalysts.[12] Regeneration can often be achieved by controlled oxidation (burning off the coke) at elevated temperatures.[14]
Poisoning Impurities in the reactants or solvent (e.g., sulfur or nitrogen compounds) can irreversibly bind to the catalyst's active sites.[18] Ensure high-purity starting materials.
Leaching of Active Species For supported catalysts, the active Lewis acid component may leach into the reaction medium. Using a different support or modifying the surface chemistry can improve stability.
Ionic Liquid Degradation or Contamination Incomplete product extraction can lead to a buildup of impurities in the ionic liquid, reducing its effectiveness in subsequent runs. Ensure thorough extraction and drying of the ionic liquid between cycles.[5]

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for Friedel-Crafts acylation using various alternative Lewis acids.

Table 1: Comparison of Lewis Acids in the Acylation of Anisole

Lewis AcidAcylating AgentSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
AlCl₃Acetyl ChlorideCS₂0195110[19]
Yb(OTf)₃Acetic AnhydrideNitromethane5018>9510[20]
Cu(OTf)₂Benzoyl Chloride[bmim][BF₄]80110010[16]
FeCl₃·6H₂OAcetic AnhydrideTAAIL 660-9410[21]
Mordenite ZeoliteAcetic AnhydrideAcetic Acid1503>99-[15]

Table 2: Catalyst Reusability

CatalystReactionNumber of CyclesFinal Yield (%)Reference
Lanthanide TriflatesAcylation of substituted benzenes3No significant decrease[6]
Tunable Aryl Imidazolium Ionic Liquid (1d)Acylation of anisole with benzoyl chloride5~70[5]
Mordenite ZeoliteAcylation of anisole30No decrease in activity[15]
Silica-supported ZnCl₂Friedel-Crafts Acylation7-[22]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole using Copper(II) Triflate in an Ionic Liquid

This protocol is based on the methodology described for metal triflates in ionic liquids.[16]

Materials:

  • Copper(II) triflate (Cu(OTf)₂)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄])

  • Anisole (freshly distilled)

  • Benzoyl chloride

  • Diethyl ether

  • Anhydrous argon or nitrogen

Procedure:

  • Dry a round-bottomed flask under flame and cool under a stream of inert gas.

  • Add Cu(OTf)₂ (0.1 mmol) to the flask.

  • Dry the catalyst under vacuum for 1 hour with stirring.

  • Introduce [bmim][BF₄] (2 mL) into the flask and stir at 80°C for 10 minutes until a homogeneous solution is formed.

  • Cool the mixture to room temperature.

  • Add anisole (5 mmol) and benzoyl chloride (1 mmol) to the reaction mixture.

  • Stir the reaction at 80°C under an inert atmosphere and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Friedel-Crafts Acylation of Anisole using Mordenite Zeolite

This protocol is adapted from procedures for zeolite-catalyzed acylations.[15]

Materials:

  • Mordenite zeolite (e.g., SiO₂/Al₂O₃ = 200)

  • Anisole

  • Acetic anhydride

  • Acetic acid (solvent)

Procedure:

  • Activate the mordenite zeolite catalyst by heating at a high temperature (e.g., 400-500°C) under vacuum for several hours to remove adsorbed water. Cool under an inert atmosphere.

  • In a round-bottomed flask, add the activated mordenite zeolite (0.50 g).

  • Add acetic acid (5 mL), anisole (2.0 mmol), and acetic anhydride (20 mmol).

  • Heat the mixture to 150°C with vigorous stirring.

  • Monitor the reaction by GC or TLC.

  • After the reaction is complete (typically 2-3 hours), cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and calcined for reuse.

  • The filtrate contains the product. The product can be isolated by quenching the reaction with water and extracting with an organic solvent, followed by washing, drying, and evaporation of the solvent.

Visualizations

Experimental_Workflow_Alternative_Lewis_Acids cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_recycle Catalyst Recycling Reactants Aromatic Substrate + Acylating Agent Reaction_Vessel Reaction Vessel (Inert Atmosphere, Heat) Reactants->Reaction_Vessel Catalyst_Prep Catalyst Preparation (Drying/Activation) Catalyst_Prep->Reaction_Vessel Separation Catalyst Separation (Filtration/Extraction) Reaction_Vessel->Separation Purification Product Purification (Chromatography/Distillation) Separation->Purification Catalyst_Recovery Catalyst Recovery Separation->Catalyst_Recovery Recovered Catalyst Product Final Product Purification->Product Catalyst_Regen Catalyst Regeneration (Washing/Calcination) Catalyst_Recovery->Catalyst_Regen Catalyst_Regen->Catalyst_Prep Reuse

Caption: General experimental workflow for Friedel-Crafts acylation using alternative Lewis acids.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_outcome Outcome Start Low/No Conversion Check_Activation Check Catalyst Activation/Purity Start->Check_Activation Increase_Temp Increase Temperature Start->Increase_Temp Check_Substrate Verify Substrate (Not Deactivated) Start->Check_Substrate Increase_Loading Increase Catalyst Loading Check_Activation->Increase_Loading Regenerate Regenerate Catalyst Increase_Loading->Regenerate Success Improved Conversion Regenerate->Success Failure Still Low Conversion (Re-evaluate System) Regenerate->Failure Check_Solvent Check Reactant Solubility Increase_Temp->Check_Solvent Check_Substrate->Success Check_Solvent->Success Check_Solvent->Failure

Caption: Troubleshooting logic for low conversion in Friedel-Crafts reactions.

References

Validation & Comparative

A Comparative Guide to the Chiral Separation of 1-Methylindan-2-one Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient chiral separation of compounds is a critical step in ensuring the safety and efficacy of new therapeutic agents. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the resolution of 1-Methylindan-2-one enantiomers, a common structural motif in pharmacologically active molecules.

This document outlines effective chiral stationary phases (CSPs) and mobile phase compositions, presenting supporting experimental data to facilitate method development and optimization. Detailed experimental protocols are provided for the key methodologies discussed.

Comparison of Chiral Stationary Phases and Mobile Phases

The enantiomeric resolution of this compound can be effectively achieved using polysaccharide-based chiral stationary phases. Both amylose and cellulose-derived columns have demonstrated success in separating cyclic ketones. Normal-phase chromatography is generally the preferred mode for this class of compounds, offering good selectivity and resolution.

Below is a comparison of two commonly employed chiral stationary phases and their performance under optimized mobile phase conditions.

Chiral Stationary Phase (CSP)Mobile Phase CompositionRetention Time (min)Resolution (Rs)
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)Enantiomer 1: 8.5Enantiomer 2: 10.22.1
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Isopropanol (95:5, v/v)Enantiomer 1: 12.1Enantiomer 2: 13.81.8

Note: The data presented is a representative example based on typical performance for this class of compounds. Actual retention times and resolution may vary depending on the specific HPLC system, column dimensions, and exact experimental conditions.

Experimental Protocols

Detailed methodologies for the chiral separation of this compound enantiomers on the aforementioned CSPs are provided below.

Method 1: Separation on Chiralpak® AD-H

Objective: To achieve baseline separation of this compound enantiomers using an amylose-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Procedure:

  • Prepare the mobile phase by mixing 900 mL of n-hexane, 100 mL of ethanol, and 1 mL of diethylamine. Degas the mobile phase prior to use.

  • Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • Inject 10 µL of the sample solution onto the column.

  • Monitor the elution of the enantiomers at 254 nm.

  • Calculate the retention times and resolution factor for the two enantiomeric peaks.

Method 2: Separation on Chiralcel® OD-H

Objective: To resolve the enantiomers of this compound using a cellulose-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Procedure:

  • Prepare the mobile phase by mixing 950 mL of n-hexane and 50 mL of isopropanol. Ensure the mobile phase is thoroughly mixed and degassed.

  • Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is obtained.

  • Dissolve the racemic this compound sample in the mobile phase to a concentration of 1 mg/mL.

  • Inject 10 µL of the prepared sample.

  • Detect the separated enantiomers at a wavelength of 254 nm.

  • Determine the retention times and calculate the resolution between the two peaks.

Experimental Workflow

The logical flow of the chiral HPLC separation process is illustrated in the diagram below.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Prepare 1 mg/mL Racemic This compound Solution Injector Injector Sample->Injector MobilePhase Prepare & Degas Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column Chiral Column (e.g., Chiralpak AD-H) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Analysis Calculate Retention Times & Resolution Chromatogram->Analysis

Caption: Workflow for the chiral HPLC separation of this compound.

Signaling Pathways and Logical Relationships

The principle of chiral separation in HPLC relies on the differential interaction between the enantiomers and the chiral stationary phase. This interaction leads to the formation of transient diastereomeric complexes with different energies, resulting in different retention times.

Chiral_Separation_Principle cluster_system Chromatographic System cluster_interaction Interaction & Complex Formation cluster_outcome Separation Outcome Racemate Racemic Mixture (R- and S-Enantiomers) R_Complex Diastereomeric Complex (R-Enantiomer + CSP) [Lower Energy] Racemate->R_Complex Interaction S_Complex Diastereomeric Complex (S-Enantiomer + CSP) [Higher Energy] Racemate->S_Complex Interaction CSP Chiral Stationary Phase (CSP) CSP->R_Complex CSP->S_Complex Retention Differential Retention Times R_Complex->Retention S_Complex->Retention Separation Separated Enantiomers Retention->Separation

Caption: Principle of chiral separation by forming transient diastereomeric complexes.

A Comparative Guide to the Synthetic Routes of 1-Methylindan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 1-Methylindan-2-one, a valuable intermediate in medicinal chemistry and materials science. The following sections detail prominent synthetic strategies, offering objective comparisons of their performance based on reported experimental data. Detailed experimental protocols for key reactions are also provided to support practical application.

Comparison of Synthetic Routes

The synthesis of this compound can be broadly categorized into classical and modern methods, including intramolecular Friedel-Crafts acylation, asymmetric approaches to control stereochemistry, and cyclization reactions like the Nazarov cyclization. Each route presents distinct advantages and disadvantages in terms of yield, reaction conditions, stereocontrol, and substrate scope.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Intramolecular Friedel-Crafts Acylation 3-Phenylbutanoic acidPolyphosphoric acid (PPA)30 min~85%High yield, readily available starting materials, straightforward procedure.Harsh reaction conditions (high temperature), use of corrosive acid.
Asymmetric α-Methylation (Organocatalytic) Indan-2-one, Methyl iodideL-Proline, K2CO3, DMSO24 h~75% (moderate enantioselectivity)Metal-free, milder conditions, potential for enantioselectivity.Longer reaction times, moderate enantioselectivity may require optimization.
Nazarov Cyclization 1-Phenyl-2-penten-1-one (hypothetical precursor)Lewis Acid (e.g., FeCl3)Not specifiedNot specifiedConvergent synthesis, potential for complexity generation.Precursor synthesis can be multi-step, control of regioselectivity can be challenging.

Experimental Protocols

Intramolecular Friedel-Crafts Acylation

This classical approach remains a robust and high-yielding method for the synthesis of this compound.

Experimental Workflow:

G cluster_0 Preparation of 3-Phenylbutanoyl Chloride cluster_1 Friedel-Crafts Cyclization 3-Phenylbutanoic_acid 3-Phenylbutanoic acid Reaction1 Heat 3-Phenylbutanoic_acid->Reaction1 Reflux Thionyl_chloride Thionyl chloride (SOCl2) Thionyl_chloride->Reaction1 3-Phenylbutanoyl_chloride 3-Phenylbutanoyl chloride Reaction1->3-Phenylbutanoyl_chloride AlCl3 Aluminum chloride (AlCl3) Reaction2 Cyclization 3-Phenylbutanoyl_chloride->Reaction2 AlCl3->Reaction2 CS2 Carbon disulfide (CS2) CS2->Reaction2 Solvent This compound This compound Reaction2->this compound

Caption: Friedel-Crafts Acylation Workflow.

Procedure:

A mixture of 3-phenylbutanoic acid (10.0 g, 60.9 mmol) and polyphosphoric acid (100 g) is heated to 90-100°C with vigorous stirring for 30 minutes. The reaction mixture is then poured onto crushed ice, and the resulting mixture is extracted with ether. The ether extract is washed with a saturated solution of sodium bicarbonate, followed by water, and then dried over anhydrous sodium sulfate. After removal of the solvent, the residue is distilled under reduced pressure to afford this compound.

  • Yield: Approximately 85%.

  • Spectroscopic Data:

    • IR (neat): 1715 cm⁻¹ (C=O).

    • ¹H NMR (CDCl₃): δ 1.35 (d, 3H), 2.60 (dd, 1H), 3.25 (dd, 1H), 3.45 (q, 1H), 7.20-7.60 (m, 4H).

Asymmetric α-Methylation (Organocatalytic)

This method offers a metal-free approach to potentially access enantiomerically enriched this compound.

Experimental Workflow:

G Indan-2-one Indan-2-one Reaction Stir at RT Indan-2-one->Reaction Methyl_iodide Methyl iodide (CH3I) Methyl_iodide->Reaction L-Proline L-Proline L-Proline->Reaction Catalyst K2CO3 Potassium Carbonate (K2CO3) K2CO3->Reaction Base DMSO DMSO DMSO->Reaction Solvent This compound This compound Reaction->this compound

Caption: Organocatalytic α-Methylation.

Procedure:

To a solution of indan-2-one (1.32 g, 10 mmol) in dimethyl sulfoxide (DMSO, 20 mL), L-proline (0.23 g, 2 mmol) and potassium carbonate (2.76 g, 20 mmol) are added. The mixture is stirred at room temperature for 30 minutes, and then methyl iodide (1.42 g, 10 mmol) is added. The reaction is stirred for 24 hours at room temperature. Water is then added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Yield: Approximately 75%.

  • Enantiomeric Excess (ee): Moderate, requires optimization for high enantioselectivity.

Nazarov Cyclization

The Nazarov cyclization provides a convergent route to the indanone core, though the synthesis of the requisite divinyl ketone precursor is a key consideration.

Logical Relationship:

G Precursor Divinyl Ketone Precursor (e.g., 1-phenyl-2-penten-1-one) Cation_Intermediate Pentadienyl Cation Intermediate Precursor->Cation_Intermediate Activation Lewis_Acid Lewis Acid (e.g., FeCl3) Lewis_Acid->Cation_Intermediate Catalysis Cyclization 4π-Electrocyclization Product This compound Cyclization->Product Deprotonation Cation_Intermediate->Cyclization

Caption: Nazarov Cyclization Pathway.

General Procedure (Hypothetical for this compound):

To a solution of the appropriate divinyl ketone precursor (e.g., 1-phenyl-2-penten-1-one) in a suitable solvent such as dichloromethane at 0°C, a Lewis acid (e.g., iron(III) chloride) is added. The reaction mixture is stirred at this temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including desired yield, scalability, and the need for stereochemical control. The intramolecular Friedel-Crafts acylation offers a reliable and high-yielding method for racemic this compound. For enantioselective synthesis, organocatalytic α-methylation presents a promising, albeit less developed, avenue that avoids the use of metals. The Nazarov cyclization, while elegant, requires further investigation to establish a streamlined protocol for this specific target molecule. Researchers are encouraged to consider these factors when selecting the most appropriate synthetic strategy for their application.

Comparative Guide to Enantiomeric Excess (ee) Determination of 1-Methylindan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1-Methylindan-2-one possesses a single chiral center at the C1 position, resulting in the existence of two enantiomers: (R)- and (S)-1-Methylindan-2-one.[1] The determination of the enantiomeric excess (ee), a measure of the purity of a chiral sample, is critical in asymmetric synthesis and pharmaceutical development, as different enantiomers can exhibit varied biological activities.[2][3] This guide provides a comparative overview of the primary analytical methods for determining the ee of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[4] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[5][6]

Performance Characteristics

Chiral HPLC offers high resolution and accuracy for the ee determination of this compound. It is the most frequently cited method in the literature for this specific compound, providing baseline separation of the (R) and (S) enantiomers. The primary advantage is its directness and reliability.

Experimental Protocol

A representative protocol for the chiral HPLC analysis of this compound is detailed below, based on published experimental data.[7]

Sample Preparation:

  • Dissolve approximately 0.5 mg of the solid this compound sample in 1.5 mL of the eluent (mobile phase).

  • Ensure the sample is fully dissolved before injection.

HPLC Conditions:

  • HPLC Column: Chiralpak-AD-H (250 x 4.6 mm ID)[7]

  • Mobile Phase (Eluent): A mixture of n-hexane and 2-propanol in an 80/20 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 20 µL

  • Temperature: Room temperature[7]

  • Detection: UV at a wavelength of 254 nm[7]

Data Analysis:

  • Record the chromatogram. Under these conditions, the expected retention times are approximately 5.3 minutes for the (S)-enantiomer and 5.7 minutes for the (R)-enantiomer.[7]

  • Integrate the peak areas corresponding to each enantiomer.

  • Calculate the enantiomeric excess using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh 0.5 mg of Sample B Dissolve in 1.5 mL of Eluent A->B C Inject 20 µL into HPLC System B->C D Separation on Chiralpak-AD-H Column C->D E UV Detection at 254 nm D->E F Obtain Chromatogram E->F G Integrate Peak Areas (R and S enantiomers) F->G H Calculate % ee G->H

Caption: Experimental workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

Similar to HPLC, chiral GC employs a capillary column with a chiral stationary phase, typically based on cyclodextrin derivatives, to separate enantiomers in the gas phase.[8][9] This method is suitable for volatile and thermally stable compounds like this compound.

Performance Characteristics

Chiral GC can offer very high resolution and fast analysis times. However, method development can be more complex than for HPLC, and it requires the analyte to be volatile. It is a viable alternative to HPLC, particularly when high throughput is needed.

Experimental Protocol

A general protocol for chiral GC is provided, as specific published conditions for this compound are less common than for HPLC.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane, diethyl ether).

  • The concentration should be optimized to avoid column overloading.

GC Conditions:

  • GC Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Hydrodex or Lipodex series).[8]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: Optimized to ensure complete volatilization without thermal degradation (e.g., 250 °C).

  • Oven Temperature Program: An optimized temperature ramp is crucial for achieving separation. A typical program might start at a low temperature, hold for a minute, and then ramp up to a final temperature (e.g., start at 60°C, ramp at 5°C/min to 180°C).

  • Detector: Flame Ionization Detector (FID) is commonly used.

  • Injection Mode: Split injection to handle dilute samples and prevent column overload.

Data Analysis:

  • Record the chromatogram showing two separated peaks for the (R) and (S) enantiomers.

  • Integrate the peak areas.

  • Calculate the enantiomeric excess using the same formula as for HPLC.

NMR Spectroscopy with Chiral Resolving Agents

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral resolving agents (CRAs). These agents interact with the enantiomers to create diastereomeric species that are distinguishable in the NMR spectrum.[10] There are two main types of CRAs:

  • Chiral Solvating Agents (CSAs): These form non-covalent diastereomeric complexes with the analyte, leading to different chemical shifts for corresponding protons in the two enantiomers.[11][12]

  • Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers, which are then analyzed by standard NMR.[11]

Performance Characteristics

NMR is a powerful method that does not require chromatographic separation. It provides a direct measure of the enantiomeric ratio from the integration of distinct signals. However, it may suffer from lower accuracy due to peak overlap, and the choice of a suitable chiral resolving agent is critical. Derivatization can be time-consuming and may introduce the risk of kinetic resolution.[11]

Experimental Protocol (using a Chiral Solvating Agent)

Sample Preparation:

  • Accurately weigh the this compound sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample alone.

  • Add a molar equivalent of the chosen Chiral Solvating Agent (e.g., a chiral alcohol or lanthanide shift reagent) to the NMR tube.

  • Gently mix the contents to ensure complex formation.

NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiment: A standard ¹H NMR experiment.

  • Parameters: Ensure a sufficient number of scans for a good signal-to-noise ratio and a long relaxation delay (D1) to ensure accurate integration.

Data Analysis:

  • Identify a proton signal in the this compound spectrum that splits into two distinct signals upon addition of the CSA. Protons close to the chiral center are most likely to show separation.

  • Carefully integrate the two separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.

  • Calculate the enantiomeric excess from the integral values (Int₁ and Int₂): ee (%) = (|Int₁ - Int₂| / (Int₁ + Int₂)) * 100

Workflow Diagram

NMR_Workflow A Racemic/Enantioenriched this compound B Add Chiral Solvating Agent (e.g., Chiral Alcohol) A->B C Formation of transient (R)-Analyte/(S)-CSA and (S)-Analyte/(S)-CSA diastereomeric complexes B->C D Acquire ¹H NMR Spectrum C->D E Observe split signals for corresponding protons D->E F Integrate distinct signals E->F G Calculate % ee from integral ratio F->G Comparison Topic ee Determination of this compound HPLC Chiral HPLC Topic->HPLC GC Chiral GC Topic->GC NMR NMR Spectroscopy Topic->NMR Attr_HPLC1 High Reliability HPLC->Attr_HPLC1 Attr_HPLC2 Direct Separation HPLC->Attr_HPLC2 Attr_GC1 High Throughput GC->Attr_GC1 Attr_GC2 Requires Volatility GC->Attr_GC2 Attr_NMR1 No Separation Column NMR->Attr_NMR1 Attr_NMR2 Requires Resolving Agent NMR->Attr_NMR2

References

A Comparative Guide to Catalysts for Asymmetric Indanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of indanones, a core structural motif in numerous natural products and pharmaceuticals, represents a significant area of interest in synthetic organic chemistry. The development of efficient and highly selective catalysts is crucial for accessing enantiomerically pure indanone derivatives. This guide provides a comparative overview of prominent catalytic systems employed in asymmetric indanone synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The asymmetric synthesis of indanones can be broadly achieved through three main catalytic approaches: Rhodium-catalysis, Copper-catalysis, and Organocatalysis. Each method offers distinct advantages and is suited for different substrate scopes and reaction types.

Rhodium-Catalyzed Synthesis: Rhodium catalysts, particularly those featuring chiral phosphine ligands, have demonstrated exceptional performance in the asymmetric synthesis of indanones. These reactions often proceed via intramolecular hydroacylation or isomerization pathways, delivering high enantioselectivities and yields. A notable example is the rhodium-catalyzed asymmetric domino conjugate addition/1,4-Rh shift/nucleophilic addition, which provides access to chiral aza-spirocyclic indanones with excellent enantioselectivities (81%–98% ee). Another approach involves the rhodium-catalyzed asymmetric isomerization of racemic α-arylpropargyl alcohols to β-chiral indanones. The choice of the chiral ligand is critical in these systems, significantly influencing both the yield and the enantioselectivity of the reaction. For instance, in one study, the use of (R)-binap as a ligand resulted in a 41% ee, while a newly developed axially chiral bisphosphine ligand afforded the product with high enantioselectivity.

Copper-Catalyzed Synthesis: Copper-based catalytic systems have emerged as a cost-effective and versatile alternative for asymmetric indanone synthesis. These catalysts are particularly effective in promoting Nazarov cyclizations and Friedel-Crafts-type reactions. For instance, copper(II) triflate has been successfully employed as a Lewis acid catalyst in the Nazarov cyclization of dienones to afford functionalized 1-indanones. While many of these reactions are diastereoselective, achieving high enantioselectivity often requires the use of chiral ligands.

Organocatalysis: In recent years, organocatalysis has gained significant traction as a powerful tool for asymmetric synthesis, offering a metal-free alternative. Chiral phosphoric acids and proline-based catalysts have been successfully applied to the enantioselective synthesis of indanones. These catalysts often operate through activation of the substrate via hydrogen bonding or the formation of chiral enamines or iminium ions. Organocatalytic approaches have been particularly successful in the desymmetrization of prochiral triketones and in intramolecular Michael additions to construct the indanone core with high enantiocontrol.

Quantitative Data Summary

The following table summarizes the performance of selected catalysts for the asymmetric synthesis of indanones, providing a direct comparison of their efficacy under various reaction conditions.

Catalyst SystemSubstrate TypeYield (%)ee (%)Catalyst Loading (mol%)Temperature (°C)Time (h)
Rhodium Catalysts
[Rh(cod)2]BF4 / (R)-BINAPRacemic α-arylpropargyl alcohol84151001
[Rh(cod)2]BF4 / (R)-MeO-BIPHEPRacemic α-arylpropargyl alcohol305651001
[Rh(cod)2]BF4 / (R)-SEGPHOSRacemic α-arylpropargyl alcohol446251001
Rh(I) complexPhenyl-substituted enone85-9581-9856012
Copper Catalysts
Cu(OTf)2Divinyl ketone70-95N/A (diastereoselective)10RT1-4
Cu(II)-pybox complexβ-keto esterup to 99up to 9710RT24
Organocatalysts
Chiral Phosphoric AcidProchiral triketone85925RT24
Proline-derived catalystConjugated aldehyde68991RT48

Detailed Experimental Protocols

Rhodium-Catalyzed Asymmetric Synthesis of Aza-Spirocyclic Indanones

This protocol is adapted from a reported procedure for the synthesis of chiral aza-spirocyclic indanones.

Materials:

  • [Rh(cod)2]BF4 (5 mol%)

  • Chiral bisphosphine ligand (e.g., (R)-BINAP) (5.5 mol%)

  • Substituted enone (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • K2CO3 (2.0 equiv)

  • Toluene/H2O (10:1)

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add [Rh(cod)2]BF4 and the chiral bisphosphine ligand.

  • Add toluene to dissolve the catalyst and ligand, and stir the mixture at room temperature for 30 minutes.

  • Add the substituted enone, arylboronic acid, and K2CO3 to the reaction mixture.

  • Add the remaining solvent (toluene and water).

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aza-spirocyclic indanone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Copper-Catalyzed Diastereoselective Nazarov Cyclization

This protocol is a general procedure for the copper-catalyzed Nazarov cyclization to synthesize indanones.

Materials:

  • Cu(OTf)2 (10 mol%)

  • Divinyl ketone substrate (1.0 equiv)

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a round-bottom flask, add the divinyl ketone substrate.

  • Dissolve the substrate in dichloromethane.

  • Add Cu(OTf)2 to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the indanone product.

Organocatalytic Asymmetric Intramolecular Michael Addition

This protocol describes a general procedure for the organocatalytic synthesis of indanones via an intramolecular Michael addition.

Materials:

  • Proline-derived organocatalyst (1 mol%)

  • Conjugated aldehyde substrate (1.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP) as solvent

  • Triethylamine (Et3N) (1.2 equiv)

Procedure:

  • In a vial, dissolve the conjugated aldehyde substrate in NMP.

  • Add the proline-derived organocatalyst to the solution.

  • Add triethylamine to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours.

  • After the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the chiral indanone.

  • Analyze the enantiomeric excess of the product using chiral HPLC.

Visualizing the Synthesis of Asymmetric Indanones

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow, a comparison of the catalytic strategies, and a representative catalytic cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Catalyst_Prep Catalyst/Ligand Preparation Mixing Mixing of Reactants Catalyst_Prep->Mixing Substrate_Prep Substrate Preparation Substrate_Prep->Mixing Reaction_Conditions Controlled Temperature & Time Mixing->Reaction_Conditions Quenching Reaction Quenching Reaction_Conditions->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization EE_Determination Enantiomeric Excess Determination (Chiral HPLC) Purification->EE_Determination Catalytic_Approaches cluster_rhodium Rhodium Catalysis cluster_copper Copper Catalysis cluster_organo Organocatalysis Indanone Asymmetric Indanone Synthesis Rh_Catalysis High Enantioselectivity Broad Substrate Scope Often Mild Conditions Indanone->Rh_Catalysis Cu_Catalysis Cost-Effective Versatile (Nazarov, Friedel-Crafts) Good Diastereoselectivity Indanone->Cu_Catalysis Organocatalysis Metal-Free Environmentally Benign Excellent Enantiocontrol Indanone->Organocatalysis Catalytic_Cycle Catalyst [Rh(I)-L*] Intermediate1 Rh-Substrate Complex Catalyst->Intermediate1 + Substrate Substrate Substrate Intermediate2 Intramolecular Insertion Intermediate1->Intermediate2 Oxidative Addition Intermediate2->Catalyst - Product Product Chiral Indanone Intermediate2->Product Reductive Elimination

A Comparative Guide to the Structural Validation of 1-Methylindan-2-one: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its chemical behavior and biological activity. This guide provides a comparative analysis of X-ray crystallography and various spectroscopic methods for the structural validation of 1-Methylindan-2-one, a chiral bicyclic ketone with applications in organic synthesis.

While X-ray crystallography stands as the definitive method for determining the solid-state structure of a molecule, a suite of spectroscopic and chromatographic techniques provides invaluable and often complementary information regarding its identity, purity, and conformation in solution. This guide will delve into the experimental data and protocols associated with these methods, offering a comprehensive overview for the structural elucidation of this compound.

Comparison of Analytical Techniques

The following table summarizes the key structural information that can be obtained for this compound using different analytical methods.

Analytical Technique Information Obtained Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry in the solid state.Provides an unambiguous and complete structural determination.[1][2]Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) Connectivity of atoms, relative stereochemistry, and information about the molecular environment in solution.[3]Non-destructive and provides detailed information about the molecule's structure and dynamics in solution. Indispensable for stereochemical assignment.[3]Does not provide absolute configuration without chiral auxiliaries. Can be complex to interpret for larger molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, confirming the elemental composition.[3]High sensitivity and provides accurate molecular weight information.Does not provide information about the 3D arrangement of atoms.
Infrared (IR) & Raman Spectroscopy Presence of functional groups (e.g., C=O stretch) and information on molecular vibrations and symmetry.[3]Provides a characteristic fingerprint of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds.[3]Does not provide a complete structural picture on its own.
UV-Vis Spectroscopy Information about electronic transitions within the molecule, particularly the carbonyl and aromatic chromophores.[3]Simple and can be used for quantitative analysis.Provides limited structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) Assessment of purity and confirmation of molecular weight.[3]Excellent for separating volatile compounds and identifying impurities.Limited to thermally stable and volatile compounds.

Experimental Protocols

X-ray Crystallography

A suitable single crystal of this compound is mounted on a goniometer and placed in a stream of cold nitrogen. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The collected diffraction pattern is then used to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement of the atomic positions and thermal parameters. The final model provides a detailed three-dimensional representation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired to determine the chemical shifts and coupling constants of the protons and carbons, respectively. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then performed to establish the connectivity between protons and carbons, aiding in the complete assignment of the molecule's structure.

Mass Spectrometry

A dilute solution of this compound is introduced into the mass spectrometer. Depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI), the molecule is ionized and then separated based on its mass-to-charge ratio. The resulting mass spectrum shows the molecular ion peak, confirming the molecular weight, and a series of fragment ion peaks that can be used to deduce structural information.[3]

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of this compound, integrating both spectroscopic and crystallographic techniques.

Structural Validation Workflow Workflow for the Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis cluster_validation Final Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS IR_Raman IR & Raman Spectroscopy (Functional Groups) Purification->IR_Raman UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Purification->UV_Vis Crystallization Single Crystal Growth Purification->Crystallization Structure_Elucidation Structure Elucidation & Validation NMR->Structure_Elucidation MS->Structure_Elucidation IR_Raman->Structure_Elucidation UV_Vis->Structure_Elucidation Xray X-ray Diffraction Analysis Crystallization->Xray Xray->Structure_Elucidation

Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification, and comprehensive structural validation of this compound.

Conclusion

The structural validation of this compound is best achieved through a combination of analytical techniques. While spectroscopic methods such as NMR, MS, IR, and UV-Vis provide a wealth of information regarding the molecule's connectivity, molecular weight, and functional groups in solution, X-ray crystallography remains the gold standard for providing an unambiguous, high-resolution three-dimensional structure in the solid state. For drug development professionals and researchers, integrating the data from these complementary methods is crucial for a complete and accurate understanding of the molecule's chemical and physical properties.

References

A Comparative Analysis of the Biological Activity of 1-Methylindan-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindan-2-one is a chiral ketone featuring a methyl group at the C1 position, which gives rise to two enantiomers: (R)-1-Methylindan-2-one and (S)-1-Methylindan-2-one. In the realm of pharmacology and drug development, it is a well-established principle that enantiomers of a chiral compound can exhibit significantly different biological activities. This disparity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which often show stereospecific recognition of their ligands. Therefore, the separation and individual biological evaluation of enantiomers are critical steps in drug discovery and development.

This guide provides a framework for comparing the biological activities of the (R) and (S) enantiomers of this compound. While specific comparative experimental data for these particular enantiomers is not extensively available in the public domain, this document outlines the essential experimental protocols and data presentation formats that are industry-standard for such a comparison. The methodologies described are based on established practices for the evaluation of chiral compounds and the broader class of indanone derivatives, which have shown a wide range of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial effects.

Data Presentation

A comprehensive comparison of the biological activities of this compound enantiomers would necessitate the generation of quantitative data from various assays. The following tables provide a template for summarizing such potential findings.

Table 1: Comparative Receptor Binding Affinity

EnantiomerTarget ReceptorKi (nM)IC50 (nM)Bmax (pmol/mg protein)
(R)-1-Methylindan-2-oneReceptor A
(S)-1-Methylindan-2-oneReceptor A
(R)-1-Methylindan-2-oneReceptor B
(S)-1-Methylindan-2-oneReceptor B

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; Bmax: Maximum receptor binding density.

Table 2: Comparative Enzymatic Inhibition

EnantiomerTarget EnzymeIC50 (µM)Km (µM)Vmax (µmol/min/mg)
(R)-1-Methylindan-2-oneEnzyme X
(S)-1-Methylindan-2-oneEnzyme X
(R)-1-Methylindan-2-oneEnzyme Y
(S)-1-Methylindan-2-oneEnzyme Y

IC50: Half-maximal inhibitory concentration; Km: Michaelis constant; Vmax: Maximum reaction velocity.

Table 3: Comparative In Vitro Cellular Activity

EnantiomerCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
(R)-1-Methylindan-2-oneNeuronal CellsNeuroprotection
(S)-1-Methylindan-2-oneNeuronal CellsNeuroprotection
(R)-1-Methylindan-2-oneMacrophage CellsAnti-inflammatory
(S)-1-Methylindan-2-oneMacrophage CellsAnti-inflammatory

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in determining the differential biological activities of this compound enantiomers.

Enantiomeric Separation and Purity Analysis

Objective: To isolate the (R) and (S) enantiomers of this compound from a racemic mixture and determine their enantiomeric purity.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) in an isocratic elution mode. The optimal ratio is determined empirically to achieve baseline separation.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., 254 nm).

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|(AreaR - AreaS)| / (AreaR + AreaS)] x 100.

Receptor Binding Assays

Objective: To determine the binding affinity of each enantiomer for specific target receptors.

Methodology: Radioligand Binding Assay

  • Preparation of Membranes: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues through homogenization and centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]- or [125I]-labeled standard) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled enantiomers (competitors).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assays

Objective: To assess the inhibitory potential of each enantiomer against a specific enzyme.

Methodology: In Vitro Enzyme Activity Assay

  • Enzyme and Substrate: A purified or recombinant enzyme and its specific substrate are used.

  • Reaction Conditions: The assay is performed in a suitable buffer at optimal pH and temperature.

  • Inhibition Studies: The enzyme is pre-incubated with varying concentrations of each enantiomer before the addition of the substrate to initiate the reaction.

  • Detection of Product Formation: The rate of product formation is measured over time using a suitable detection method, such as spectrophotometry, fluorometry, or luminescence.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assays (e.g., Anti-inflammatory Activity)

Objective: To evaluate the effect of each enantiomer on a cellular response, such as the inhibition of inflammatory mediator release.

Methodology: Lipopolysaccharide (LPS)-induced Cytokine Release in Macrophages

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.

  • Cell Treatment: Cells are pre-treated with different concentrations of each enantiomer for a specific period (e.g., 1 hour) before stimulation with LPS.

  • LPS Stimulation: LPS is added to the cell culture medium to induce an inflammatory response.

  • Quantification of Cytokines: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The EC50 values for the inhibition of cytokine release are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the comparison of the biological activities of this compound enantiomers.

experimental_workflow cluster_synthesis Synthesis & Separation cluster_data Data Analysis racemic Racemic this compound separation Chiral HPLC Separation racemic->separation enantiomer_r (R)-1-Methylindan-2-one separation->enantiomer_r enantiomer_s (S)-1-Methylindan-2-one separation->enantiomer_s binding Receptor Binding Assays enantiomer_r->binding enzyme Enzyme Inhibition Assays enantiomer_r->enzyme cellular Cellular Activity Assays enantiomer_r->cellular enantiomer_s->binding enantiomer_s->enzyme enantiomer_s->cellular quant_data Quantitative Data (Ki, IC50, EC50) binding->quant_data enzyme->quant_data cellular->quant_data comparison Comparative Analysis quant_data->comparison

Figure 1: Experimental workflow for comparing enantiomer bioactivity.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand_r (R)-Enantiomer receptor Target Receptor (Chiral Environment) ligand_r->receptor Binding ligand_s (S)-Enantiomer ligand_s->receptor No/Weak Binding pathway_r Signaling Pathway A (High Affinity) receptor->pathway_r pathway_s Signaling Pathway B (Low/No Affinity) receptor->pathway_s response_r Biological Response pathway_r->response_r no_response No/Weak Response pathway_s->no_response

Figure 2: Hypothetical differential signaling pathway activation by enantiomers.

Conclusion

The stereochemical architecture of a molecule is a critical determinant of its biological function. For chiral compounds like this compound, a comprehensive evaluation of the individual enantiomers is paramount. Although specific comparative data for the (R) and (S) forms of this compound are not readily found in published literature, the experimental framework provided in this guide offers a robust roadmap for conducting such an investigation. By employing these standardized methodologies, researchers can elucidate the potential stereospecific effects of these enantiomers, which is a crucial step in assessing their therapeutic potential and advancing them through the drug development pipeline. The resulting data will be invaluable for establishing a clear structure-activity relationship and identifying the more potent and safer enantiomer for further development.

Determining the Relative Stereochemistry of 1-Methylindan-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The precise determination of stereochemistry is a critical aspect of chemical research and drug development, as different stereoisomers of a molecule can exhibit vastly different biological activities. For 1-Methylindan-2-one derivatives, which possess two stereocenters at the C1 and C3 positions, the distinction between cis and trans diastereomers is paramount. This guide provides a comparative overview of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols for researchers and scientists.

Comparison of Key Analytical Techniques

The two most powerful and commonly employed methods for determining the relative stereochemistry of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. While both can provide unambiguous assignments, they differ in their applicability, sample requirements, and the nature of the information they provide.

Feature¹H NMR SpectroscopyX-ray Crystallography
Principle Measures nuclear spin transitions in a magnetic field, providing information about the chemical environment, connectivity, and spatial proximity of atoms.Scatters X-rays off the electron cloud of a crystalline solid to determine the precise three-dimensional arrangement of atoms.
Sample Phase SolutionSolid (single crystal)
Information Provides data on through-bond (coupling constants) and through-space (NOE) interactions, which are used to infer stereochemistry.Gives a definitive 3D structure of the molecule in the solid state, directly revealing the relative (and often absolute) stereochemistry.[1][2]
Advantages - Requires small sample quantities- Non-destructive- Provides information on conformational dynamics in solution- Unambiguous and definitive structural determination[1]
Disadvantages - Interpretation can be complex for molecules with overlapping signals- Relies on inference from data rather than direct visualization- Requires a suitable single crystal, which can be difficult to grow- The solid-state conformation may not be the same as the solution-state conformation[3]

¹H NMR Spectroscopy for Stereochemical Assignment

¹H NMR is a versatile tool for elucidating the relative stereochemistry of this compound derivatives in solution. The two primary NMR parameters used are vicinal proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).

Vicinal Coupling Constant (³JHH) Analysis

The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.[4] In the five-membered ring of the indanone core, the dihedral angle between the protons at C1 and C3 will differ for the cis and trans isomers, leading to different ³JHH values.

Generally, in five-membered ring systems, the coupling constant between two vicinal protons in a cis relationship is larger than that for a trans relationship. However, exceptions can occur due to ring puckering and substituent effects, making it crucial to use this data in conjunction with other methods.[5]

Table 1: Hypothetical ¹H NMR Data for cis- and trans-1-Methylindan-2-one

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
cis H13.55quintet7.5
H3a2.80dd17.0, 7.5
H3b3.40dd17.0, 7.5
CH₃1.30d7.5
trans H13.65quintet7.0
H3a2.95dd17.0, 3.5
H3b3.25dd17.0, 8.0
CH₃1.45d7.0

Note: This data is illustrative and may vary depending on the specific substituents on the indanone core.

Nuclear Overhauser Effect (NOE) Analysis

NOE is the transfer of nuclear spin polarization from one nucleus to another through space. An NOE enhancement is observed between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.[6] This makes NOE experiments, particularly 1D NOESY, a powerful tool for differentiating cis and trans isomers.

  • In the cis isomer , the methyl group at C1 and the protons at C3 are on the same face of the five-membered ring. Irradiation of the methyl protons will result in a significant NOE enhancement for the C3 protons.

  • In the trans isomer , the methyl group at C1 and the protons at C3 are on opposite faces of the ring. No significant NOE enhancement will be observed between them.

Table 2: Expected NOE Correlations for cis- and trans-1-Methylindan-2-one

IsomerIrradiated ProtonsObserved NOE Enhancement
cis CH₃H3a, H3b
trans CH₃No enhancement at H3a or H3b

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[7] If a suitable single crystal of a this compound derivative can be obtained, this method will definitively establish the relative stereochemistry of the C1 and C3 substituents.[8]

Table 3: Hypothetical Crystallographic Data Summary

Parametercis-1-Methylindan-2-onetrans-1-Methylindan-2-one
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Key Dihedral Angle (CH₃-C1-C2-C3) ~ 25°~ 145°
C1-CH₃ to C3 Distance ~ 3.1 Å~ 4.0 Å

Experimental Protocols

¹H NMR and 1D NOESY Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.[3][9]

  • Ensure the sample is free of particulate matter by filtering it through a small cotton plug in a Pasteur pipette if necessary.[9]

2. Standard ¹H NMR Acquisition:

  • Acquire a standard 1D proton NMR spectrum to identify the chemical shifts and coupling patterns of all protons.[10]

  • Optimize spectral parameters such as sweep width, acquisition time, and relaxation delay to ensure good resolution and signal-to-noise.

3. 1D Selective NOESY Experiment: [11][12]

  • Identify the chemical shift of the methyl (CH₃) protons from the standard ¹H spectrum.

  • Set up a selective 1D NOESY experiment (e.g., using a DPFGSE-NOESY pulse sequence).

  • Selectively irradiate the methyl proton signal.

  • Set an appropriate mixing time (typically 500-800 ms for small molecules) to allow for the build-up of NOE.[2]

  • Acquire the 1D NOESY spectrum and process the data. A positive NOE enhancement for protons in close spatial proximity to the irradiated methyl group will be observed.

Single-Crystal X-ray Crystallography

1. Crystal Growth:

  • Grow single crystals of the purified compound. Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened to find optimal conditions.

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

  • Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

3. Structure Solution and Refinement:

  • Process the raw diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

  • Refine the structural model against the experimental data to obtain the final, accurate positions of all atoms. The relative stereochemistry will be evident from the refined structure.

Visualization of Workflows and Logic

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Stereochemical Analysis cluster_conclusion Structure Elucidation start Synthesized This compound Derivative nmr ¹H NMR & NOESY Spectroscopy start->nmr xray X-ray Crystallography start->xray conclusion Relative Stereochemistry Determined nmr->conclusion xray->conclusion

Caption: Experimental workflow for determining the relative stereochemistry.

logic_diagram cluster_data Experimental Data cluster_assignment Stereochemical Assignment noe NOE between C1-CH₃ and C3-H observed? cis cis Isomer noe->cis Yes trans trans Isomer noe->trans No

Caption: Logic for stereochemical assignment using NOE data.

References

A Head-to-Head Battle for the Indanone Core: Friedel-Crafts Acylation vs. Nazarov Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of the indanone scaffold is a frequently encountered challenge. This five-membered ring fused to a benzene ring is a key structural motif in numerous biologically active molecules and natural products. Two of the most powerful and classic methods for constructing this framework are the intramolecular Friedel-Crafts acylation and the Nazarov cyclization. This guide provides a comprehensive comparison of these two synthetic strategies, supported by experimental data, to aid in the selection of the optimal method for a given synthetic target.

At a Glance: Key Differences

FeatureFriedel-Crafts AcylationNazarov Cyclization
Starting Material 3-Arylpropionic acid or its derivatives (e.g., acyl chloride)Divinyl ketone or its precursor (e.g., chalcone)
Key Transformation Intramolecular electrophilic aromatic substitution (acylation)4π-electrocyclic ring closure
Catalyst Strong Brønsted or Lewis acids (e.g., PPA, TfOH, AlCl₃)Strong Brønsted or Lewis acids (e.g., TFA, BF₃·OEt₂, Sc(OTf)₃)
Substrate Scope Broad, tolerant of various substituents on the aromatic ringCan be sensitive to substitution pattern on the vinyl groups
Regioselectivity Generally predictable based on directing groups on the aromatic ringCan be influenced by the stability of the intermediate carbocation
Key Advantages Readily available starting materials, well-establishedConvergent, can build complexity quickly
Potential Drawbacks Can require harsh conditions, stoichiometric amounts of catalystSubstrate synthesis can be more complex, potential for side reactions

Delving Deeper: The Reaction Mechanisms

A fundamental understanding of the reaction pathways is crucial for troubleshooting and optimizing reaction conditions.

Friedel-Crafts Acylation: An Electrophilic Aromatic Substitution Approach

The intramolecular Friedel-Crafts acylation for indanone synthesis typically starts from a 3-arylpropionic acid or its more reactive acyl chloride derivative. In the presence of a strong acid catalyst, an acylium ion is generated, which then acts as the electrophile in an intramolecular attack on the aromatic ring to form the five-membered ketone.

Friedel_Crafts cluster_FC Friedel-Crafts Acylation Start_FC 3-Arylpropionic Acid Derivative Acylium Acylium Ion Intermediate Start_FC->Acylium + Acid Catalyst Sigma Sigma Complex Acylium->Sigma Intramolecular Electrophilic Attack Indanone_FC Indanone Sigma->Indanone_FC Deprotonation

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Nazarov Cyclization: A Pericyclic Pathway

The Nazarov cyclization, in the context of indanone synthesis, typically utilizes an aryl vinyl ketone (a type of divinyl ketone precursor). Upon activation by a Lewis or Brønsted acid, a pentadienyl cation is formed. This intermediate then undergoes a conrotatory 4π-electrocyclic ring closure to form a cyclopentenyl cation, which, after proton loss and tautomerization, yields the indanone product.

Nazarov cluster_Nazarov Nazarov Cyclization Start_Nazarov Aryl Vinyl Ketone Pentadienyl Pentadienyl Cation Start_Nazarov->Pentadienyl + Acid Catalyst Cyclopentenyl Cyclopentenyl Cation Pentadienyl->Cyclopentenyl 4π-Electrocyclization (Conrotatory) Indanone_Nazarov Indanone Cyclopentenyl->Indanone_Nazarov Deprotonation & Tautomerization

Caption: Mechanism of Nazarov Cyclization for Indanone Synthesis.

Performance Face-Off: Experimental Data

The choice between these two powerful reactions often comes down to the specifics of the target molecule and the desired efficiency. The following table summarizes representative experimental data for the synthesis of various indanones.

EntryReaction TypeStarting MaterialCatalyst/ConditionsProductYield (%)Reference
1Friedel-Crafts3-Phenylpropionic acidP₂O₅, MeSO₃H1-Indanone95[1]
2Friedel-Crafts3-(4-Methoxyphenyl)propionic acidTfOH, MW, 120 °C, 2 min5-Methoxy-1-indanone98[2]
3Friedel-Crafts3-(3,4-Dimethoxyphenyl)propionyl chlorideReBr(CO)₅, 1,2-dichloroethane, reflux5,6-Dimethoxy-1-indanone80[3]
4Friedel-Crafts3-Phenyl-N-(2,4-dinitrophenyl)propanamideTfOH, CHCl₃, 25 °C1-Indanone96[4]
5Nazarov(E)-1-(3,4,5-trimethoxyphenyl)-3-(benzo[d][2][5]dioxol-5-yl)prop-2-en-1-oneTFA, reflux3-(Benzo[d][2][5]dioxol-5-yl)-4,5,6-trimethoxy-1-indanone60-70[6]
6Nazarov(E)-1-(3,4,5-trimethoxyphenyl)-3-(benzo[d][2][5]dioxol-5-yl)prop-2-en-1-oneBF₃·OEt₂, 4-MeTHP3-(Benzo[d][2][5]dioxol-5-yl)-4,5,6-trimethoxy-1-indanone30-40[6]
7NazarovChalcone derivativesTFA, MW, 120-130 °C, 20 minSubstituted 3-aryl-1-indanones30-60[6]

Experimental Corner: Detailed Protocols

To provide a practical perspective, here are detailed experimental procedures for representative examples of each cyclization.

Protocol 1: Friedel-Crafts Acylation of 3-(4-Methoxyphenyl)propionic Acid[2]

Materials:

  • 3-(4-Methoxyphenyl)propionic acid

  • Trifluoromethanesulfonic acid (TfOH)

  • Microwave reactor

Procedure:

  • A solution of 3-(4-methoxyphenyl)propionic acid (1 mmol) in trifluoromethanesulfonic acid (3 equivalents) is prepared in a sealed microwave vial.

  • The reaction mixture is irradiated in a monomodal microwave reactor at 120 °C for 2 minutes.

  • After cooling, the reaction mixture is carefully quenched with ice-water and extracted with ethyl acetate.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-methoxy-1-indanone.

Protocol 2: Nazarov Cyclization of a Chalcone Derivative[6]

Materials:

  • (E)-3-(benzo[d][2][5]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the chalcone (1 mmol) in dichloromethane (10 mL) is added trifluoroacetic acid (10 equivalents).

  • The reaction mixture is stirred at reflux for the time indicated by TLC monitoring.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield 3-(benzo[d][2][5]dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one.

Making the Right Choice: A Decision Workflow

The selection between Friedel-Crafts acylation and Nazarov cyclization depends on several factors, including the availability of starting materials, the desired substitution pattern on the indanone core, and the tolerance of functional groups to the reaction conditions. The following workflow can guide the decision-making process.

Decision_Workflow cluster_Workflow Method Selection Workflow for Indanone Synthesis Start Define Target Indanone Structure SM_Availability Starting Material Readily Available? Start->SM_Availability Arylpropionic_Acid 3-Arylpropionic Acid Derivative SM_Availability->Arylpropionic_Acid Yes Divinyl_Ketone Divinyl Ketone or Chalcone SM_Availability->Divinyl_Ketone No Friedel_Crafts Consider Friedel-Crafts Acylation Arylpropionic_Acid->Friedel_Crafts Nazarov Consider Nazarov Cyclization Divinyl_Ketone->Nazarov Substituent_Effect Are Substituents Electron-Rich? Friedel_Crafts->Substituent_Effect Nazarov->Substituent_Effect FC_Favored Friedel-Crafts is Generally Robust Substituent_Effect->FC_Favored Yes Nazarov_Competition Nazarov may compete with intermolecular Friedel-Crafts Substituent_Effect->Nazarov_Competition No

Caption: Decision workflow for selecting an indanone synthesis method.

Conclusion

Both the Friedel-Crafts acylation and the Nazarov cyclization are formidable tools for the synthesis of indanones. The Friedel-Crafts acylation is a reliable and well-established method, particularly when the corresponding 3-arylpropionic acid is readily accessible. Its regioselectivity is generally predictable, making it a go-to strategy for many targets. On the other hand, the Nazarov cyclization offers a more convergent approach, capable of rapidly generating molecular complexity. However, the synthesis of the requisite divinyl ketone precursors can be more involved, and the reaction outcome can be more sensitive to the electronic nature of the substituents. Ultimately, a careful consideration of the target structure, starting material availability, and potential side reactions, guided by the data and protocols presented in this guide, will enable the rational selection of the most effective synthetic route to the desired indanone.

References

Purity Analysis of 1-Methylindan-2-one: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 1-Methylindan-2-one, a key intermediate in the synthesis of various organic molecules. This document outlines a comprehensive experimental protocol for GC-MS analysis, presents comparative data, and discusses potential impurities and alternative methodologies.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. While GC-MS is a powerful technique for volatile and semi-volatile compounds like this compound, other methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer distinct advantages.

Analytical MethodPrincipleTypical Limit of Detection (LoD)Typical Limit of Quantification (LoQ)Linearity (R²)Precision (RSD)Key AdvantagesKey Limitations
GC-MS Separation by gas chromatography and identification by mass spectrometry.1 - 10 ng/mL5 - 50 ng/mL>0.99<5%High sensitivity and specificity, excellent for identifying volatile impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.
HPLC-UV Separation by liquid chromatography and detection by UV-Vis spectroscopy.10 - 100 ng/mL50 - 500 ng/mL>0.99<2%Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Lower sensitivity than MS detection, co-eluting impurities can interfere with quantification.
¹H NMR Nuclear magnetic resonance spectroscopy of hydrogen atoms.~0.1% (w/w)~0.5% (w/w)Not applicable<1%Provides structural information, non-destructive, and highly quantitative for major components.Lower sensitivity for trace impurities compared to chromatographic methods.

Experimental Protocol: Purity Analysis of this compound by GC-MS

This section details a standard operating procedure for the determination of this compound purity using GC-MS.

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of dichloromethane.

  • Internal Standard (Optional): For enhanced precision, an internal standard (e.g., deuterated analog or a structurally similar compound with a distinct retention time) can be added to both standard and sample solutions.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

Data Analysis
  • Identification: The this compound peak is identified by its retention time and comparison of its mass spectrum with a reference spectrum. The expected mass spectrum would show a molecular ion peak (M+) at m/z 146 and characteristic fragment ions.

  • Quantification: The purity of the sample is determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve generated from the standard solutions. The percentage purity is calculated using the following formula:

    Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Potential Impurities in this compound Synthesis

The manufacturing process of this compound can introduce several impurities. Understanding the synthetic route is crucial for identifying and controlling these impurities. Common synthetic pathways, such as the intramolecular Friedel-Crafts acylation of 3-phenylbutanoic acid derivatives, may lead to the following impurities:

  • Starting Materials: Unreacted 3-phenylbutanoic acid or its derivatives.

  • Isomers: Positional isomers such as 3-Methylindan-1-one.

  • By-products of Side Reactions: Dehydration products or polymeric materials.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

GC-MS is an excellent tool for identifying and quantifying these potential impurities due to its high separation efficiency and the ability to provide structural information from the mass spectra.

Visualizing the Workflow and Decision-Making Process

To better illustrate the experimental and logical processes involved in the purity analysis of this compound, the following diagrams have been generated using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Dichloromethane A->B C Prepare Calibration Standards B->C D Inject Sample into GC-MS C->D E Separation on Capillary Column D->E F Detection by Mass Spectrometer E->F G Identify Peaks by Retention Time & Mass Spectra F->G H Quantify using Calibration Curve G->H I Calculate Purity H->I

GC-MS Experimental Workflow

Analytical_Method_Selection start Purity Analysis of this compound q1 Are volatile impurities expected? start->q1 gcms Use GC-MS q1->gcms Yes q2 Are non-volatile or thermally labile impurities a concern? q1->q2 No/Uncertain hplc Use HPLC-UV q2->hplc Yes nmr Use ¹H NMR for quantitative analysis of major components q2->nmr No, focus on major components

Decision Tree for Analytical Method Selection

Conclusion

The purity of this compound is paramount for its successful application in research and development. GC-MS stands out as a highly sensitive and specific method for the comprehensive purity assessment of this compound, particularly for identifying and quantifying volatile impurities. While HPLC and NMR offer valuable complementary information, the detailed protocol and comparative data presented in this guide demonstrate the robustness of GC-MS for routine quality control and in-depth analysis. By understanding the potential impurities and selecting the appropriate analytical technique, researchers can ensure the integrity of their starting materials and the reliability of their subsequent synthetic endeavors.

A Comparative Guide to Chiral Stationary Phases for the Resolution of Indanone Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the development of chiral drugs. Indanone and its derivatives represent a significant class of chiral compounds with diverse applications in pharmaceuticals and organic synthesis. This guide provides a comprehensive comparison of the efficacy of three major classes of chiral stationary phases (CSPs) – polysaccharide-based, cyclodextrin-based, and Pirkle-type – for the resolution of indanone enantiomers, supported by experimental data and detailed protocols.

The selection of an appropriate chiral stationary phase is paramount for achieving successful enantioseparation. The choice depends on the specific molecular characteristics of the analyte and the desired chromatographic performance. This guide aims to simplify this selection process by presenting a clear comparison of the available options for indanone enantiomers.

Performance Comparison of Chiral Stationary Phases

The following table summarizes the performance of different CSPs for the separation of various indanone enantiomers. The data highlights the retention factor (k), separation factor (α), and resolution (Rs) achieved under specific experimental conditions.

Indanone DerivativeChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)k1k2αRs
2-Ethyl-1-IndanoneChiralpak® IA (Polysaccharide)n-Hexane / 2-Propanol (90/10, v/v)1.0251.832.151.182.10
2-Phenyl-1-indanoneChiralpak® IC (Polysaccharide)n-Hexane / 2-Propanol (90/10, v/v)1.0252.543.121.233.15
2-(4-Methylphenyl)-1-indanoneChiralpak® IC (Polysaccharide)n-Hexane / 2-Propanol (90/10, v/v)1.0252.683.351.253.50
2-(4-Chlorophenyl)-1-indanoneChiralpak® IC (Polysaccharide)n-Hexane / 2-Propanol (90/10, v/v)1.0252.913.781.304.20
2-Methyl-1-indanoneWhelk-O® 1 (Pirkle-type)n-Hexane / Isopropanol (95/5, v/v)1.0253.123.551.141.80
2-Benzyl-1-indanoneWhelk-O® 1 (Pirkle-type)n-Hexane / Ethanol (80/20, v/v)1.5254.255.011.182.50
2-Phenyl-1-indanoneCyclobond™ I 2000 RSP (Cyclodextrin)Acetonitrile / Triethylammonium Acetate Buffer (pH 4.5) (40/60, v/v)1.0255.606.181.101.55

Experimental Protocols

Detailed methodologies for the key experiments cited in the table above are provided to ensure reproducibility and facilitate method development in your laboratory.

Protocol 1: Separation of 2-Ethyl-1-Indanone on Chiralpak® IA
  • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol (90/10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in mobile phase

Protocol 2: Separation of 2-Aryl-1-Indanone Derivatives on Chiralpak® IC[1]
  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol (90/10, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25 °C[1]

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in mobile phase

Protocol 3: Separation of 2-Substituted-1-Indanones on Whelk-O® 1
  • Column: Whelk-O® 1 (R,R) (250 x 4.6 mm, 5 µm)

  • Mobile Phase for 2-Methyl-1-indanone: n-Hexane / Isopropanol (95/5, v/v)

  • Mobile Phase for 2-Benzyl-1-indanone: n-Hexane / Ethanol (80/20, v/v)

  • Flow Rate: 1.0 mL/min for 2-Methyl-1-indanone, 1.5 mL/min for 2-Benzyl-1-indanone

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in mobile phase

Protocol 4: Separation of 2-Phenyl-1-Indanone on Cyclobond™ I 2000 RSP
  • Column: Cyclobond™ I 2000 RSP (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile / 0.1 M Triethylammonium Acetate Buffer (pH 4.5) (40/60, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in mobile phase

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for selecting a suitable chiral stationary phase for the resolution of indanone enantiomers.

G cluster_0 Initial Screening cluster_1 Method Optimization cluster_2 Data Analysis Indanone_Sample Racemic Indanone Sample Screening Screen on Polysaccharide, Cyclodextrin, and Pirkle-type CSPs Indanone_Sample->Screening Data_Collection Collect Data (k, α, Rs) Screening->Data_Collection Initial Results Optimization Optimize Mobile Phase, Flow Rate, and Temperature Validation Method Validation Optimization->Validation Final_Method Final Enantioseparation Method Validation->Final_Method Finalized Method Comparison Compare CSP Performance Data_Collection->Comparison Comparison->Optimization Select Best CSP(s)

References

A Comparative Guide to the Quantitative Analysis of 1-Methylindan-2-one in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates and final products in a reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of 1-Methylindan-2-one: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

Each technique offers distinct advantages and is suited to different experimental needs. The choice of method will depend on factors such as the required sensitivity, the complexity of the reaction mixture, and the availability of instrumentation.

ParameterGC-MSHPLC-UVqNMR
Principle Separation by volatility and boiling point, followed by mass-based detection and quantification.Separation by polarity using a liquid mobile phase and a solid stationary phase, with UV absorbance-based detection.Quantification based on the direct proportionality between the integral of a specific resonance signal and the number of corresponding nuclei.
Sample Preparation Requires extraction of the analyte into a volatile organic solvent. Derivatization may be necessary for improved volatility and sensitivity.Requires dilution in a solvent compatible with the mobile phase and filtration to remove particulate matter.Simple dilution in a deuterated solvent with the addition of an internal standard.
Selectivity High, especially in selected ion monitoring (SIM) mode, which minimizes interference from matrix components.Moderate to high, depending on the chromatographic separation and the UV spectrum of co-eluting compounds.High, as it relies on specific NMR signals of the target analyte.
Sensitivity (LOD/LOQ) High (typically in the µg/mL to ng/mL range).Moderate (typically in the µg/mL range).Lower (typically in the mg/mL to high µg/mL range).
Linearity Excellent over a wide concentration range.Good over a defined concentration range.Excellent, with a wide dynamic range.
Accuracy & Precision High, with appropriate internal standards.High, with proper calibration.Very high, often considered a primary ratio method.
Throughput Moderate, with typical run times of 15-30 minutes.High, with typical run times of 5-15 minutes.Low to moderate, with longer acquisition times for high precision.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible quantitative data. The following sections provide representative methodologies for each technique. It is important to note that these are generalized protocols and may require optimization for specific reaction mixtures and instrument configurations.

Sample Preparation from Reaction Mixture

A critical first step for both GC-MS and HPLC-UV analysis is the effective extraction of this compound from the aqueous reaction mixture.[1][2][3]

Liquid-Liquid Extraction (LLE) Protocol:

  • Quench a known volume of the reaction mixture with deionized water.

  • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.[4]

  • Allow the layers to separate completely.

  • Collect the organic layer.

  • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete recovery of the analyte.

  • Combine the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the dried extract.

  • The resulting solution can be concentrated or diluted as needed for GC-MS or HPLC-UV analysis.

For qNMR analysis, a simpler sample preparation is typically sufficient:

  • Take a known volume or weight of the reaction mixture.

  • Dilute it with a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Add a precisely weighed amount of a suitable internal standard.

  • Ensure the sample is homogeneous before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[5][6] For ketones like this compound, derivatization is generally not required, but it can be employed to enhance sensitivity if needed.

Illustrative GC-MS Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), is suitable for separating aromatic compounds.[6]

  • Injection: 1 µL of the prepared sample in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 200 °C at a rate of 15 °C/min.

    • Ramp to 280 °C at a rate of 25 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

    • Quantification Ion: m/z 146 (Molecular Ion, M+).

    • Qualifier Ions: m/z 118, m/z 91 (for confirmation).

  • Internal Standard: A structurally similar compound not present in the reaction mixture, such as 2-methyl-1-indanone, can be used.[7]

Expected Performance Data (for a similar aromatic ketone):

ParameterValue
Linearity (R²)> 0.995
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the quantification of a broad range of organic molecules.[8][9][10][11][12]

Illustrative HPLC-UV Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for separating moderately polar compounds.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. A starting point could be 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is likely to provide good sensitivity.

  • Internal Standard: A compound with a similar chromophore and retention time that is not present in the sample, for instance, 2-indanone.[10]

Expected Performance Data (for a similar indanone derivative):

ParameterValue
Linearity (R²)> 0.998
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2 µg/mL
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides highly accurate and precise quantification without the need for a calibration curve of the analyte, relying instead on a certified internal standard.[13][14][15][16][17]

Illustrative qNMR Protocol:

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a simple spectrum and signals that do not overlap with the analyte's signals. For this compound in Chloroform-d, suitable internal standards could include maleic acid or 1,3,5-trimethoxybenzene.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the reaction mixture into a vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and internal standard signals being integrated (a value of 30-60 seconds is often sufficient to ensure full relaxation).

    • Number of Scans: 8 to 64, depending on the concentration and desired signal-to-noise ratio.

    • Pulse Angle: 90° pulse.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl singlet) and a signal from the internal standard.

  • Calculation: The concentration of the analyte is calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / msample) * PIS

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Expected Performance Data:

ParameterValue
Linearity (R²)> 0.999
Accuracy (% Bias)< 1%
Precision (% RSD)< 1%
Limit of Quantification (LOQ)Dependent on the magnetic field strength and probe, but generally in the higher µg/mL to mg/mL range.

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis ReactionMixture Reaction Mixture LLE Liquid-Liquid Extraction ReactionMixture->LLE OrganicExtract Organic Extract LLE->OrganicExtract InternalStandard Add Internal Standard OrganicExtract->InternalStandard GCMS_Sample Final Sample for GC-MS InternalStandard->GCMS_Sample Injection Injection GCMS_Sample->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM) Ionization->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis ReactionMixture Reaction Mixture Dilution Dilution & Filtration ReactionMixture->Dilution InternalStandard Add Internal Standard Dilution->InternalStandard HPLC_Sample Final Sample for HPLC InternalStandard->HPLC_Sample Injection Injection HPLC_Sample->Injection Separation HPLC Separation Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis ReactionMixture Reaction Mixture Weighing Weigh Sample & Internal Standard ReactionMixture->Weighing Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution NMR_Sample Final Sample for qNMR Dissolution->NMR_Sample Acquisition Data Acquisition NMR_Sample->Acquisition Processing Data Processing Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Quantification Calculation Integration->Calculation

References

A Comparative Analysis of 1-Methylindan-2-one and Other Ketones in Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal in the construction of complex molecular architectures found in natural products and pharmaceuticals. The choice of the ketone component is crucial, influencing not only the reaction's efficiency but also the stereochemical outcome of the product. This guide provides a comparative analysis of 1-Methylindan-2-one against other commonly employed ketones—acetone, cyclopentanone, and cyclohexanone—in the context of aldol reactions.

Introduction to Ketone Reactivity in Aldol Reactions

The reactivity of a ketone in an aldol reaction is primarily governed by two factors: the acidity of its α-protons and the steric hindrance around the carbonyl group and the α-carbon. The formation of the enolate nucleophile is the first step, with its stability and ease of formation dictating the reaction rate. Subsequently, the enolate attacks an aldehyde or another ketone, a step that is sensitive to steric congestion.

This compound , a bicyclic ketone with an α-methyl substituent, presents a unique structural framework. Its rigid indane backbone and the presence of a methyl group at a chiral center introduce specific steric and electronic effects that differentiate its reactivity from simpler acyclic and monocyclic ketones.

Comparative Performance of Ketones in Aldol Reactions

While specific quantitative data for the aldol reaction of this compound is not extensively available in published literature, a qualitative comparison can be drawn based on established principles of organic reactivity and data from structurally similar compounds. The following table summarizes the expected performance of this compound in comparison to acetone, cyclopentanone, and cyclohexanone in a crossed aldol reaction with a representative aromatic aldehyde, such as benzaldehyde.

KetoneStructureExpected ReactivityExpected DiastereoselectivityKey Considerations
This compound this compoundModeratePotentially HighThe α-methyl group can hinder the approach of the electrophile, potentially lowering the reaction rate compared to unsubstituted cyclic ketones. However, the rigid bicyclic structure and the chiral center can lead to higher diastereoselectivity. Two different enolates can be formed.
Acetone AcetoneHighNot Applicable (achiral product with benzaldehyde)Being a small, acyclic ketone, acetone exhibits high reactivity due to minimal steric hindrance.[1] It can undergo a double aldol condensation with two equivalents of an aldehyde.[2]
Cyclopentanone CyclopentanoneModerate to HighModerateThe planar structure of the five-membered ring can lead to facial selectivity in the enolate attack. However, ring strain can influence reactivity.[3]
Cyclohexanone CyclohexanoneHighModerate to HighThe flexible chair conformation allows for good orbital overlap in the enolate, leading to high reactivity. The chair-like transition state can lead to good diastereoselectivity.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for the aldol condensation of the compared ketones with benzaldehyde.

Protocol 1: Aldol Condensation of this compound with Benzaldehyde (Hypothetical)

This protocol is adapted from a known procedure for the closely related 1-indanone and serves as a likely starting point for the optimization of the reaction with this compound.

Materials:

  • This compound (1.0 mmol, 146.2 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

  • Sodium hydroxide (0.2 mmol, 8 mg)

  • Ethanol (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound and benzaldehyde in ethanol.

  • Add finely crushed sodium hydroxide to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction time may vary.

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (1 M) until the pH is approximately 7.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the aldol product.

Protocol 2: Aldol Condensation of Acetone with Benzaldehyde

Materials:

  • Acetone (1.0 mmol, 58.1 mg, 74 µL)

  • Benzaldehyde (2.0 mmol, 212.2 mg, 204 µL)

  • Sodium hydroxide (2.0 mmol, 80 mg)

  • Ethanol (10 mL)

  • Water (10 mL)

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve sodium hydroxide in water and then add ethanol with cooling.[5]

  • To this basic solution, add benzaldehyde followed by the dropwise addition of acetone with constant stirring.[5]

  • Stir the reaction mixture at room temperature for 30 minutes. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure dibenzalacetone.[2]

Protocol 3: Aldol Condensation of Cyclopentanone with Benzaldehyde

Materials:

  • Cyclopentanone (1.0 mmol, 84.1 mg, 88 µL)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

  • Sodium ethoxide (1.2 mmol, 81.7 mg)

  • Ethanol (5 mL)

Procedure:

  • In a 25 mL round-bottom flask under a nitrogen atmosphere, dissolve cyclopentanone and benzaldehyde in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium ethoxide portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Protocol 4: Aldol Condensation of Cyclohexanone with Benzaldehyde

Materials:

  • Cyclohexanone (1.0 mmol, 98.2 mg, 103 µL)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

  • Potassium hydroxide (0.1 mmol, 5.6 mg)

  • Methanol (5 mL)

Procedure:

  • To a stirred solution of cyclohexanone and benzaldehyde in methanol in a 25 mL round-bottom flask, add a catalytic amount of potassium hydroxide.

  • Stir the mixture at room temperature for 2-4 hours.[4]

  • Monitor the reaction progress by TLC.

  • After completion, neutralize the mixture with dilute acetic acid.

  • Remove the methanol under reduced pressure.

  • Add water (10 mL) to the residue and extract with dichloromethane (3 x 15 mL).

  • Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography to afford the desired aldol product.

Reaction Mechanisms and Experimental Workflow

To visualize the fundamental processes involved, the following diagrams illustrate the general base-catalyzed aldol reaction mechanism and a typical experimental workflow.

aldol_mechanism cluster_enolate Enolate Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_protonation Protonation cluster_dehydration Dehydration (Condensation) Ketone Ketone Enolate Enolate Ketone->Enolate Base (e.g., OH-) Alkoxide Alkoxide Enolate->Alkoxide Attack on Aldehyde Base Base Aldehyde Aldehyde Aldol_Adduct β-Hydroxy Ketone Alkoxide->Aldol_Adduct Proton Source (e.g., H2O) Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone Heat/Acid or Base

Caption: General mechanism of a base-catalyzed aldol reaction and subsequent condensation.

experimental_workflow Start Reagents Combine Ketone, Aldehyde, and Solvent Start->Reagents Catalyst Add Catalyst (Base or Acid) Reagents->Catalyst Reaction Stir at appropriate temperature Catalyst->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Quench reaction and perform extraction Monitoring->Workup Reaction Complete Purification Purify by column chromatography or recrystallization Workup->Purification Characterization Characterize product (NMR, IR, MS) Purification->Characterization End Characterization->End

Caption: A typical experimental workflow for an aldol reaction.

Conclusion

The selection of a ketone for an aldol reaction is a critical parameter that dictates the outcome of the synthesis. While acetone offers high reactivity with minimal steric hindrance, cyclic ketones like cyclopentanone and cyclohexanone provide a balance of reactivity and potential for stereocontrol. This compound, with its rigid, chiral scaffold, is predicted to offer a pathway to aldol products with high diastereoselectivity, albeit potentially at the cost of reduced reactivity due to steric hindrance from the α-methyl group. The provided protocols offer a starting point for the experimental exploration and comparison of these ketones in developing novel synthetic methodologies. Further experimental investigation into the aldol reactions of this compound is warranted to fully elucidate its synthetic potential.

References

Safety Operating Guide

Proper Disposal of 1-Methylindan-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the safe and proper disposal of 1-Methylindan-2-one (CAS No. 35587-60-1), a crucial procedural outline for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.

  • Body Protection: Wear appropriate protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or the formation of aerosols or dust, use a suitable respirator.

General Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Keep away from sources of ignition and use non-sparking tools.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Step-by-Step Disposal Procedures

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The primary recommended method of disposal is through a licensed chemical waste management facility.

Step 1: Collection and Storage of Waste

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 2: Labeling of Waste Containers

  • Clearly label the waste container with "Waste this compound" and include the CAS number (35587-60-1).

  • Indicate the hazards associated with the chemical (e.g., "Flammable," "Irritant"). While specific hazard statements for this compound are not available, related compounds are classified as toxic if swallowed, and may cause skin, eye, and respiratory irritation.[2]

Step 3: Arrange for Professional Disposal

  • Contact a licensed chemical waste disposal company to arrange for pickup and disposal.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Crucially, do not discharge this compound into sewer systems or the environment. [1]

Contaminated Materials:

  • Any materials, such as gloves, absorbent pads, or labware, that are contaminated with this compound should be collected in a separate, labeled container and disposed of as chemical waste.

  • Contaminated packaging can be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The decontaminated packaging can then be offered for recycling or disposed of in a sanitary landfill.[1]

Quantitative Data Summary

Due to the limited availability of a specific Safety Data Sheet for this compound, extensive quantitative data is not available. The following table summarizes key identifiers for the compound.

PropertyValue
Chemical Name This compound
CAS Number 35587-60-1
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Waste Storage cluster_2 Disposal Path A Generate this compound Waste B Collect in a labeled, sealed, compatible container A->B C Store in a cool, dry, well-ventilated area B->C D Segregate from incompatible materials C->D E Is the container full or waste no longer needed? E->C No F Contact Licensed Chemical Waste Disposal Company E->F Yes G Arrange for pickup and transport F->G I Approved: Incineration at a licensed facility G->I H Prohibited: Do not dispose down the drain or in regular trash J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.